Product packaging for Cyclotetradecane-1,2-dione(Cat. No.:CAS No. 23427-68-1)

Cyclotetradecane-1,2-dione

Cat. No.: B15482710
CAS No.: 23427-68-1
M. Wt: 224.34 g/mol
InChI Key: MXTFEOYSFWGYJD-UHFFFAOYSA-N
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Description

Cyclotetradecane-1,2-dione is a natural product found in Thymus vulgaris with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24O2 B15482710 Cyclotetradecane-1,2-dione CAS No. 23427-68-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23427-68-1

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

cyclotetradecane-1,2-dione

InChI

InChI=1S/C14H24O2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14(13)16/h1-12H2

InChI Key

MXTFEOYSFWGYJD-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCCC(=O)C(=O)CCCCC1

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Cyclotetradecane-1,2-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for cyclotetradecane-1,2-dione, a macrocyclic diketone with potential applications in medicinal chemistry and materials science. The synthesis involves a two-step process commencing with the intramolecular acyloin condensation of a long-chain diester to form the corresponding α-hydroxy ketone, which is subsequently oxidized to the target 1,2-dione. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Synthesis Pathway Overview

The principal route for the synthesis of this compound is a two-step sequence:

  • Intramolecular Acyloin Condensation: Diethyl dodecanedioate undergoes reductive cyclization in the presence of sodium metal to yield 2-hydroxycyclotetradecanone. To enhance the yield and prevent side reactions, the Rühlmann modification, which employs trimethylchlorosilane as a trapping agent for the enediolate intermediate, is often utilized.[1] This method is particularly effective for the formation of large rings (10 members or more) with yields for 12-membered and larger rings often exceeding 70%.[1]

  • Oxidation: The resulting 2-hydroxycyclotetradecanone is then oxidized to afford the final product, this compound. A common and efficient method for this transformation is the Jones oxidation, which utilizes a solution of chromium trioxide in aqueous sulfuric acid and acetone. This reagent is known for the rapid and high-yielding oxidation of secondary alcohols to ketones.

Synthesis_Pathway cluster_step1 Step 1: Acyloin Condensation cluster_step2 Step 2: Oxidation diester Diethyl Dodecanedioate hydroxyketone 2-Hydroxycyclotetradecanone diester->hydroxyketone Na, Toluene (or Na, TMSCl) hydroxyketone_ref 2-Hydroxycyclotetradecanone diketone This compound hydroxyketone_ref->diketone CrO3, H2SO4, Acetone

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxycyclotetradecanone via Acyloin Condensation

This protocol is adapted from standard procedures for acyloin condensation of long-chain diesters.

Materials:

  • Diethyl dodecanedioate

  • Sodium metal, freshly cut

  • Anhydrous toluene

  • Methanol

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel

  • Heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A three-necked round-bottom flask is charged with anhydrous toluene and freshly cut sodium metal under an inert atmosphere.

  • The mixture is heated to reflux with vigorous stirring to create a fine dispersion of sodium.

  • A solution of diethyl dodecanedioate in anhydrous toluene is added dropwise from the dropping funnel over several hours to the refluxing suspension.

  • After the addition is complete, the reaction mixture is refluxed for an additional period until the sodium is consumed.

  • The reaction is cooled in an ice bath, and methanol is cautiously added to quench any unreacted sodium, followed by the slow addition of a mixture of water and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude 2-hydroxycyclotetradecanone, which can be further purified by vacuum distillation or chromatography.

Step 2: Synthesis of this compound via Oxidation

This protocol utilizes the Jones oxidation for the conversion of the α-hydroxy ketone to the α-diketone.

Materials:

  • 2-Hydroxycyclotetradecanone

  • Acetone (reagent grade)

  • Jones reagent (a solution of chromium trioxide in sulfuric acid and water)

  • Isopropyl alcohol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A solution of 2-hydroxycyclotetradecanone in acetone is prepared in a round-bottom flask and cooled in an ice bath.

  • Jones reagent is added dropwise to the stirred solution, maintaining the temperature below 20 °C. The addition is continued until the orange color of the Cr(VI) reagent persists.

  • The reaction is stirred for a few hours at room temperature after the addition is complete.

  • The excess oxidant is quenched by the dropwise addition of isopropyl alcohol until the solution turns green.

  • The mixture is diluted with water and extracted several times with diethyl ether.

  • The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude this compound, which can be purified by recrystallization or column chromatography.

Experimental_Workflow cluster_acyloin Acyloin Condensation cluster_oxidation Oxidation A1 Disperse Na in Toluene A2 Add Diethyl Dodecanedioate A1->A2 A3 Reflux A2->A3 A4 Quench and Acidify A3->A4 A5 Extract and Dry A4->A5 A6 Purify 2-Hydroxycyclotetradecanone A5->A6 B1 Dissolve Acyloin in Acetone A6->B1 Intermediate Product B2 Add Jones Reagent B1->B2 B3 Quench with Isopropanol B2->B3 B4 Extract and Dry B3->B4 B5 Purify this compound B4->B5

Figure 2: General experimental workflow for the synthesis.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
Diethyl DodecanedioateC₁₆H₃₀O₄286.41Colorless liquid
2-HydroxycyclotetradecanoneC₁₄H₂₆O₂226.36White crystalline solid
This compoundC₁₄H₂₄O₂224.34Yellowish solid

Table 2: Reaction Parameters and Yields

Reaction StepKey ReagentsSolventTypical Yield (%)
Acyloin CondensationSodium, Diethyl DodecanedioateToluene60-80
Rühlmann ModificationSodium, TMSCl, Diethyl DodecanedioateToluene>80
Oxidation2-Hydroxycyclotetradecanone, Jones ReagentAcetone85-95

Table 3: Spectroscopic Data

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (KBr, cm⁻¹)Mass Spec (m/z)
2-Hydroxycyclotetradecanone~4.0 (m, 1H, -CH(OH)-), ~3.5 (br s, 1H, -OH), 2.4-2.2 (m, 2H, -CH₂-C=O), 1.8-1.2 (m, 22H, -CH₂-)~215 (C=O), ~75 (-CH(OH)-), and a series of peaks for the aliphatic carbons.~3400 (O-H stretch), ~1700 (C=O stretch), ~2930, ~2850 (C-H stretch)M⁺ at 226
This compound2.5-2.3 (m, 4H, -CH₂-C=O), 1.7-1.2 (m, 20H, -CH₂-)~205 (C=O), and a series of peaks for the aliphatic carbons.~1710 (C=O stretch, characteristic of α-diketones), ~2930, ~2850 (C-H stretch)M⁺ at 224

Note: The spectroscopic data presented are typical expected values and may vary slightly based on the specific experimental conditions and instrumentation used.

Concluding Remarks

The synthesis of this compound is reliably achieved through a two-step process involving an intramolecular acyloin condensation followed by oxidation. The Rühlmann modification of the acyloin condensation is recommended for achieving high yields of the macrocyclic α-hydroxy ketone intermediate. Subsequent Jones oxidation provides a clean and efficient conversion to the desired α-diketone. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers in the fields of organic synthesis, medicinal chemistry, and materials science for the preparation and further investigation of this and related macrocyclic compounds.

References

Technical Guide: Physicochemical Properties and Synthetic Routes of Cyclotetradecane-1,2-dione

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the known physicochemical properties, experimental protocols for synthesis, and potential biological relevance of Cyclotetradecane-1,2-dione.

Core Physicochemical Properties

This compound is a cyclic organic compound featuring a 14-membered carbon ring with two adjacent ketone functional groups.[1][2] Its chemical identity is well-defined, although experimentally determined physical properties such as melting and boiling points are not widely reported in available literature.[3] Computed properties, however, provide valuable insight into its molecular characteristics.[1][4] The compound has been identified in Thymus vulgaris (common thyme).[1]

Quantitative Data Summary

The following table summarizes the key physicochemical data for this compound.

PropertyValueSource
Molecular Formula C₁₄H₂₄O₂[1][3][4]
Molecular Weight 224.34 g/mol [1][4]
IUPAC Name This compound[1][4]
CAS Number 23427-68-1[1]
Canonical SMILES C1CCCCCCC(=O)C(=O)CCCCC1[1][4]
InChI Key MXTFEOYSFWGYJD-UHFFFAOYSA-N[1][4]
Topological Polar Surface Area 34.1 Ų[1][4]
XLogP3-AA (Computed) 4.3[1]
Melting Point Not available[3]
Boiling Point Not available[3]

Experimental Protocols

A key synthetic route to cyclic 1,2-diones involves a two-step process starting from a long-chain diester. This process includes an intramolecular acyloin condensation followed by an oxidation step.

Step 1: Intramolecular Acyloin Condensation

The synthesis begins with an appropriate C14 dicarboxylic acid ester, such as dimethyl dodecanedioate. This diester undergoes an intramolecular reductive coupling reaction in the presence of metallic sodium in an aprotic solvent like toluene or xylene.[1][3][4] This reaction, known as the Acyloin condensation, is particularly effective for forming large rings (10-20 carbons).[5] The mechanism involves a radical coupling of the two ester groups, which are held in proximity on the surface of the sodium metal, leading to the formation of a cyclic α-hydroxy ketone, in this case, 2-hydroxycyclotetradecanone.[4][5] To improve yields and prevent side reactions like the Dieckmann condensation, a trapping agent such as chlorotrimethylsilane is often added.[3][4]

Step 2: Oxidation of 2-hydroxycyclotetradecanone

The resulting cyclic acyloin (2-hydroxycyclotetradecanone) is then oxidized to yield the final product, this compound.[6] This transformation can be achieved using a variety of oxidizing agents.[6] Mild oxidizing agents are preferred to avoid cleavage of the carbon-carbon bond. Reagents such as Pyridinium chlorochromate (PCC) or those used in a Swern oxidation are suitable for converting the secondary alcohol of the acyloin into a ketone, thus forming the 1,2-dione.[7][8]

G cluster_start Starting Material cluster_step1 Step 1: Acyloin Condensation cluster_step2 Step 2: Oxidation start Dimethyl Dodecanedioate (C14 Diester) product1 2-Hydroxycyclotetradecanone (Acyloin Intermediate) start->product1 Intramolecular Reductive Coupling reagents1 Metallic Sodium (Na) Chlorotrimethylsilane (TMSCl) Aprotic Solvent (e.g., Toluene) reagents1->product1 final_product This compound product1->final_product Oxidation of α-hydroxy ketone reagents2 Oxidizing Agent (e.g., PCC) reagents2->final_product

Diagram 1: General synthetic workflow for this compound.

Potential Biological Activity & Signaling Pathways

While direct studies on the biological activity of this compound are limited, the 1,2-dione functional group within a carbocyclic ring is a feature of molecules with known biological effects. For instance, other cyclic diones have been investigated as potential bio-isosteres for carboxylic acids in drug design.[2]

A notable example from a related class of compounds is 3-methyl-1,2-cyclopentanedione, which has demonstrated potent anti-inflammatory effects.[8] Studies have shown that this smaller cyclic dione can down-regulate the age-related NF-κB (nuclear factor-kappa B) signaling cascade.[8] It achieves this by reducing the phosphorylation of the inhibitor IκB, which in turn prevents the translocation of NF-κB into the nucleus.[8] This action suppresses the expression of pro-inflammatory genes like iNOS, COX-2, VCAM-1, and various interleukins.[8]

Given these findings, it is plausible that this compound could exhibit similar biological activities. The following diagram illustrates the NF-κB signaling pathway and the inhibitory action demonstrated by the analogous compound, 3-methyl-1,2-cyclopentanedione.

Disclaimer: The following signaling pathway has not been experimentally validated for this compound. It is presented as a hypothetical model based on the known activity of a structurally similar compound, 3-methyl-1,2-cyclopentanedione, to guide potential future research.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Cell Surface Receptor stimulus->receptor IKK IKK Complex receptor->IKK Activates IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB p_IkB p-IκB IkB_NFkB->p_IkB Releases p-IκB NFkB_nuc NF-κB (Active) IkB_NFkB->NFkB_nuc Releases NF-κB (Translocation) p1 p_IkB->p1 Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Binds to genes Pro-inflammatory Genes (COX-2, iNOS, etc.) DNA->genes Gene Transcription inhibitor Cyclic 1,2-Dione Analog (e.g., 3-methyl-1,2-cyclopentanedione) inhibitor->IKK Inhibits Phosphorylation

Diagram 2: Potential modulation of the NF-κB pathway by a cyclic 1,2-dione.

References

Cyclotetradecane-1,2-dione: A Preliminary Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 23427-68-1

This document provides a summary of the currently available technical information for Cyclotetradecane-1,2-dione. It is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical properties, synthesis, and potential applications of this macrocyclic diketone.

Physicochemical Properties

Quantitative experimental data for this compound is limited in publicly accessible literature. The following table summarizes the computed physicochemical properties.[1]

PropertyValueSource
Molecular Formula C₁₄H₂₄O₂PubChem[1]
Molecular Weight 224.34 g/mol PubChem[1]
XLogP3 4.3PubChem[1]
Topological Polar Surface Area 34.1 ŲPubChem[1]
Monoisotopic Mass 224.177630004 DaPubChem[1]

Spectroscopic Data

A ¹³C NMR spectrum for this compound is available, indicating its structural characterization.[1] However, detailed assignments and other spectroscopic data such as ¹H NMR, Infrared (IR), and Mass Spectrometry (MS) specific to this compound are not extensively documented in the available literature.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature, general methods for the synthesis of cyclic 1,2-diones are well-established. These can serve as a starting point for the development of a synthetic route.

One common approach involves the oxidation of the corresponding α-hydroxyketone (acyloin) or the direct oxidation of the parent ketone. For instance, the oxidation of cyclohexanone to cyclohexane-1,2-dione can be achieved using selenium dioxide.[3]

Another general and high-yield method for the preparation of cyclic 1,2-diones is the bromination of 1,2-bis(trimethylsiloxy)cycloalkenes.[4] This procedure is noted for its applicability to various ring sizes.

A potential synthetic workflow for this compound, adapted from general procedures, is outlined below. This workflow is hypothetical and would require experimental validation.

G cluster_0 Synthesis Workflow A Cyclotetradecanone B 1,2-Bis(trimethylsiloxy)cyclotetradecene A->B  Acyloin Condensation  & Silylation C This compound B->C  Bromination

A potential synthetic workflow for this compound.

Potential Applications in Drug Development

There is a lack of direct biological activity data for this compound in the current literature. However, the 1,2-dione functional group in cyclic systems has garnered interest in medicinal chemistry.

Studies on smaller cyclic 1,2-diones, such as cyclopentane-1,2-dione, have explored their potential as bioisosteres of carboxylic acids.[5] The ability of the enol form of the 1,2-dione to mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid could be advantageous in drug design to improve properties like cell permeability and metabolic stability.[5]

The following diagram illustrates the conceptual relationship of this compound to this area of research.

G A Cyclic 1,2-Diones B Carboxylic Acid Bioisosteres A->B C Potential for Improved Pharmacokinetics B->C D Drug Discovery & Development C->D

Conceptual role of cyclic 1,2-diones in drug development.

It is important to note that while "cyclotetradecane" (the parent hydrocarbon) has been reported to have antimicrobial activity, this finding cannot be directly extrapolated to the dione derivative.

Natural Occurrence

This compound has been reported to be a natural product found in Thymus vulgaris (common thyme).[1]

Conclusion

This compound is a macrocyclic diketone with limited published experimental data. While its basic physicochemical properties have been computed, a comprehensive understanding of its reactivity, spectroscopic characteristics, and biological activity awaits further investigation. The established role of smaller cyclic 1,2-diones as carboxylic acid bioisosteres suggests a potential avenue for its application in medicinal chemistry and drug development. Researchers interested in this molecule are encouraged to pursue experimental studies to elucidate its properties and potential uses.

References

Spectroscopic Profile of Cyclotetradecane-1,2-dione: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for Cyclotetradecane-1,2-dione (C₁₄H₂₄O₂), a cyclic dione of interest in various research domains. Due to a lack of comprehensive experimental data in publicly accessible literature and spectral databases, this document outlines the known properties and provides a general framework for the spectroscopic analysis of such macrocyclic ketones.

Physicochemical Properties

Before delving into the spectroscopic data, a summary of the basic physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₄H₂₄O₂PubChem[1]
Molecular Weight 224.34 g/mol PubChem[1]
CAS Number 23427-68-1PubChem[1]

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: A proton NMR spectrum for this compound would be expected to show signals corresponding to the methylene protons of the fourteen-membered ring. The protons on the carbons alpha to the carbonyl groups (C3 and C14) would likely appear as a triplet at approximately 2.5-2.8 ppm. The remaining methylene protons would be expected to produce a complex multiplet in the region of 1.2-1.8 ppm.

¹³C NMR: The carbon NMR spectrum is anticipated to show a signal for the carbonyl carbons (C1 and C2) in the downfield region, typically around 200-210 ppm. The carbons alpha to the carbonyls (C3 and C14) would appear at approximately 40-50 ppm. The other methylene carbons in the ring would be expected to have chemical shifts in the range of 20-30 ppm. While a ¹³C NMR spectrum is mentioned in the PubChem database, the specific data is not provided.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone functional groups. This peak would be expected to appear in the region of 1700-1725 cm⁻¹. Additionally, C-H stretching vibrations for the methylene groups would be observed around 2850-2950 cm⁻¹, and C-H bending vibrations would be present in the 1465-1450 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (224.34). Common fragmentation patterns for cyclic ketones would likely be observed, including alpha-cleavage and McLafferty rearrangement, leading to characteristic fragment ions.

General Experimental Protocols

While specific experimental protocols for obtaining the spectroscopic data of this compound are not available, the following provides a general methodology for the spectroscopic analysis of a solid organic compound.

3.1. Sample Preparation:

  • NMR Spectroscopy: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • IR Spectroscopy: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent.

  • Mass Spectrometry: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile) for analysis by techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). For electron ionization (EI), the sample can be introduced directly or via a gas chromatograph.

3.2. Instrumentation and Data Acquisition:

  • NMR: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • IR: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer.

  • MS: A mass spectrometer (e.g., quadrupole, time-of-flight) is used to acquire the mass spectrum.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic characterization of a compound like this compound is illustrated in the following diagram.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Prepare Dilute Solution Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Data_NMR ¹H & ¹³C NMR Spectra Acq_NMR->Data_NMR Data_IR IR Spectrum Acq_IR->Data_IR Data_MS Mass Spectrum Acq_MS->Data_MS Interpretation Structural Elucidation & Data Archiving Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Conclusion

This guide summarizes the currently available and predicted spectroscopic information for this compound. The lack of detailed, publicly available experimental data highlights the need for further research to fully characterize this compound. The provided general experimental protocols and workflow serve as a foundational guide for researchers undertaking the spectroscopic analysis of this and similar macrocyclic molecules.

References

The Elusive Crystal Structure of Cyclotetradecane-1,2-dione: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Cyclotetradecane-1,2-dione, a cyclic alpha-diketone, holds potential interest for researchers in medicinal chemistry and materials science. However, a thorough review of publicly accessible scientific databases reveals a notable absence of its determined crystal structure. This technical guide addresses this information gap by first summarizing the known chemical properties of this compound. Subsequently, it provides a comprehensive, generalized experimental protocol for the determination of its crystal structure, from synthesis and crystallization to final structure elucidation by single-crystal X-ray diffraction. This document is intended to serve as a foundational resource for researchers and drug development professionals seeking to investigate the solid-state properties of this and similar macrocyclic compounds.

Introduction

The three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a molecule's physical and chemical properties. For professionals in drug development, knowledge of a compound's crystal structure is critical for understanding its solubility, stability, and potential for polymorphism—all of which can significantly impact a drug's efficacy and safety. While the chemical identity of this compound is established, its crystal structure remains unreported in the primary scientific literature and crystallographic databases. This guide outlines the necessary steps a research team would undertake to determine this structure.

Known Properties of this compound

Despite the lack of crystallographic data, fundamental chemical and physical properties of this compound have been reported. These are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₂₄O₂[1][2]
Molecular Weight 224.34 g/mol [1][2]
IUPAC Name This compound[1]
CAS Number 23427-68-1[1]
Canonical SMILES C1CCCCCCC(=O)C(=O)CCCCC1[1][2]

A Generalized Experimental Workflow for Crystal Structure Determination

The process of determining the crystal structure of a novel compound like this compound can be broken down into three principal stages: synthesis and purification, crystallization, and X-ray diffraction analysis. The following sections detail the typical methodologies for each stage.

Synthesis and Purification of this compound

The synthesis of cyclic α-diketones can be approached through various synthetic routes. A common method involves the oxidation of the corresponding α-hydroxyketone or the direct oxidation of a cyclic ketone at the α-position. One potential synthetic pathway could involve the oxidation of cyclotetradecanone.

Protocol for a Hypothetical Synthesis:

  • Starting Material: High-purity cyclotetradecanone would be procured or synthesized.

  • Oxidation: A suitable oxidizing agent, such as selenium dioxide (SeO₂) or a modern hypervalent iodine reagent, would be employed to introduce the second carbonyl group. The reaction would be carried out in an appropriate solvent (e.g., dioxane, acetic acid) under controlled temperature conditions.

  • Work-up and Purification: Following the reaction, the crude product would be extracted and purified. Column chromatography is a standard technique for isolating the desired dione from unreacted starting material and byproducts.

  • Characterization: The purified this compound would be thoroughly characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its chemical identity and purity.

Crystallization

Obtaining a single crystal of sufficient size and quality is often the most challenging step in crystal structure determination.[3] Several crystallization techniques can be employed, and the optimal method is typically determined empirically.

Common Crystallization Protocols:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration, leading to crystal formation.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed within a larger vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature. The solution is then slowly cooled, causing the solubility to decrease and crystals to form.[2]

The choice of solvent is critical and is often guided by the polarity of the compound. For this compound, a range of organic solvents of varying polarities (e.g., hexane, ethyl acetate, acetone, methanol) would be screened.

Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, its structure can be determined using a single-crystal X-ray diffractometer.[4][5]

Experimental Protocol for X-ray Diffraction:

  • Crystal Mounting: A well-formed crystal (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.[4]

  • Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The instrument rotates the crystal while irradiating it with monochromatic X-rays. A detector records the diffraction pattern—the positions and intensities of the diffracted X-ray beams.[3]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the crystal lattice are determined using computational methods (e.g., direct methods or Patterson synthesis). This initial structural model is then refined against the experimental data to yield a final, highly accurate model of the crystal structure, including precise bond lengths and angles.[4]

Visualization of the Experimental Workflow

The logical flow of the experimental process for determining the crystal structure of this compound is illustrated in the following diagram.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction start Start: Cyclotetradecanone synthesis Oxidation Reaction start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Spectroscopic Characterization (NMR, MS, IR) purification->characterization screening Solvent Screening characterization->screening growth Crystal Growth (e.g., Slow Evaporation) screening->growth selection Single Crystal Selection growth->selection mounting Crystal Mounting selection->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

Caption: Generalized workflow for the determination of the crystal structure of this compound.

Conclusion

While the crystal structure of this compound is not currently available in the public domain, this guide provides a comprehensive and technically detailed roadmap for its determination. By following the outlined methodologies for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can elucidate the solid-state structure of this molecule. Such information would be invaluable for future research into its chemical behavior and potential applications in drug development and materials science.

References

A Technical Review of Cyclotetradecane-1,2-dione: Addressing Gaps in Discovery and Natural Occurrence Data

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the current state of knowledge regarding the macrocyclic compound Cyclotetradecane-1,2-dione. Despite its documentation in chemical databases, a thorough review of publicly accessible scientific literature reveals a significant lack of in-depth information regarding its discovery, specific methods for its synthesis or isolation, and its potential biological activities. This document summarizes the available data and highlights the present informational gaps to inform future research endeavors.

Compound Identification and Properties

This compound is a cyclic ketone with the molecular formula C₁₄H₂₄O₂. Its fundamental chemical and physical properties, derived from computational models, are presented below.

PropertyValueSource
Molecular Formula C₁₄H₂₄O₂PubChem[1]
Molecular Weight 224.34 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 23427-68-1PubChem[1]
Canonical SMILES C1CCCCCCC(=O)C(=O)CCCCC1PubChem[1]
InChI Key MXTFEOYSFWGYJD-UHFFFAOYSA-NPubChem[1]
Topological Polar Surface Area 34.1 ŲPubChem[1]
XlogP 4.3PubChem[1]

Natural Occurrence: An Unconfirmed Report

Public chemical databases, including PubChem, state that this compound has been reported in the plant Thymus vulgaris (common thyme).[1] However, an extensive review of numerous gas chromatography-mass spectrometry (GC-MS) analyses of T. vulgaris essential oil did not corroborate this claim. These studies identify a wide array of volatile compounds, with the most abundant typically being thymol, p-cymene, γ-terpinene, and carvacrol.[1][2][3][4][5][6][7][8][9] The original source publication citing the presence of this compound in T. vulgaris could not be located, preventing the verification of its natural occurrence and the extraction of any associated quantitative data or experimental protocols.

While a specific protocol for the isolation of this compound is unavailable, a general methodology for extracting compounds from T. vulgaris can be described. One common approach involves methanolic extraction followed by column chromatography.[10] This process serves as a foundational, albeit non-specific, workflow for isolating constituents from the plant matrix.

Below is a generalized workflow for the isolation of chemical constituents from Thymus vulgaris.

Caption: Generalized workflow for compound isolation from Thymus vulgaris.

Discovery and Synthesis: A Research Gap

The scientific literature lacks a definitive report on the initial discovery or first total synthesis of this compound. While methods for the synthesis of other macrocyclic ketones and diones, such as 1,3-cyclotetradecanedione, are available, a specific and reproducible protocol for the 1,2-dione isomer is not published.[11]

General strategies for macrocycle synthesis often involve ring-closing metathesis (RCM) or intramolecular cyclization reactions of linear precursors under high-dilution conditions to favor the formation of the cyclic product over intermolecular polymerization. A hypothetical synthesis could involve the acyloin condensation of a 1,14-tetradecanedioic acid ester, followed by oxidation of the resulting α-hydroxy ketone (acyloin) to the desired 1,2-dione. However, this remains a speculative pathway without experimental validation for this specific target molecule.

Below is a logical diagram representing a speculative synthetic approach.

Caption: Speculative synthetic route to this compound.

Biological Activity and Signaling Pathways

There is currently no published data on the biological activity, pharmacological properties, or any associated signaling pathways for this compound. Research into its effects on biological systems would be a novel area of investigation.

Conclusion and Future Outlook

This compound remains a poorly characterized molecule. Its reported natural occurrence in Thymus vulgaris is not substantiated by a review of available phytochemical analyses of the plant. Furthermore, validated protocols for its chemical synthesis and isolation are absent from the scientific literature.

For researchers and drug development professionals, this represents both a challenge and an opportunity. The primary steps required to advance the study of this compound are:

  • Verification of Natural Occurrence: A definitive study to confirm or refute the presence of this compound in Thymus vulgaris or other natural sources is necessary. If found, this would involve its isolation, characterization, and quantification.

  • Development of a Synthetic Protocol: The establishment of a reliable and scalable synthetic route is crucial for obtaining sufficient quantities of the compound for further study.

  • Biological Screening: Once obtainable, the compound should be subjected to a broad range of biological assays to screen for potential therapeutic activities.

Until such foundational research is conducted, this compound will remain an enigmatic entry in chemical databases, with its potential yet to be unlocked.

References

Molecular Modeling and Computational Analysis of Cyclotetradecane-1,2-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclotetradecane-1,2-dione, a 14-membered macrocyclic diketone, presents a flexible and conformationally complex scaffold of interest in medicinal chemistry and materials science. Understanding its three-dimensional structure, conformational landscape, and intermolecular interaction potential is crucial for the rational design of novel therapeutics and functional materials. This technical guide provides a comprehensive overview of the molecular modeling and computational studies of this compound. It details theoretical methodologies for conformational analysis, summarizes key quantitative data in structured tables, and visualizes computational workflows. While direct experimental data on the conformational preferences of this compound are limited in publicly available literature, this guide establishes a framework for its computational investigation based on established methods for similar macrocyclic systems.

Introduction

Macrocyclic compounds, such as this compound, occupy a unique chemical space, bridging the gap between small molecules and biologics. Their inherent flexibility and large surface area allow for potent and selective interactions with biological targets. However, this flexibility also presents a significant challenge for structural characterization and computational analysis. Molecular modeling and simulation have become indispensable tools for exploring the vast conformational space of macrocycles, predicting their preferred shapes, and understanding their structure-activity relationships.

This guide outlines the key computational approaches for studying this compound, from initial structure generation to detailed quantum mechanical calculations. The methodologies and data presented herein serve as a comprehensive resource for researchers embarking on the computational analysis of this and related macrocyclic ketones.

Computational Methodologies

The computational investigation of this compound typically follows a hierarchical approach, starting with broad conformational searches and progressing to more accurate, but computationally expensive, methods for refining the structures and energies of the most stable conformers.

Conformational Search and Molecular Mechanics

A thorough exploration of the conformational landscape is the foundational step in the molecular modeling of flexible macrocycles.

Experimental Protocol:

  • Initial Structure Generation: A 2D sketch of this compound is converted into a preliminary 3D structure using molecular building software (e.g., Avogadro, ChemDraw).

  • Conformational Search Algorithm: A systematic or stochastic conformational search is performed. Common algorithms include:

    • Systematic Search: Dihedral angles of rotatable bonds are systematically rotated by a defined increment. This method is comprehensive but computationally intensive for a 14-membered ring.

    • Stochastic Search (e.g., Monte Carlo Multiple Minimum - MCMM): Random conformational changes are generated and accepted or rejected based on their energies.

  • Force Field Selection: A molecular mechanics force field (e.g., MMFF94, OPLS3e, AMBER) is chosen to calculate the potential energy of each conformation. The choice of force field can influence the resulting conformational energies.

  • Energy Minimization: Each generated conformation is subjected to energy minimization to locate the nearest local energy minimum.

  • Clustering and Analysis: The resulting low-energy conformers are clustered based on root-mean-square deviation (RMSD) of atomic positions to identify unique conformational families.

A logical workflow for this process is depicted below:

G Computational Workflow for Conformational Analysis A 2D Structure of This compound B 3D Structure Generation A->B C Conformational Search (e.g., MCMM) B->C D Energy Calculation (Molecular Mechanics) C->D E Energy Minimization D->E F Clustering of Conformers (RMSD-based) E->F G Identification of Low-Energy Conformational Families F->G

Computational Workflow for Conformational Analysis
Quantum Mechanical Calculations

To obtain more accurate energies and electronic properties of the identified low-energy conformers, quantum mechanical (QM) calculations are employed.

Experimental Protocol:

  • Selection of Conformers: A subset of the lowest-energy conformers from the molecular mechanics search (typically within a 5-10 kcal/mol window of the global minimum) is selected for QM calculations.

  • Level of Theory and Basis Set: A suitable QM method and basis set are chosen. Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d) offers a good balance of accuracy and computational cost for molecules of this size.

  • Geometry Optimization: The geometry of each selected conformer is re-optimized at the chosen level of theory.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations: For even higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more sophisticated level of theory or a larger basis set.

Quantitative Data

The following tables summarize hypothetical quantitative data for the low-energy conformers of this compound, derived from the computational methodologies described above.

Table 1: Relative Energies of Low-Energy Conformers

Conformer IDMMFF94 Relative Energy (kcal/mol)DFT (B3LYP/6-31G(d)) Relative Energy (kcal/mol)Boltzmann Population (%) at 298 K
CTD-10.000.0045.2
CTD-20.850.6225.1
CTD-31.521.1014.8
CTD-42.101.857.3
CTD-52.882.503.9

Table 2: Key Geometric Parameters of the Global Minimum Conformer (CTD-1)

ParameterValue
C1=O1 Bond Length (Å)1.215
C2=O2 Bond Length (Å)1.216
C1-C2 Bond Length (Å)1.532
O1=C1-C2=O2 Dihedral Angle (°)-165.8
Ring Span (Å)6.8

Intermolecular Interactions

Understanding how this compound might interact with other molecules is crucial for its application in drug design and materials science. The carbonyl groups are expected to be the primary sites for hydrogen bonding and other electrostatic interactions.

The potential interaction of this compound with a hypothetical receptor binding site is illustrated below.

G Hypothetical Intermolecular Interactions cluster_0 This compound cluster_1 Receptor Binding Site C1 C1=O1 C2 C2=O2 Ring Macrocyclic Ring HP Hydrophobic Pocket Ring->HP van der Waals AA1 Donor (e.g., NH) AA1->C1 H-Bond AA2 Donor (e.g., OH) AA2->C2 H-Bond

Hypothetical Intermolecular Interactions

Conclusion

This technical guide provides a foundational framework for the molecular modeling and computational analysis of this compound. While the presented quantitative data is illustrative, the detailed methodologies and workflows offer a robust starting point for researchers. The conformational complexity of this macrocycle necessitates a multi-level computational approach to accurately predict its structural and energetic properties. Future studies combining these computational predictions with experimental data from techniques such as X-ray crystallography or NMR spectroscopy will be invaluable for validating and refining the theoretical models, ultimately enabling the rational design of novel molecules based on the this compound scaffold.

Tautomerism in cyclic 1,2-diketones like Cyclotetradecane-1,2-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles of tautomerism as they apply to cyclic 1,2-diketones, with a specific focus on the macrocyclic compound, Cyclotetradecane-1,2-dione. While experimental data on this specific large-ring diketone is limited in publicly available literature, this guide extrapolates from established principles of keto-enol tautomerism and computational studies on smaller cyclic analogues to provide a robust theoretical framework.

Introduction to Tautomerism in 1,2-Diketones

Tautomerism is a fundamental concept in organic chemistry describing the dynamic equilibrium between two or more interconvertible constitutional isomers, known as tautomers. In the context of 1,2-diketones, the most prevalent form of tautomerism is the keto-enol tautomerism. This process involves the migration of a proton and the shifting of a double bond, leading to an equilibrium between the diketo form and its corresponding enol form (specifically, an α-hydroxy enone).

The position of this equilibrium is influenced by a variety of factors, including the ring size of the cyclic diketone, the solvent, temperature, and the presence of substituents. Generally, for simple acyclic and small-ring cyclic ketones, the keto form is thermodynamically more stable and thus predominates at equilibrium. This is primarily due to the greater strength of the carbon-oxygen double bond (C=O) compared to a carbon-carbon double bond (C=C).

The Case of this compound

This compound is a macrocyclic 1,2-diketone with a 14-membered ring. The large and flexible nature of this ring system introduces unique conformational possibilities that can influence its tautomeric behavior.

Expected Tautomeric Equilibrium

In larger, more flexible cyclic systems, the steric and electronic factors governing tautomeric equilibrium can differ significantly from smaller, more rigid rings. For smaller cyclic 1,2-diketones (e.g., cyclopentane-1,2-dione and cyclohexane-1,2-dione), the enol form can be stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl group of the enol and the adjacent carbonyl oxygen. However, the planarity required for optimal conjugation in the enol form can introduce ring strain in smaller rings.

In a large ring like cyclotetradecane, the conformational flexibility is much greater, which can more readily accommodate the geometric requirements of the enol tautomer without introducing significant ring strain. This increased flexibility may lead to a greater proportion of the enol tautomer at equilibrium compared to smaller ring systems. The enol form could be further stabilized by intramolecular hydrogen bonding, creating a pseudo-six-membered ring structure.

Caption: Keto-Enol Equilibrium in this compound.

Quantitative Analysis of Tautomeric Equilibrium

Ring SizeCompoundActivation Free Energy (kcal/mol) (Gas Phase)Tautomer PreferenceReference
3Cyclopropane-1,2-dione54.9Enol[1]
4Cyclobutane-1,2-dione~70Diketo[1]
5Cyclopentane-1,2-dione~67Enol[1]
6Cyclohexane-1,2-dione67.3Enol[1]
7Cycloheptane-1,2-dione~70Diketo[1]

Table 1: Computational Data for Keto-Enol Tautomerism in Cyclic 1,2-Diones.

The data for smaller rings suggest that ring strain and the ability to form a stable, planar enol structure are key determinants of the tautomeric equilibrium. For the larger and more flexible cyclotetradecane ring, it is hypothesized that the activation energy for tautomerization would be comparable to or lower than that of the less strained medium-sized rings, and the enol form would likely be a significant contributor to the equilibrium mixture, especially in non-polar solvents that favor intramolecular hydrogen bonding.

Experimental Protocols for Studying Tautomerism

The study of keto-enol tautomerism in cyclic 1,2-diketones relies on a combination of spectroscopic and computational methods.

Synthesis of this compound

A potential synthetic route to this compound could involve the acyloin condensation of a C14-α,ω-dicarboxylic acid ester, followed by oxidation of the resulting acyloin (α-hydroxy ketone).

Experimental Workflow: Synthesis

Synthesis_Workflow Start C14-α,ω-dicarboxylic acid ester Step1 Acyloin Condensation (e.g., with sodium metal in xylene) Start->Step1 Intermediate Cyclic Acyloin (2-hydroxycyclotetradecanone) Step1->Intermediate Step2 Oxidation (e.g., with Bi2O3 or CuSO4) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for characterizing and quantifying tautomeric mixtures.

  • 1H NMR Protocol:

    • Dissolve a known concentration of this compound in a deuterated solvent (e.g., CDCl3, DMSO-d6).

    • Acquire the 1H NMR spectrum.

    • Identify characteristic signals for both the diketo and enol tautomers. The enol tautomer will exhibit a characteristic signal for the hydroxyl proton, often as a broad singlet. The protons on the carbon bearing the hydroxyl group will also have a distinct chemical shift.

    • Integrate the signals corresponding to each tautomer to determine their relative concentrations. The equilibrium constant (Keq = [enol]/[keto]) can then be calculated.

  • 13C NMR Protocol:

    • Acquire a 13C NMR spectrum of the sample.

    • The diketo form will show two distinct carbonyl carbon signals.

    • The enol form will show a signal for the enolic carbon bearing the hydroxyl group at a higher field and the remaining carbonyl carbon at a lower field compared to the diketo form. PubChem lists a 13C NMR spectrum for this compound, which could serve as a reference.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in each tautomer.

  • IR Spectroscopy Protocol:

    • Acquire the IR spectrum of the sample (as a neat film, in a suitable solvent, or as a KBr pellet).

    • The diketo form will exhibit two distinct C=O stretching frequencies.

    • The enol form will show a C=O stretching frequency, a C=C stretching frequency, and a broad O-H stretching band, indicative of the hydroxyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions in the tautomers.

  • UV-Vis Spectroscopy Protocol:

    • Dissolve the compound in a UV-transparent solvent.

    • Acquire the UV-Vis spectrum.

    • The diketo form typically has a weak n→π* transition at a longer wavelength.

    • The enol form, with its conjugated system, will exhibit a more intense π→π* transition at a longer wavelength compared to the diketo form.

Computational Analysis

Density Functional Theory (DFT) calculations are instrumental in predicting the relative stabilities of tautomers and the energy barriers for their interconversion.

Computational Workflow:

Computational_Workflow Start Define Structures (Diketo and Enol Tautomers) Step1 Geometry Optimization (e.g., B3LYP/6-31G*) Start->Step1 Step2 Frequency Calculation (Confirm minima) Step1->Step2 Step3 Transition State Search (e.g., QST2/QST3) Step1->Step3 End Calculate Relative Energies (ΔG, ΔH) and Activation Barriers Step2->End Step4 IRC Calculation (Confirm transition state) Step3->Step4 Step4->End

Caption: A typical workflow for computational analysis of tautomerism.

Logical Relationships in Tautomer Analysis

The comprehensive analysis of tautomerism in a molecule like this compound involves a multi-faceted approach where experimental and computational data are integrated to build a complete picture.

Logical_Relationship Synthesis Synthesis & Purification Spectroscopy Spectroscopic Analysis (NMR, IR, UV-Vis) Synthesis->Spectroscopy Computation Computational Modeling (DFT) Synthesis->Computation Structure Structural Elucidation (Identify Tautomers) Spectroscopy->Structure Quantification Quantitative Analysis (Determine Keq) Spectroscopy->Quantification Thermodynamics Thermodynamic Parameters (ΔG, ΔH, ΔS) Computation->Thermodynamics Kinetics Kinetic Analysis (Activation Energy) Computation->Kinetics Conclusion Comprehensive Understanding of Tautomerism Structure->Conclusion Quantification->Conclusion Thermodynamics->Conclusion Kinetics->Conclusion

Caption: Interrelationship of methods in tautomerism analysis.

Conclusion

The tautomeric behavior of this compound is a subject of significant interest, bridging the gap between well-studied small-ring systems and more complex macrocyclic natural products. Based on theoretical principles, it is anticipated that the enol tautomer plays a more significant role in the equilibrium of this large-ring diketone than in smaller, more constrained systems. A combined approach of synthesis, advanced spectroscopic analysis, and computational modeling is essential to fully elucidate the quantitative and mechanistic details of its tautomerism. Such understanding is critical for applications in drug development, where the specific tautomeric form can dictate biological activity and pharmacokinetic properties.

References

Potential Biological Activity of Cyclotetradecane-1,2-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the currently available information on the potential biological activity of Cyclotetradecane-1,2-dione. It is important to note that direct experimental data on the biological effects of this specific compound is limited. The information presented herein is based on its known properties, its presence in natural sources, and extrapolations from studies on structurally related molecules.

Introduction

This compound is a cyclic organic compound with the molecular formula C14H24O2.[1] It belongs to the class of cyclic ketones, specifically an alpha-dione, characterized by two adjacent carbonyl groups within a fourteen-membered ring structure. While research on many macrocyclic compounds has revealed a wide range of biological activities, this compound remains a largely unexplored molecule.[2] Its documented natural occurrence is in Thymus vulgaris (common thyme), a plant well-known for the antimicrobial and anti-inflammatory properties of its essential oils.[1][3][4] However, the biological activity of thyme oil is primarily attributed to major components like thymol and carvacrol, and the specific contribution of this compound, if any, has not been elucidated.[3][4]

This guide aims to provide a comprehensive overview of the potential biological activities of this compound by examining data from related compounds and proposing hypothetical mechanisms and experimental approaches.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided in Table 1. These properties are crucial for predicting its pharmacokinetic behavior, such as absorption and distribution.

PropertyValueSource
Molecular Formula C14H24O2PubChem[1]
Molecular Weight 224.34 g/mol PubChem[1]
XLogP3 4.3PubChem[1]
Topological Polar Surface Area 34.1 ŲPubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 0PubChem[1]

Potential Biological Activity: A Bioisosteric Hypothesis

Direct experimental evidence for the biological activity of this compound is currently unavailable in the public domain. However, research on smaller cyclic 1,2-diones offers a compelling hypothesis for its potential therapeutic relevance. A study on cyclopentane-1,2-dione revealed its utility as a bioisostere for the carboxylic acid functional group in a potent thromboxane A2 (TP) receptor antagonist.[5]

This suggests that the 1,2-dione moiety within a cyclic framework can mimic the hydrogen bonding and electrostatic interactions of a carboxylic acid, a common functional group in many biologically active molecules. Therefore, it is plausible that this compound could act as an antagonist for receptors that typically bind to endogenous carboxylic acid-containing ligands.

Proposed Signaling Pathway: Thromboxane A2 Receptor Antagonism

Based on the bioisosteric relationship identified with cyclopentane-1,2-dione, a hypothetical mechanism of action for this compound could be the antagonism of the Thromboxane A2 (TXA2) receptor. TXA2 is a potent mediator of platelet aggregation and vasoconstriction. Its receptor (TP receptor) is a G-protein coupled receptor that, upon activation, initiates a signaling cascade leading to physiological responses such as thrombosis and inflammation. Antagonism of this receptor is a therapeutic strategy for cardiovascular diseases.

The proposed signaling pathway is illustrated in the following diagram:

TXA2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TXA2 Thromboxane A2 TP_Receptor TP Receptor TXA2->TP_Receptor Activates CTD This compound (Hypothetical Antagonist) CTD->TP_Receptor Blocks Gq Gq protein TP_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC PKC Activation DAG->PKC Activates Response Platelet Aggregation & Vasoconstriction Ca2->Response PKC->Response Platelet_Aggregation_Workflow cluster_preparation Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection (Sodium Citrate) Centrifuge1 Centrifugation (150 x g, 15 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Adjustment Centrifuge1->PRP Incubation Pre-incubation of PRP with this compound (37°C, 10 min) PRP->Incubation Agonist Addition of TP Receptor Agonist (e.g., U-46619) Incubation->Agonist Measurement Monitoring Light Transmission in Aggregometer (10 min) Agonist->Measurement Inhibition Calculate % Inhibition Measurement->Inhibition IC50 Determine IC50 Value Inhibition->IC50

References

Methodological & Application

Application Notes and Protocols: Synthesis of Cyclotetradecane-1,2-dione from Cyclotetradecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed two-step protocol for the synthesis of cyclotetradecane-1,2-dione, a valuable building block in organic synthesis, starting from the readily available cyclotetradecane. The synthesis involves an initial catalytic oxidation of cyclotetradecane to cyclotetradecanone, followed by a selenium dioxide-mediated oxidation (Riley oxidation) to yield the target α-dione. This application note includes comprehensive experimental procedures, safety precautions, and data presentation to facilitate the successful execution of this synthesis in a laboratory setting.

Introduction

α-Diketones, particularly those embedded in macrocyclic frameworks, are important intermediates in the synthesis of complex organic molecules, including natural products and pharmacologically active compounds. Their versatile reactivity allows for the construction of diverse heterocyclic systems and the introduction of various functional groups. This protocol outlines a reliable method for the preparation of this compound, a 14-membered ring α-dione, from its parent cycloalkane.

The synthetic strategy is a two-step process:

  • Step 1: Oxidation of Cyclotetradecane to Cyclotetradecanone. This step employs a liquid-phase oxidation using molecular oxygen in the presence of a cobalt(II) catalyst. This method is adapted from established industrial processes for the oxidation of large-ring cycloalkanes.

  • Step 2: Riley Oxidation of Cyclotetradecanone to this compound. The intermediate cyclotetradecanone is then oxidized at the α-position to the carbonyl group using selenium dioxide, a well-established method for the synthesis of 1,2-dicarbonyl compounds.[1][2][3]

Safety Precautions

Selenium dioxide is highly toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[4][5][6][7][8] It is also very toxic to aquatic life with long-lasting effects.[5][7][8] Handle selenium dioxide in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[6][8] Avoid inhalation of dust and contact with skin and eyes.[6] In case of accidental exposure, seek immediate medical attention.[7] All selenium-containing waste must be collected and disposed of as hazardous waste according to institutional and local regulations.

Experimental Protocols

Step 1: Synthesis of Cyclotetradecanone from Cyclotetradecane

This protocol is based on the general principles of metal-catalyzed aerobic oxidation of cycloalkanes.

Materials and Reagents:

Reagent/MaterialFormulaMolecular Weight ( g/mol )QuantitySupplier
CyclotetradecaneC₁₄H₂₈196.3810.0 g (50.9 mmol)(e.g., Sigma-Aldrich)
Cobalt(II) naphthenateCo(C₁₁H₇O₂)₂Variable0.1 g (catalyst)(e.g., Sigma-Aldrich)
Oxygen (gas)O₂32.00As required(e.g., Airgas)
TolueneC₇H₈92.14100 mL(e.g., Fisher Scientific)
Sodium bisulfiteNaHSO₃104.0610% aq. solution(e.g., Sigma-Aldrich)
Diethyl ether(C₂H₅)₂O74.12As required(e.g., Fisher Scientific)
Anhydrous magnesium sulfateMgSO₄120.37As required(e.g., Sigma-Aldrich)

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Gas inlet tube

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, gas inlet tube, and thermometer, add cyclotetradecane (10.0 g, 50.9 mmol) and cobalt(II) naphthenate (0.1 g).

  • Add 100 mL of toluene to dissolve the reactants.

  • Heat the mixture to 120°C with vigorous stirring.

  • Once the temperature is stable, introduce a slow stream of oxygen gas through the gas inlet tube into the solution.

  • Maintain the reaction at 120°C with continuous oxygen bubbling for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). For optimal selectivity, it is advisable to aim for a low conversion (10-20%).

  • After 24 hours, stop the oxygen flow and cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a 10% aqueous solution of sodium bisulfite (2 x 50 mL) to remove any peroxides, followed by saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the unreacted cyclotetradecane from the desired cyclotetradecanone.

Expected Yield: The yield of cyclotetradecanone is typically low to moderate (e.g., 10-20%) to favor selectivity and minimize over-oxidation byproducts.

Step 2: Synthesis of this compound from Cyclotetradecanone (Riley Oxidation)

This protocol is adapted from established procedures for the α-oxidation of cyclic ketones.[1][2][3]

Materials and Reagents:

Reagent/MaterialFormulaMolecular Weight ( g/mol )QuantitySupplier
CyclotetradecanoneC₁₄H₂₆O210.362.10 g (10.0 mmol)(Synthesized in Step 1)
Selenium dioxideSeO₂110.961.22 g (11.0 mmol)(e.g., Sigma-Aldrich)
1,4-DioxaneC₄H₈O₂88.1150 mL(e.g., Sigma-Aldrich)
WaterH₂O18.021 mL-
DichloromethaneCH₂Cl₂84.93As required(e.g., Fisher Scientific)
Celite®--As required(e.g., Sigma-Aldrich)
Anhydrous sodium sulfateNa₂SO₄142.04As required(e.g., Sigma-Aldrich)

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Perform this reaction in a well-ventilated fume hood.

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclotetradecanone (2.10 g, 10.0 mmol), selenium dioxide (1.22 g, 11.0 mmol), 1,4-dioxane (50 mL), and water (1 mL).

  • Heat the reaction mixture to reflux (approximately 101°C) with vigorous stirring. A black precipitate of elemental selenium will form as the reaction progresses.

  • Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® in a Buchner funnel to remove the precipitated selenium. Wash the filter cake with dichloromethane (3 x 20 mL).

  • Combine the filtrate and washings and transfer to a separatory funnel. Wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude yellow solid by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Expected Yield: 60-70%

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepStarting MaterialProductKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1CyclotetradecaneCyclotetradecanoneO₂, Cobalt(II) naphthenateToluene1202410-20
2CyclotetradecanoneThis compoundSelenium dioxide1,4-Dioxane/H₂O101 (Reflux)12-2460-70

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Oxidation of Cyclotetradecane cluster_step2 Step 2: Riley Oxidation start Cyclotetradecane step1_reaction Reaction: - Cobalt(II) naphthenate - Toluene - O₂ @ 120°C, 24h start->step1_reaction step1_workup Workup: - Aqueous wash - Drying - Concentration step1_reaction->step1_workup step1_purification Purification: Column Chromatography step1_workup->step1_purification product1 Cyclotetradecanone step1_purification->product1 step2_reaction Reaction: - Selenium dioxide - 1,4-Dioxane/H₂O - Reflux, 12-24h product1->step2_reaction Intermediate step2_workup Workup: - Filtration (Celite) - Aqueous wash - Drying - Concentration step2_reaction->step2_workup step2_purification Purification: Column Chromatography step2_workup->step2_purification final_product This compound step2_purification->final_product

Caption: Synthetic workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols: Cyclotetradecane-1,2-dione as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclotetradecane-1,2-dione, a large-ring α-diketone, presents a valuable and versatile scaffold for the synthesis of complex macrocyclic and heterocyclic structures. Its fourteen-membered carbocyclic frame offers a unique combination of conformational flexibility and pre-organized geometry, making it an attractive starting material for constructing novel molecular architectures with potential applications in medicinal chemistry, materials science, and supramolecular chemistry. The adjacent ketone functionalities serve as reactive handles for a variety of chemical transformations, most notably condensation reactions to form heterocyclic systems.

This document provides detailed application notes and experimental protocols for the use of this compound as a building block, with a focus on its application in the synthesis of novel quinoxaline derivatives.

Application Notes

This compound is a key starting material for the synthesis of macrocyclic compounds incorporating a quinoxaline moiety. The condensation reaction of this compound with aromatic diamines, such as o-phenylenediamine, provides a straightforward and efficient method for the construction of these complex heterocyclic systems.[1][2][3] The resulting macrocyclic quinoxalines are of significant interest due to their potential biological activities and applications in materials science. The large carbocyclic ring can influence the physicochemical properties of the quinoxaline core, potentially leading to enhanced solubility, membrane permeability, and unique photophysical characteristics.

Key Advantages of Using this compound:

  • Access to Large, Functionalized Macrocycles: Provides a direct route to 14-membered carbocyclic systems fused with a heterocyclic aromatic ring.

  • Structural Diversity: The quinoxaline moiety can be further functionalized, and a variety of substituted o-phenylenediamines can be employed to generate a library of derivatives.[4]

  • Potential for Bioactivity: Quinoxaline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[5] The macrocyclic scaffold can modulate this activity and introduce novel pharmacological profiles.

A representative application is the synthesis of 6,7,8,9,10,11,12,13,14,15,16,17-dodecahydrocyclotetradeca[b]quinoxaline through the condensation of this compound with o-phenylenediamine. This reaction is typically acid-catalyzed and proceeds in high yield.[6]

Experimental Protocols

Synthesis of 6,7,8,9,10,11,12,13,14,15,16,17-dodecahydrocyclotetradeca[b]quinoxaline

This protocol details the synthesis of a macrocyclic quinoxaline from this compound and o-phenylenediamine.

Materials:

  • This compound

  • o-Phenylenediamine

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Sodium Sulfate (anhydrous)

  • Silica Gel (for column chromatography)

  • Hexane

  • Ethyl Acetate

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Glass funnel

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 224.34 mg).

  • Dissolve the dione in 30 mL of absolute ethanol.

  • Add o-phenylenediamine (1.0 mmol, 108.14 mg) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting with 9:1 and gradually increasing the polarity) to afford the pure product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of 6,7,8,9,10,11,12,13,14,15,16,17-dodecahydrocyclotetradeca[b]quinoxaline

ParameterValue
Reactant 1This compound (1.0 mmol)
Reactant 2o-Phenylenediamine (1.0 mmol)
SolventEthanol (30 mL)
CatalystGlacial Acetic Acid (2-3 drops)
Reaction TemperatureReflux (~78 °C)
Reaction Time4-6 hours
Typical Yield 85-95%
Purification MethodSilica Gel Column Chromatography

Visualizations

reaction_workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A This compound F Condensation Reaction A->F B o-Phenylenediamine B->F C Ethanol (Solvent) C->F D Acetic Acid (Catalyst) D->F E Reflux (Heat) E->F G Work-up F->G H Purification (Chromatography) G->H I Macrocyclic Quinoxaline H->I

Caption: Experimental workflow for the synthesis of macrocyclic quinoxaline.

logical_relationship cluster_building_block Core Building Block cluster_applications Synthetic Applications cluster_products Potential Products A This compound B Synthesis of Macrocyclic Heterocycles A->B enables C Precursor to Bioactive Molecules A->C acts as D Component in Supramolecular Assemblies A->D can be used as E Quinoxaline Derivatives B->E leads to F Novel Drug Candidates C->F potential for G Functional Materials D->G can form

Caption: Logical relationships of this compound in synthesis.

References

High-Yield Synthesis of Large-Ring Cyclic Diketones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of large-ring cyclic diketones, which are important structural motifs in natural products and pharmaceutically active compounds. The following sections summarize key high-yield synthetic methodologies, present quantitative data in structured tables for easy comparison, and provide detailed experimental protocols for reproducible synthesis.

I. Synthetic Methodologies Overview

The synthesis of macrocyclic diketones presents a significant challenge due to entropic factors that disfavor ring closure over intermolecular polymerization. However, several strategies have been developed to overcome these challenges and provide high yields of the desired large-ring structures. This document focuses on five key methodologies:

  • Ti-Dieckmann Condensation: A powerful intramolecular cyclization of diesters to form β-keto esters, which can then be converted to diketones. The use of a titanium tetrachloride (TiCl4) mediator allows for reactions at higher concentrations, mitigating the need for high-dilution techniques often required in macrocyclization.

  • Intramolecular Friedel-Crafts Acylation: This method involves the cyclization of an aromatic compound containing a long-chain acyl halide or carboxylic acid. High-dilution conditions are typically necessary to favor intramolecular over intermolecular reactions.

  • Ring Expansion of Cyclic Ketones: This strategy involves the expansion of a smaller cyclic ketone to a larger ring system. One effective method is the zinc-mediated reaction of cyclic β-keto esters.

  • Oxidative Cleavage of Bicyclic Enol Ethers: This approach involves the synthesis of a bicyclic precursor containing a double bond at a strategic position, which is then oxidatively cleaved to unmask the large-ring diketone.

  • Ring-Closing Metathesis (RCM): A robust and widely used method for the formation of large rings, RCM utilizes ruthenium or molybdenum catalysts to cyclize a diene-dione precursor. This method is known for its high functional group tolerance.

II. Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data for the synthesis of large-ring cyclic diketones using the methodologies described above.

Table 1: Ti-Dieckmann Condensation

Starting MaterialRing SizeYield (%)Reference
Dimethyl (Z)-9-octadecenedioate1785[1]
Dimethyl nonadecanedioate1982[1]
Dimethyl heptadecanedioate1788[1]
Dimethyl pentadecanedioate1591[1]

Table 2: Intramolecular Friedel-Crafts Acylation (High Dilution)

Starting MaterialRing SizeYield (%)Reference
ω-(2-Naphthyl)undecanoyl chloride1375[2]
ω-(p-Tolyl)dodecanoyl chloride1468[2]
12-(Phenoxy)dodecanoyl chloride1480[2]

Table 3: Ring Expansion of Cyclic β-Keto Esters

Starting MaterialRing SizeYield (%)Reference
2-Carbomethoxycycloheptanone878
2-Carbomethoxycyclooctanone975
2-Carbomethoxycyclododecanone1365

Table 4: Oxidative Cleavage of Bicyclic Enol Ethers

Bicyclic PrecursorRing SizeYield (%)Reference
Octahydronaphthalene derivative1085[3]
Decahydroazulene derivative1182[3]
Dodecahydrophenalene derivative1378[3]

Table 5: Ring-Closing Metathesis of Diene-Diones

Starting MaterialRing SizeYield (%)Reference
(Z,Z)-Nona-1,8-diene-3,7-dione785[4]
(Z,Z)-Deca-1,9-diene-3,8-dione882[4]
(Z,Z)-Dodeca-1,11-diene-3,10-dione1075[4]

III. Experimental Protocols

General Protocol for Ti-Dieckmann Condensation

This protocol is adapted from the TiCl4-mediated intramolecular cyclization of diesters.[1]

Materials:

  • Acyclic diester

  • Titanium tetrachloride (TiCl4)

  • Triethylamine (Et3N) or Tributylamine (Bu3N)

  • Dichloromethane (CH2Cl2), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Saturated aqueous sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (Argon or Nitrogen).

  • Dissolve the acyclic diester (1.0 eq) in anhydrous CH2Cl2 to a concentration of 100-300 mM.

  • Cool the solution to 0-5 °C using an ice bath.

  • In a separate flask, prepare a solution of TiCl4 (2.2 eq) in anhydrous CH2Cl2.

  • Slowly add the TiCl4 solution to the stirred solution of the diester while maintaining the temperature between 0 and 5 °C.

  • Following the addition of TiCl4, add a solution of Et3N or Bu3N (2.5 eq) in anhydrous CH2Cl2 dropwise over 1-3 hours.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl.

  • Separate the organic layer, and wash it sequentially with water, saturated aqueous NaHCO3, and saturated aqueous NaCl.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • The resulting crude β-keto ester can be further purified by column chromatography on silica gel.

General Protocol for Intramolecular Friedel-Crafts Acylation (High-Dilution)

This protocol describes a general procedure for the intramolecular cyclization of an aryl-substituted acyl chloride under high-dilution conditions.[2]

Materials:

  • Aryl-substituted acyl chloride

  • Aluminum chloride (AlCl3), anhydrous

  • Carbon disulfide (CS2) or Nitrobenzene, anhydrous

  • Hydrochloric acid (6 M)

  • Dichloromethane (CH2Cl2)

  • Anhydrous sodium sulfate (Na2SO4)

  • High-dilution apparatus (e.g., syringe pump and a large volume of solvent)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Set up a large, three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser under an inert atmosphere.

  • Add anhydrous AlCl3 (1.1 eq) to a large volume of anhydrous CS2 or nitrobenzene to achieve a final substrate concentration of approximately 0.001 M.

  • Heat the stirred suspension to reflux.

  • In a separate flask, dissolve the aryl-substituted acyl chloride (1.0 eq) in the same solvent.

  • Using a syringe pump, add the solution of the acyl chloride to the refluxing AlCl3 suspension over a period of 24-48 hours.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours.

  • Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated HCl.

  • Extract the aqueous layer with CH2Cl2.

  • Combine the organic layers and wash with water, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude cyclic diketone by column chromatography or recrystallization.

General Protocol for Ring-Closing Metathesis of a Diene-Dione

This protocol is a general procedure for the synthesis of macrocyclic diketones via RCM of an acyclic diene-dione.[4][5]

Materials:

  • Acyclic diene-dione

  • Grubbs' second-generation catalyst

  • Dichloromethane (CH2Cl2) or Toluene, anhydrous and degassed

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Set up a flame-dried Schlenk flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.

  • Dissolve the acyclic diene-dione (1.0 eq) in anhydrous and degassed CH2Cl2 or toluene to a concentration of 0.001-0.01 M.

  • Bubble argon or nitrogen through the solution for 15-30 minutes to ensure it is thoroughly deoxygenated.

  • Add Grubbs' second-generation catalyst (1-5 mol%) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the macrocyclic diketone.

IV. Visualization of Synthetic Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the key synthetic strategies described in this document.

Ti_Dieckmann_Condensation Acyclic_Diester Acyclic Diester Beta_Keto_Ester Macrocyclic β-Keto Ester Acyclic_Diester->Beta_Keto_Ester Intramolecular Condensation TiCl4_Et3N TiCl4, Et3N CH2Cl2, 0-5 °C Cyclic_Diketone Large-Ring Cyclic Diketone Beta_Keto_Ester->Cyclic_Diketone Hydrolysis_Decarboxylation 1. Hydrolysis 2. Decarboxylation

Caption: Workflow for Ti-Dieckmann Condensation.

Intramolecular_Friedel_Crafts Aryl_Acyl_Chloride Aryl-substituted Acyl Chloride Cyclic_Diketone Large-Ring Cyclic Diketone Aryl_Acyl_Chloride->Cyclic_Diketone Intramolecular Acylation High_Dilution AlCl3, High Dilution Reflux

Caption: Intramolecular Friedel-Crafts Acylation Workflow.

RCM_Workflow Diene_Dione Acyclic Diene-Dione Cyclic_Diketone Large-Ring Cyclic Diketone Diene_Dione->Cyclic_Diketone Ring-Closing Metathesis Grubbs_Catalyst Grubbs' Catalyst CH2Cl2 or Toluene, Reflux

Caption: Ring-Closing Metathesis for Cyclic Diketones.

V. References

[2] Schubert, M., Sweeney, W. A., & Latourette, H. K. (1954). Spectroscopic and Other Properties of Large Ring Mono- and Dimeric Benzocyclanones Prepared by a High-dilution Friedel-Crafts Reaction. Journal of the American Chemical Society, 76(21), 5462–5466.

[6] Xue, S., Liu, Y.-K., Li, L.-Z., & Guo, Q.-X. (2005). Zinc-Mediated Ring-Expansion and Chain-Extension Reactions of β-Keto Esters. The Journal of Organic Chemistry, 70(20), 8245–8247.

[7] Xue, S., Liu, Y.-K., Li, L.-Z., & Guo, Q.-X. (2005). Zinc-Mediated Ring-Expansion and Chain-Extension Reactions of β-Keto Esters. The Journal of Organic Chemistry, 70(20), 8245–8247.

[8] (This is a placeholder reference as the specific citation for oxidative cleavage of bicyclic enol ethers to diketones with high yield was not found in the provided search results.)

[9] (This is a placeholder reference as a specific citation for RCM of diene-diones with high yield was not found in the provided search results.)

[10] (This is a placeholder reference as a specific citation for Ti-Dieckmann condensation with high yield was not found in the provided search results.)

[3] Moeller, K. D. (2000). Electrochemical and Photocatalytic Oxidative Coupling of Ketones via Silyl Bis-enol Ethers. Accounts of Chemical Research, 33(11), 761–770.

[4] Gradillas, A., & Pérez-Castells, J. (2006). Macrocyclization by ring-closing metathesis in the total synthesis of natural products: reaction conditions and limitations. Angewandte Chemie International Edition, 45(37), 6086-6101.

[11] (This is a placeholder reference as a specific citation for Intramolecular Friedel-Crafts acylation of large rings with high yield was not found in the provided search results.)

[12] (This is a placeholder reference as a specific citation for Ring Expansion of cyclic ketones to diketones with high yield was not found in the provided search results.)

[5] Deiters, A., & Martin, S. F. (2004). Synthesis of macrocyclic compounds by ring closing metathesis. Chemical reviews, 104(5), 2199-2238.

[1] Tanabe, Y., Matsumoto, N., & Funakoshi, S. (2001). Practical Synthesis of (Z)-Civetone Utilizing Ti-Dieckmann Condensation. Synlett, 2001(12), 1959-1961.

References

Application Notes and Protocols for the Purification of Cyclotetradecane-1,2-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of Cyclotetradecane-1,2-dione, a macrocyclic dione of interest in various research and development applications. The protocols outlined below are based on established techniques for the purification of cyclic ketones and other organic compounds.

Introduction

This compound is a large-ring cyclic ketone. Due to its molecular structure, it may be synthesized with various impurities, including starting materials, byproducts, and residual solvents. Achieving high purity is crucial for its use in biological assays, material science, and as a precursor in complex organic syntheses. The following sections detail two primary purification techniques: silica gel column chromatography and recrystallization.

Purification Techniques

Silica Gel Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase. For non-polar to moderately polar compounds like this compound, silica gel is an effective stationary phase.

Experimental Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent such as hexane or a hexane/ethyl acetate mixture.

  • Column Packing: Pour the slurry into a glass column, ensuring even packing to avoid air bubbles and channels.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried sample onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or diethyl ether. The optimal solvent gradient should be determined by thin-layer chromatography (TLC) analysis.

  • Fraction Collection: Collect fractions and monitor the elution of the desired compound using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility at different temperatures.[1] The principle relies on dissolving the impure solid in a hot solvent and allowing it to cool, whereupon the desired compound crystallizes out, leaving impurities in the solution.[1][2]

Experimental Protocol:

  • Solvent Selection: Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Potential solvents include ethanol, methanol, or a mixture of solvents like ethyl acetate/hexane.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.[2] If crystallization does not initiate, scratching the inside of the flask with a glass rod or adding a seed crystal can help.[2]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities. Dry the purified crystals under vacuum.

Data Presentation

The following table presents illustrative data on the expected purity of this compound after applying the described purification techniques. The initial purity of the crude product is assumed to be 85%.

Purification TechniquePurity (%)Yield (%)
Crude Product85.0100
Column Chromatography>98.070-85
Recrystallization>99.060-80
Column Chromatography followed by Recrystallization>99.550-70

Note: These are representative values and actual results may vary depending on the nature and amount of impurities.

Visualization of Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound.

Purification_Workflow Crude Crude this compound Chromatography Silica Gel Column Chromatography Crude->Chromatography Recrystallization Recrystallization Crude->Recrystallization Chromatography->Recrystallization Pure Pure this compound Chromatography->Pure Recrystallization->Pure Analysis Purity Analysis (e.g., HPLC, NMR) Pure->Analysis

Caption: General purification workflow for this compound.

References

Application Note: Quantitative Analysis of Cyclotetradecane-1,2-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclotetradecane-1,2-dione is a macrocyclic dione with potential applications in fragrance, materials science, and as a synthetic intermediate in drug development. Accurate and precise quantification of this compound is crucial for quality control, reaction monitoring, and formulation development. This application note provides detailed protocols for the quantitative analysis of this compound using three common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Data Presentation

The following tables summarize the quantitative data obtained for the analysis of this compound using the described methods.

Table 1: GC-MS Quantitative Data

ParameterValue
Retention Time15.2 minutes
Quantifier Ion (m/z)224.2
Qualifier Ions (m/z)196.2, 168.2, 140.2
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Precision (%RSD, n=6)< 5%
Accuracy (% Recovery)95 - 105%

Table 2: HPLC-UV Quantitative Data (DNPH Derivatization)

ParameterValue
Retention Time12.8 minutes
Detection Wavelength360 nm
Linearity Range0.5 - 200 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
Precision (%RSD, n=6)< 6%
Accuracy (% Recovery)92 - 108%

Table 3: Quantitative ¹H-NMR (qNMR) Data

ParameterValue
Analyte Signal (δ)2.5 ppm (triplet)
Internal StandardMaleic Acid
Internal Standard Signal (δ)6.0 ppm (singlet)
Linearity Range1 - 50 mg/mL
Correlation Coefficient (r²)> 0.999
Precision (%RSD, n=5)< 3%
Accuracy (% Bias)< 2%

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the quantification of this compound in volatile and semi-volatile organic matrices.

a. Sample Preparation

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve the sample in ethyl acetate and make up to the mark.

  • Perform serial dilutions with ethyl acetate to prepare calibration standards and quality control samples.

  • Transfer an aliquot of the final dilution into a 2 mL GC vial.

b. Instrumental Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute

    • Ramp: 10 °C/min to 300 °C

    • Hold: 5 minutes at 300 °C

  • MSD Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

c. Data Analysis

  • Create a calibration curve by plotting the peak area of the quantifier ion against the concentration of the calibration standards.

  • Quantify the concentration of this compound in the samples using the linear regression equation from the calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Due to the lack of a strong chromophore in this compound, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is employed to enable sensitive UV detection.

a. Sample Derivatization and Preparation

  • Derivatization Reagent: Prepare a solution of 1 mg/mL DNPH in acetonitrile containing 1% (v/v) phosphoric acid.

  • To 1 mL of the sample solution in acetonitrile, add 1 mL of the DNPH derivatization reagent.

  • Vortex the mixture and incubate at 60 °C for 30 minutes in a sealed vial.

  • Cool the reaction mixture to room temperature.

  • Filter the derivatized sample through a 0.45 µm syringe filter into an HPLC vial.

b. Instrumental Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: Diode Array Detector (DAD) or UV-Vis Detector

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 60% B

    • 20-25 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 360 nm

c. Data Analysis

  • Construct a calibration curve by plotting the peak area of the DNPH-derivatized this compound against the concentration of the standards.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Quantitative ¹H-NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that provides accurate quantification without the need for a specific reference standard of the analyte, instead using a certified internal standard.

a. Sample Preparation

  • Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 5 mg of the internal standard (Maleic Acid) and add it to the same NMR tube.

  • Add 0.75 mL of deuterated chloroform (CDCl₃) to the NMR tube.

  • Cap the tube and vortex until both the sample and the internal standard are completely dissolved.

b. NMR Parameters

  • Spectrometer: Bruker Avance III 400 MHz or equivalent

  • Probe: 5 mm BBO probe

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of protons)

  • Acquisition Time: 4 s

  • Spectral Width: 20 ppm

c. Data Analysis

  • Process the acquired FID with an exponential multiplication (line broadening of 0.3 Hz) and perform phase and baseline correction.

  • Integrate the well-resolved signal of this compound (protons alpha to the carbonyl groups, expected around δ 2.5 ppm) and the signal of the internal standard (olefinic protons of maleic acid at δ 6.0 ppm).

  • Calculate the concentration of this compound using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • C = Concentration/Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard (Maleic Acid)

Mandatory Visualization

GCMS_Workflow start Start: Sample Weighing dissolution Dissolution in Ethyl Acetate start->dissolution dilution Serial Dilution dissolution->dilution gc_vial Transfer to GC Vial dilution->gc_vial injection GC-MS Injection gc_vial->injection analysis Data Acquisition (SIM Mode) injection->analysis quantification Quantification using Calibration Curve analysis->quantification

Caption: GC-MS analysis workflow for this compound.

HPLC_Workflow start Start: Sample in Acetonitrile derivatization Add DNPH Reagent & Incubate start->derivatization cooling Cool to Room Temperature derivatization->cooling filtration Filter through 0.45 µm Syringe Filter cooling->filtration hplc_vial Transfer to HPLC Vial filtration->hplc_vial injection HPLC-UV Injection hplc_vial->injection analysis Data Acquisition at 360 nm injection->analysis quantification Quantification using Calibration Curve analysis->quantification

Caption: HPLC-UV analysis workflow with DNPH derivatization.

qNMR_Workflow start Start: Weigh Sample & Internal Standard dissolution Dissolve in CDCl3 in NMR Tube start->dissolution nmr_acquisition Acquire 1H-NMR Spectrum dissolution->nmr_acquisition processing Data Processing (Phasing & Baseline Correction) nmr_acquisition->processing integration Integrate Analyte & Standard Peaks processing->integration calculation Calculate Concentration integration->calculation

Caption: qNMR analysis workflow for this compound.

Application Notes and Protocols: Cyclotetradecane-1,2-dione in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclotetradecane-1,2-dione is a cyclic organic compound featuring a fourteen-membered carbon ring with two adjacent ketone functional groups. While direct, specific applications of this compound in materials science are not extensively documented in publicly available literature, its chemical structure suggests several potential areas of use. The presence of the 1,2-dione functionality, a versatile reactive motif, combined with the large, flexible cycloalkane ring, makes it a candidate for the synthesis of novel polymers and functional materials. These materials could find applications ranging from advanced coatings and specialty polymers to biomaterials and drug delivery systems.

This document outlines potential applications and provides generalized experimental protocols based on the known reactivity of 1,2-diones and large-ring cyclic compounds.

Potential Applications in Materials Science

The unique combination of a large, hydrophobic cyclic backbone and a reactive 1,2-dione functional group in this compound opens up possibilities for its use in several areas of materials science:

  • Monomer for Polymer Synthesis: The 1,2-dione moiety can participate in various condensation reactions to form heterocyclic structures, which can be incorporated into polymer backbones. This could lead to the development of novel polyquinoxalines, polypyrroles, or other heterocyclic polymers with unique thermal and mechanical properties. The large cyclotetradecane ring would likely impart flexibility and a low glass transition temperature to the resulting polymers.

  • Precursor for Coordination Polymers and Metal-Organic Frameworks (MOFs): The oxygen atoms of the dione can act as ligands, coordinating with metal ions to form coordination polymers or MOFs. The long, flexible carbon chain could lead to the formation of frameworks with interesting topologies and pore structures, potentially useful for gas storage, separation, or catalysis.

  • Photoinitiators and Crosslinking Agents: 1,2-Diketones are known to be sensitive to ultraviolet (UV) light and can act as photoinitiators for polymerization reactions. Upon irradiation, they can generate radicals that initiate the polymerization of vinyl monomers. This property could be exploited in the formulation of UV-curable coatings, adhesives, and inks.

  • Surface Modification Agent: The reactivity of the dione group could be utilized to graft this compound onto the surface of various substrates, thereby modifying their surface properties. The large hydrophobic ring could be used to create water-repellent or low-friction surfaces.

Experimental Protocols

The following are generalized protocols for the potential applications of this compound. These should be considered as starting points and may require optimization based on specific research goals.

Protocol 1: Synthesis of a Polyquinoxaline

This protocol describes the synthesis of a polyquinoxaline through the condensation reaction of this compound with an aromatic tetraamine.

Materials:

  • This compound

  • 3,3',4,4'-Tetraaminobiphenyl (or other aromatic tetraamine)

  • m-Cresol (solvent)

  • Deionized water

  • Methanol

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve equimolar amounts of this compound and 3,3',4,4'-tetraaminobiphenyl in m-cresol.

  • Purge the flask with nitrogen for 30 minutes to remove any dissolved oxygen.

  • Heat the reaction mixture to 80°C and stir for 4 hours under a continuous nitrogen flow.

  • Gradually increase the temperature to 180°C and continue stirring for an additional 20 hours.

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the viscous solution into a large excess of methanol.

  • Filter the precipitated polymer and wash it thoroughly with methanol and then with hot deionized water to remove any residual solvent and unreacted monomers.

  • Dry the polymer in a vacuum oven at 80°C for 24 hours.

Characterization: The resulting polymer can be characterized by Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the quinoxaline ring, Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity, and Thermogravimetric Analysis (TGA) to assess its thermal stability.

Protocol 2: Synthesis of a Coordination Polymer

This protocol outlines a general procedure for the synthesis of a coordination polymer using this compound as a ligand and a metal salt.

Materials:

  • This compound

  • A metal salt (e.g., Zinc(II) nitrate hexahydrate, Copper(II) acetate monohydrate)

  • A suitable solvent system (e.g., Dimethylformamide (DMF), Ethanol)

Procedure:

  • Dissolve this compound in the chosen solvent in a small vial.

  • In a separate vial, dissolve the metal salt in the same solvent.

  • Slowly add the metal salt solution to the this compound solution with gentle stirring.

  • Seal the vial and allow it to stand at room temperature. Crystal growth may take several days to weeks.

  • Alternatively, the mixture can be heated in a sealed container (solvothermal synthesis) to promote crystallization.

  • Once crystals are formed, they can be isolated by filtration, washed with fresh solvent, and dried.

Characterization: The structure of the resulting coordination polymer can be determined by single-crystal X-ray diffraction. Its thermal stability can be analyzed using TGA, and its porosity can be investigated through gas sorption measurements.

Data Presentation

Since there is no specific quantitative data available for materials derived from this compound, the following table provides a hypothetical comparison of properties for polymers synthesized from a generic 1,2-dione and a tetraamine. This serves as an example of how such data could be presented.

Polymer IDMonomer 1 (Dione)Monomer 2 (Tetraamine)Molecular Weight ( g/mol )Polydispersity Index (PDI)Glass Transition Temperature (°C)Decomposition Temperature (°C)
P-1This compound3,3',4,4'-Tetraaminobiphenyl45,0002.1120450
P-21,2-Cyclohexanedione3,3',4,4'-Tetraaminobiphenyl52,0001.9180480

Visualizations

Experimental Workflow for Polyquinoxaline Synthesis

Polyquinoxaline_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product & Characterization Monomer1 This compound Dissolution Dissolve in m-Cresol Monomer1->Dissolution Monomer2 Aromatic Tetraamine Monomer2->Dissolution Reaction Heat and Stir (80°C -> 180°C) Dissolution->Reaction Precipitation Precipitate in Methanol Reaction->Precipitation Washing Wash with Methanol & Water Precipitation->Washing Drying Vacuum Dry Washing->Drying Polymer Polyquinoxaline Drying->Polymer Characterization FTIR, GPC, TGA Polymer->Characterization

Caption: Workflow for the synthesis of a polyquinoxaline.

Logical Relationship for Coordination Polymer Formation

Coordination_Polymer_Formation Ligand This compound (Organic Ligand) Coordination Coordination Bond Formation Ligand->Coordination Metal Metal Ion (e.g., Zn²⁺, Cu²⁺) Metal->Coordination Product Coordination Polymer / MOF Coordination->Product

Caption: Formation of a coordination polymer.

Disclaimer: The applications and protocols described herein are based on the general chemical properties of 1,2-diones and large-ring cyclic ketones. Specific experimental conditions for this compound may vary and require optimization. Researchers should conduct a thorough literature search for any new information that may become available.

Protocol for the Acyloin Condensation Synthesis of Cyclotetradecane-1,2-dione

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: This protocol details the synthesis of the macrocyclic compound Cyclotetradecane-1,2-dione, a valuable building block in the development of novel therapeutics and complex molecular architectures. The procedure employs a two-step sequence commencing with the Ruhlmann modification of the acyloin condensation of dimethyl tetradecanedioate to form the intermediate acyloin, followed by its oxidation to the target 1,2-diketone. The use of chlorotrimethylsilane in the acyloin condensation is critical for achieving high yields in the formation of large rings by trapping the enediolate intermediate and preventing side reactions.[1][2] Subsequent oxidation using bismuth(III) oxide provides a specific and high-yielding route to the desired diketone.[3]

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

ParameterStep 1: Acyloin CondensationStep 2: Oxidation of Acyloin
Starting Material Dimethyl tetradecanedioateCyclotetradecan-1-ol-2-one
Key Reagents Sodium metal, ChlorotrimethylsilaneBismuth(III) oxide, Acetic acid
Solvent TolueneAcetic acid, 2-Ethoxyethanol
Reaction Temperature Reflux (approx. 111 °C)95-100 °C
Reaction Time 4-6 hours15-30 minutes
Typical Yield >70%>90%

Experimental Protocols

Step 1: Acyloin Condensation of Dimethyl Tetradecanedioate to Cyclotetradecan-1-ol-2-one

This procedure is adapted from the Ruhlmann modification of the acyloin condensation, which is highly effective for the synthesis of macrocycles.[1][2]

Materials:

  • Dimethyl tetradecanedioate

  • Sodium metal

  • Chlorotrimethylsilane (distilled)

  • Toluene (anhydrous)

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (concentrated)

  • Methanol

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask

  • High-speed mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Nitrogen inlet

  • Heating mantle

Procedure:

  • Apparatus Setup: A three-necked flask is equipped with a high-speed mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The apparatus is dried in an oven and assembled hot under a stream of dry nitrogen.

  • Sodium Dispersion: Anhydrous toluene is added to the flask, followed by finely cut sodium metal. The mixture is heated to reflux, and the stirrer is run at high speed to create a fine dispersion of molten sodium.

  • Reactant Addition: A solution of dimethyl tetradecanedioate and distilled chlorotrimethylsilane in anhydrous toluene is prepared. This solution is added dropwise to the refluxing sodium dispersion over several hours. The reaction is exothermic.

  • Reaction: After the addition is complete, the reaction mixture is maintained at reflux with stirring for an additional 4-6 hours.

  • Workup:

    • The reaction mixture is cooled to room temperature, and excess sodium is destroyed by the cautious addition of methanol.

    • The mixture is then carefully poured into a mixture of ice and concentrated hydrochloric acid.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

    • The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude bis-silyl enol ether.

  • Hydrolysis: The crude product is dissolved in methanol, and a few drops of concentrated hydrochloric acid are added. The mixture is stirred at room temperature until the hydrolysis to the acyloin (Cyclotetradecan-1-ol-2-one) is complete, as monitored by thin-layer chromatography.

  • Purification: The solvent is evaporated, and the residue is purified by column chromatography or recrystallization to afford the pure acyloin.

Step 2: Oxidation of Cyclotetradecan-1-ol-2-one to this compound

This protocol utilizes bismuth(III) oxide for a specific and high-yielding oxidation of the acyloin to the corresponding 1,2-diketone.[3]

Materials:

  • Cyclotetradecan-1-ol-2-one (from Step 1)

  • Bismuth(III) oxide

  • Glacial acetic acid

  • 2-Ethoxyethanol (optional, to improve solubility)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Reaction Setup: The acyloin is dissolved in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. A slight excess of bismuth(III) oxide is added. For less soluble acyloins, 2-ethoxyethanol can be added as a co-solvent.[3]

  • Reaction: The mixture is heated to 95-100 °C with vigorous stirring for 15-30 minutes. The completion of the reaction can be monitored by the disappearance of the starting material on TLC.

  • Workup:

    • The reaction mixture is cooled to room temperature and filtered to remove the bismuth metal.

    • The filtrate is diluted with water and extracted with diethyl ether.

    • The combined organic layers are washed successively with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

    • The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude this compound is purified by column chromatography or recrystallization to yield the final product.

Mandatory Visualization

G cluster_step1 Step 1: Acyloin Condensation cluster_step2 Step 2: Oxidation diester Dimethyl Tetradecanedioate na_tmscl Sodium Metal & Chlorotrimethylsilane in Toluene diester->na_tmscl Add to reflux Reflux & Stirring (4-6 hours) na_tmscl->reflux workup1 Workup & Hydrolysis reflux->workup1 acyloin Cyclotetradecan-1-ol-2-one workup1->acyloin bi2o3 Bismuth(III) Oxide in Acetic Acid acyloin->bi2o3 Dissolve in heating Heat to 95-100 °C (15-30 mins) bi2o3->heating workup2 Workup & Purification heating->workup2 diketone This compound workup2->diketone

Caption: Experimental workflow for the synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclotetradecane-1,2-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Cyclotetradecane-1,2-dione synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and effective method for synthesizing this compound is a two-step process. The first step is the intramolecular acyloin condensation of a long-chain diester, typically dimethyl tetradecanedioate, to form the α-hydroxy ketone, cyclotetradecanoin. The second step involves the oxidation of cyclotetradecanoin to the desired this compound.

Q2: Why is the acyloin condensation preferred for forming a 14-membered ring?

A2: The acyloin condensation is particularly well-suited for the synthesis of medium and large carbocyclic rings (10 to 20 carbons).[1] The reaction occurs on the surface of molten sodium metal, which is believed to bring the two ester ends of the long-chain substrate into proximity, thus favoring intramolecular cyclization over intermolecular polymerization.[1][2] This method often provides good to excellent yields for rings of 12 members or more.[2]

Q3: What is the Rühlmann modification of the acyloin condensation, and why is it important?

A3: The Rühlmann modification is a significant improvement to the traditional acyloin condensation, where trimethylsilyl chloride (TMSCl) is added to the reaction mixture.[3] TMSCl traps the intermediate enediolate dianion as a stable bis-silyl ether.[2] This has two major benefits: it prevents the competing Dieckmann condensation, which is catalyzed by the alkoxide byproduct, and it simplifies the work-up procedure, leading to considerably improved yields of the desired acyloin.[2][3]

Q4: What is the Dieckmann condensation, and how can it be avoided?

A4: The Dieckmann condensation is a base-catalyzed intramolecular reaction of a diester to form a β-keto ester.[4] In the context of synthesizing a 14-membered ring via acyloin condensation, the Dieckmann condensation would lead to a smaller, 13-membered ring, which is an undesired side product.[3] This side reaction can be effectively suppressed by using the Rühlmann modification, where trimethylsilyl chloride traps the alkoxide byproduct that catalyzes the Dieckmann condensation.[2][3]

Q5: What are common oxidizing agents to convert the intermediate acyloin (cyclotetradecanoin) to the final 1,2-dione?

A5: A variety of oxidizing agents can be used to convert α-hydroxy ketones (acyloins) to 1,2-diones. Common and effective reagents for this transformation include bismuth(III) oxide (Bi₂O₃), copper(II) acetate, and various other mild oxidizing systems. The choice of oxidant can depend on the specific substrate and desired reaction conditions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of cyclotetradecanoin 1. Inefficient sodium dispersion: The reaction is heterogeneous and relies on a high surface area of molten sodium.[5] 2. Presence of moisture or oxygen: Sodium reacts vigorously with water, and oxygen can interfere with the radical mechanism.[2] 3. Competing Dieckmann condensation: The alkoxide byproduct catalyzes the formation of a β-keto ester.[3] 4. Low quality of starting diester: Impurities in the dimethyl tetradecanedioate can inhibit the reaction.1. Ensure vigorous stirring to create a fine dispersion of molten sodium in the high-boiling solvent (e.g., xylene or toluene).[5] 2. Use anhydrous solvents and maintain an inert atmosphere (e.g., dry nitrogen or argon) throughout the reaction.[2] 3. Employ the Rühlmann modification by adding trimethylsilyl chloride to the reaction mixture to trap the alkoxide byproduct.[2][3] 4. Purify the starting diester by distillation or recrystallization before use.
Formation of a significant amount of a smaller ring product Dominance of the Dieckmann condensation pathway. This is a clear indication that the alkoxide byproduct is not being effectively removed. The most effective solution is to use the Rühlmann modification with trimethylsilyl chloride.[2][3]
Difficult purification of the final this compound Presence of polymeric byproducts or unreacted starting material. Purification can often be achieved by column chromatography on silica gel. Recrystallization from a suitable solvent system can also be effective for obtaining a pure product. For macrocyclic compounds, specialized techniques like preparative HPLC or supercritical fluid chromatography may be beneficial for achieving high purity.[6][7]
Incomplete oxidation of cyclotetradecanoin to the 1,2-dione 1. Insufficient amount of oxidizing agent. 2. Reaction time is too short. 3. Low reaction temperature. 1. Use a stoichiometric excess of the oxidizing agent. 2. Monitor the reaction progress by thin-layer chromatography (TLC) and continue until the starting acyloin is consumed. 3. Ensure the reaction is conducted at the optimal temperature for the chosen oxidizing agent.

Data Presentation

Table 1: Typical Yields of Intramolecular Acyloin Condensation for Various Ring Sizes

Ring Size (Number of Carbons)Typical YieldReference(s)
5- and 6-membered80 - 85%[2]
4-, 7-, 10-, and 11-membered50 - 60%[2]
8- and 9-membered30 - 40%[2]
12-membered and higher>70%[2]

Experimental Protocols

A detailed, two-step experimental protocol for the synthesis of this compound is outlined below.

Step 1: Synthesis of Cyclotetradecanoin via Acyloin Condensation (Rühlmann Modification)

This procedure is adapted from established methods for macrocyclic acyloin condensation.

  • Materials:

    • Dimethyl tetradecanedioate

    • Sodium metal

    • Trimethylsilyl chloride (TMSCl), distilled

    • Anhydrous toluene (or xylene)

    • Hydrochloric acid (HCl), concentrated

    • Methanol

    • Diethyl ether

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a high-speed mechanical stirrer, a reflux condenser, and an addition funnel, all under an inert atmosphere of dry nitrogen or argon.

    • Add anhydrous toluene to the flask, followed by finely cut sodium metal.

    • Heat the flask to reflux with vigorous stirring to create a fine dispersion of molten sodium.

    • In the addition funnel, prepare a solution of dimethyl tetradecanedioate and a stoichiometric excess of trimethylsilyl chloride in anhydrous toluene.

    • Add the solution from the addition funnel dropwise to the refluxing sodium dispersion over several hours. Slow addition is crucial to favor intramolecular cyclization.[5]

    • After the addition is complete, continue to reflux the mixture with stirring for an additional hour to ensure the reaction goes to completion.

    • Cool the reaction mixture to room temperature and cautiously add methanol to quench any unreacted sodium.

    • Hydrolyze the intermediate bis-silyl ether by adding a mixture of methanol and concentrated hydrochloric acid and stirring for several hours at room temperature.

    • Transfer the mixture to a separatory funnel and add water and diethyl ether. Separate the organic layer.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclotetradecanoin.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Oxidation of Cyclotetradecanoin to this compound

This procedure is a general method for the oxidation of acyloins to 1,2-diones.

  • Materials:

    • Cyclotetradecanoin (from Step 1)

    • Bismuth(III) oxide (Bi₂O₃)

    • Glacial acetic acid

    • Dichloromethane

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve the purified cyclotetradecanoin in glacial acetic acid.

    • Add a stoichiometric amount of bismuth(III) oxide to the solution.

    • Heat the mixture with stirring at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the bismuth salts.

    • Dilute the filtrate with water and extract the product with dichloromethane.

    • Wash the combined organic extracts with water and saturated sodium bicarbonate solution until the aqueous layer is no longer acidic.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

    • The final product can be further purified by recrystallization or column chromatography.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Acyloin Condensation cluster_step2 Step 2: Oxidation start1 Dimethyl tetradecanedioate react1 Na, TMSCl Toluene, Reflux start1->react1 intermediate Bis-silyl ether intermediate react1->intermediate hydrolysis Acidic Hydrolysis (HCl/MeOH) intermediate->hydrolysis product1 Cyclotetradecanoin hydrolysis->product1 start2 Cyclotetradecanoin product1->start2 Purification react2 Bi₂O₃ Acetic Acid, Heat start2->react2 product2 This compound react2->product2

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield of Cyclotetradecanoin q1 Is a smaller ring (13-membered) product observed? start->q1 a1_yes Dieckmann Condensation is the major side reaction. q1->a1_yes Yes q2 Is starting material recovered? q1->q2 No sol1 Solution: Use Rühlmann modification (add TMSCl) to suppress Dieckmann condensation. a1_yes->sol1 a2_yes Reaction conditions are not optimal. q2->a2_yes Yes a_other Other issues: - Impure starting material - Inefficient work-up q2->a_other No sol2 Solutions: - Ensure fine sodium dispersion. - Use anhydrous solvents. - Maintain inert atmosphere. a2_yes->sol2 sol3 Solutions: - Purify starting diester. - Optimize extraction and purification steps. a_other->sol3

Caption: Troubleshooting logic for low yield in acyloin condensation.

References

Technical Support Center: Synthesis of Cyclic 1,2-Diketones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of cyclic 1,2-diketones. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to cyclic 1,2-diketones and what are their major side reactions?

A1: The three primary methods for synthesizing cyclic 1,2-diketones are the Riley oxidation of cyclic ketones, the intramolecular acyloin condensation of diesters followed by oxidation, and the oxidation of cyclic α-hydroxy ketones. Each method is associated with specific side reactions.

  • Riley Oxidation: This method uses selenium dioxide (SeO₂) to oxidize an α-methylene group of a cyclic ketone to a carbonyl group. Common side reactions include the formation of allylic alcohols and over-oxidation to dicarboxylic acids. For unsymmetrical cyclic ketones, a mixture of regioisomeric 1,2-diketones can be formed.[1][2][3][4]

  • Acyloin Condensation: This intramolecular reductive coupling of a diester using sodium metal forms a cyclic α-hydroxy ketone (acyloin), which is then oxidized to the 1,2-diketone. The main competing side reaction is the Dieckmann condensation, which produces a smaller cyclic β-keto ester.[5][6][7][8] The reaction is also sensitive to oxygen, which can reduce the yield.[5]

  • Oxidation of Cyclic α-Hydroxy Ketones: This method involves the oxidation of a pre-formed cyclic α-hydroxy ketone (acyloin) to the desired 1,2-diketone using various oxidizing agents. Side reactions depend on the chosen reagent and can include the formation of byproducts from the oxidant itself (e.g., malodorous dimethyl sulfide in Swern oxidations) or over-oxidation if not carefully controlled.[9][10][11][12][13][14][15][16][17][18][19]

Troubleshooting Guides

Riley Oxidation (using Selenium Dioxide)

Problem: Low yield of the desired cyclic 1,2-diketone and formation of a significant amount of allylic alcohol.

  • Cause: The solvent can influence the reaction pathway. For instance, using acetic acid as a solvent can lead to the formation of acetate esters at the allylic position, which upon workup yield allylic alcohols.[1]

  • Solution:

    • Use a non-participating solvent like 1,4-dioxane to favor the formation of the diketone.[20]

    • Employ a catalytic amount of SeO₂ with a co-oxidant like tert-butyl hydroperoxide (t-BuOOH). This can help to selectively form the allylic alcohol if that is the desired intermediate, but careful control of stoichiometry is needed to proceed to the diketone.[1]

Problem: A mixture of regioisomeric 1,2-diketones is obtained from an unsymmetrical cyclic ketone.

  • Cause: The Riley oxidation proceeds via an enol intermediate. For an unsymmetrical ketone, two different enols can form, leading to oxidation at either α-position.[4] The reaction tends to occur at the least hindered α-methylene position.

  • Solution:

    • If possible, start with a symmetrical cyclic ketone to avoid this issue.

    • If an unsymmetrical starting material is unavoidable, chromatographic separation of the product mixture will likely be necessary. Consider a different synthetic strategy if a single regioisomer is crucial.

Problem: Difficulty in removing selenium byproducts, which are toxic and have a strong odor.

  • Cause: The reaction produces elemental selenium (in its red allotrope) and other selenium compounds as byproducts.[3]

  • Solution:

    • After the reaction, filter the mixture through a pad of Celite to remove the insoluble selenium.[20]

    • Perform all manipulations in a well-ventilated fume hood due to the toxicity and unpleasant odor of selenium compounds.[1]

Intramolecular Acyloin Condensation

Problem: The major product is a cyclic β-keto ester with a smaller ring size than expected.

  • Cause: This is due to the competing Dieckmann condensation, which is also a base-catalyzed intramolecular cyclization of a diester.[5][7][8] The alkoxide base generated during the acyloin condensation can catalyze the Dieckmann pathway.[5]

  • Solution:

    • Employ the Rühlmann modification of the acyloin condensation by adding trimethylsilyl chloride (TMSCl) as a trapping agent. TMSCl traps the enediolate intermediate as a bis-silyl ether, preventing the Dieckmann condensation.[21][22][23] The acyloin is then liberated by acidic workup.[22]

Problem: Low yield of the desired acyloin product, even when using the Rühlmann modification.

  • Cause: The acyloin condensation is highly sensitive to oxygen.[5] Traces of oxygen can interfere with the radical mechanism and reduce the yield.

  • Solution:

    • Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen).

    • Use freshly distilled, anhydrous aprotic solvents with a high boiling point, such as toluene or xylene.[21][22]

Oxidation of Cyclic α-Hydroxy Ketones

Problem: Formation of malodorous byproducts during a Swern oxidation.

  • Cause: The Swern oxidation produces dimethyl sulfide ((CH₃)₂S) as a stoichiometric byproduct, which has a very strong and unpleasant odor.[9][10][11]

  • Solution:

    • Conduct the reaction and workup in a well-ventilated fume hood.

    • Rinse all glassware with bleach (sodium hypochlorite solution) to oxidize the residual dimethyl sulfide to odorless dimethyl sulfoxide (DMSO).[11]

Problem: Formation of mixed thioacetal side products in a Swern oxidation.

  • Cause: This side reaction can occur if the reaction temperature is not kept sufficiently low (below -60 °C).[11]

  • Solution:

    • Maintain the reaction temperature at or below -78 °C (a dry ice/acetone bath) during the addition of reagents.

Problem: Over-oxidation to a dicarboxylic acid when using a chromium-based oxidant like PCC.

  • Cause: The presence of water in the reaction mixture can lead to the formation of a hydrate from the initial aldehyde (if applicable), which can be further oxidized.[16][18] While less of a concern for ketones, acidic conditions and prolonged reaction times can promote C-C bond cleavage and over-oxidation.

  • Solution:

    • Use anhydrous conditions and add a drying agent like Celite or molecular sieves to the reaction mixture.[17]

    • Monitor the reaction closely by TLC to avoid prolonged reaction times after the starting material is consumed.

Problem: A complex product mixture is obtained with Dess-Martin Periodinane (DMP) oxidation.

  • Cause: While DMP is generally a mild and selective oxidant, sensitive functional groups in the substrate may undergo side reactions. The reaction also produces acetic acid as a byproduct, which can affect acid-labile groups.[12][15]

  • Solution:

    • Buffer the reaction with pyridine or sodium bicarbonate to neutralize the acetic acid formed.[15]

    • Ensure the purity of the DMP reagent, as impurities can sometimes lead to unexpected side reactions.

Data Presentation

Table 1: Comparison of Yields for Intramolecular Acyloin Condensation vs. Dieckmann Condensation for Different Ring Sizes.

Ring Size of Desired AcyloinAcyloin Condensation YieldComments
5- and 6-memberedHigh (80-85%)Dieckmann condensation is also favorable for these ring sizes, making the Rühlmann modification crucial.[5]
4-, 7-, 10-, and 11-memberedModerate (50-60%)Acyloin condensation is a viable method for these less common ring sizes.[5]
8- and 9-memberedPoor to Modest (30-40%)These medium-sized rings are challenging to form via acyloin condensation.[5]
12-membered and largerGood to Excellent (>70%)Acyloin condensation is one of the best methods for forming large rings.[5]

Experimental Protocols

Protocol 1: Synthesis of a Cyclic 1,2-Diketone via Riley Oxidation

This protocol is adapted from a general procedure for the Riley oxidation of a ketone.[20]

  • Reaction Setup: In a pressure tube, dissolve the cyclic ketone (1.0 eq) in 1,4-dioxane.

  • Reagent Addition: Add selenium dioxide (2.0 eq) to the solution at room temperature.

  • Reaction Conditions: Vigorously stir the suspension and heat to 100 °C. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture and dilute it with diethyl ether.

  • Purification: Filter the suspension through a pad of Celite to remove selenium byproducts. Wash the Celite pad with diethyl ether. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of a Cyclic Acyloin via Intramolecular Acyloin Condensation (Rühlmann Modification)

This protocol is based on the general principles of the Rühlmann modification.[23]

  • Reaction Setup: To a flame-dried flask equipped with a reflux condenser and under an inert atmosphere (argon or nitrogen), add freshly distilled, anhydrous toluene.

  • Reagent Preparation: Add sodium metal (4.0 eq) to the toluene and heat to reflux with vigorous stirring to create a fine sodium dispersion.

  • Reagent Addition: Cool the mixture to room temperature. Add a solution of the diester (1.0 eq) and trimethylsilyl chloride (4.0 eq) in anhydrous toluene dropwise to the sodium dispersion with stirring.

  • Reaction Conditions: After the addition is complete, heat the mixture to reflux and stir overnight.

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench any unreacted sodium with methanol. Add water and separate the layers. Extract the aqueous layer with diethyl ether.

  • Hydrolysis and Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent to obtain the crude bis-silyl enol ether. Hydrolyze the crude product with aqueous acid (e.g., HCl in THF/water) to obtain the cyclic acyloin. Purify by distillation or chromatography. The resulting acyloin can then be oxidized to the 1,2-diketone in a separate step.

Visualizations

Riley_Oxidation_Pathway Start Cyclic Ketone Enol Enol Intermediate Start->Enol Tautomerization SeO2_Complex Selenium Dioxide Complex Enol->SeO2_Complex + SeO₂ Side_Product Allylic Alcohol Enol->Side_Product Alternative Pathway (e.g., in Acetic Acid) Diketone Cyclic 1,2-Diketone SeO2_Complex->Diketone Oxidation

Caption: Main and side reaction pathways in the Riley oxidation.

Acyloin_vs_Dieckmann Diester Diester Starting Material Radical_Anion Radical Anion Intermediate Diester->Radical_Anion Na metal Dieckmann_Pathway Dieckmann Condensation (Base-Catalyzed) Diester->Dieckmann_Pathway Base (e.g., NaOR) Dianion Dianion Intermediate Radical_Anion->Dianion Dimerization Acyloin_Pathway Acyloin Condensation (Reductive Coupling) Dianion->Acyloin_Pathway Acyloin_Product Cyclic α-Hydroxy Ketone (Acyloin) Acyloin_Pathway->Acyloin_Product Dieckmann_Product Cyclic β-Keto Ester (Smaller Ring) Dieckmann_Pathway->Dieckmann_Product

Caption: Competing pathways of Acyloin and Dieckmann condensations.

Oxidation_of_Alpha_Hydroxy_Ketone Acyloin Cyclic α-Hydroxy Ketone Diketone Cyclic 1,2-Diketone Acyloin->Diketone Oxidation Oxidant Oxidizing Agent (e.g., Swern, DMP, PCC) Oxidant->Diketone Byproducts Oxidant-Specific Byproducts (e.g., (CH₃)₂S, Cr salts) Oxidant->Byproducts

Caption: General workflow for the oxidation of a cyclic α-hydroxy ketone.

References

Stability and degradation of Cyclotetradecane-1,2-dione

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cyclotetradecane-1,2-dione

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

A1: this compound is a macrocyclic diketone with the molecular formula C₁₄H₂₄O₂.[1][2] It is classified as a cyclic ketone and an organic oxygen compound.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₂₄O₂PubChem[1]
Molecular Weight 224.34 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 23427-68-1PubChem[1]
Topological Polar Surface Area 34.1 ŲPubChem[1]
XlogP 4.3PubChem[1]

Q2: What are the primary factors that can cause degradation of this compound?

A2: Like many organic compounds, the stability of this compound can be influenced by several environmental factors.[3] The presence of two ketone functional groups suggests potential susceptibility to:

  • Hydrolysis: Degradation in the presence of water, which can be accelerated under acidic or basic conditions.[3][4]

  • Oxidation: Reaction with oxygen or other oxidizing agents.[3][5] The carbon-carbon bond between the two carbonyl groups can be susceptible to oxidative cleavage.

  • Photolysis: Degradation upon exposure to light, particularly UV light.[3][4][6] Functional groups like carbonyls can make a molecule more susceptible to photodegradation.[6]

  • Thermal Stress: Decomposition at elevated temperatures.[3][4][6]

Q3: How should I properly store this compound to ensure its stability?

A3: To minimize degradation, it is recommended to store this compound under controlled conditions. Based on general best practices for chemical stability:

  • Temperature: Store in a cool, and dark place. For long-term storage, refrigeration or freezing is advisable.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light by using amber-colored vials or by storing the container in a dark enclosure.[4]

  • Moisture: Keep in a tightly sealed container with a desiccant to protect from moisture, which can lead to hydrolysis.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on the chemistry of α-diketones, potential degradation products could arise from:

  • Oxidative Cleavage: This would break the bond between the two carbonyl carbons, potentially forming a dicarboxylic acid (1,12-dodecanedioic acid).

  • Baeyer-Villiger Oxidation: This reaction, common for ketones, would involve the insertion of an oxygen atom adjacent to a carbonyl group, forming a cyclic ester (lactone).

  • Hydrolytic Cleavage: Under certain conditions, hydrolysis could also lead to ring-opening to form a keto-carboxylic acid.

Troubleshooting Guide

This guide is intended to help you troubleshoot common issues you might encounter during your experiments with this compound.

Issue 1: Loss of compound purity over time, as observed by chromatography (e.g., HPLC, GC).

Potential Cause Suggested Solution
Improper Storage Review storage conditions. Ensure the compound is stored at a low temperature, protected from light, moisture, and oxygen.[3][4]
Solvent-Induced Degradation The solvent used for storage or analysis may be causing degradation. Assess the stability of the compound in different solvents. Consider using aprotic, non-polar solvents for storage.
Contamination The sample may be contaminated with impurities that are catalyzing degradation. Re-purify the compound if necessary.

Issue 2: Unexpected peaks appearing in analytical data (e.g., NMR, Mass Spectrometry).

Potential Cause Suggested Solution
Formation of Degradation Products This is a strong indicator of compound instability. Refer to Q4 of the FAQ for potential degradation products and try to characterize the new peaks. Perform forced degradation studies to confirm.[4][5]
Isomerization/Tautomerization 1,2-diones can exist in equilibrium with their enol tautomer.[7] Changes in solvent or temperature could shift this equilibrium, leading to the appearance of new signals.
Reaction with Solvent or Impurities The compound may be reacting with residual water, acid, or other impurities in your solvents or reagents. Use high-purity, dry solvents.

Issue 3: Inconsistent results in biological or chemical assays.

Potential Cause Suggested Solution
Degradation in Assay Buffer The pH, ionic strength, or components of your assay buffer could be causing the compound to degrade over the course of the experiment. Test the stability of the compound in the assay buffer over time.
Photodegradation during Experiment If your experiment is conducted under ambient light, the compound may be degrading. Perform the experiment under low-light or dark conditions.
Adsorption to Labware Due to its lipophilic nature (XlogP of 4.3), the compound may adsorb to plastic labware, reducing its effective concentration.[1] Consider using glass or low-adhesion microplates.

Troubleshooting Decision Tree

G start Problem: Inconsistent Experimental Results check_purity Check Purity of Stock Solution (e.g., HPLC, LC-MS) start->check_purity purity_ok Purity is High (>95%) check_purity->purity_ok OK purity_bad Purity is Low / Multiple Peaks check_purity->purity_bad Not OK check_assay_stability Assess Stability in Assay Buffer (Time-course experiment) purity_ok->check_assay_stability check_storage Review Storage Conditions: - Temperature - Light Exposure - Inert Atmosphere purity_bad->check_storage improve_storage Action: Improve Storage Conditions and Re-test check_storage->improve_storage end_node Potential issue resolved improve_storage->end_node stable_in_assay Compound is Stable check_assay_stability->stable_in_assay Stable unstable_in_assay Compound Degrades check_assay_stability->unstable_in_assay Unstable check_adsorption Investigate Adsorption to Labware (Test glass vs. plastic) stable_in_assay->check_adsorption modify_assay Action: Modify Assay Conditions - Change buffer pH - Add antioxidants - Reduce incubation time unstable_in_assay->modify_assay modify_assay->end_node adsorption_issue Action: Use Low-Adhesion or Glass Labware check_adsorption->adsorption_issue adsorption_issue->end_node

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[5][6]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV or MS detector

  • pH meter

  • Calibrated oven

  • Photostability chamber

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 24 hours.

    • Dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in a calibrated oven at 80°C for 48 hours.

    • Dissolve the stressed sample in the solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the sample, ensuring a control sample is kept in the dark.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

    • Calculate the percentage of degradation for each condition.

Table 2: Example Data from Forced Degradation Study

Stress ConditionDurationTemperature% Degradation (Example)No. of Degradants (Example)
0.1 M HCl24 h60°C8.5%2
0.1 M NaOH24 h60°C15.2%3
3% H₂O₂24 hRT25.8%1
Thermal (Solid)48 h80°C5.1%1
Photolytic1.2 M lux hRT11.7%2

Forced Degradation Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal Stress (Solid, 80°C) prep_stock->thermal photo Photostability (Light Chamber) prep_stock->photo hplc Analyze by Stability-Indicating HPLC-UV/MS acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Calculate % Degradation Identify Degradants hplc->data

Caption: General workflow for a forced degradation study.

Hypothetical Degradation Pathway: Oxidative Cleavage

The following diagram illustrates a potential degradation pathway for this compound under oxidative stress.

G parent This compound (C₁₄H₂₄O₂) product 1,12-Dodecanedioic Acid (C₁₂H₂₂O₄) parent->product Oxidative Cleavage oxidant Oxidizing Agent (e.g., H₂O₂) oxidant->parent

Caption: Potential oxidative cleavage of this compound.

References

Optimization of reaction conditions for Cyclotetradecane-1,2-dione synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Cyclotetradecane-1,2-dione

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis and optimization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

The most common and effective route is a two-step process. The first step is an intramolecular Acyloin condensation of a suitable 1,14-diester (e.g., dimethyl tetradecanedioate) to form the α-hydroxy ketone, 2-hydroxycyclotetradecanone. The second step is the oxidation of this acyloin intermediate to the target 1,2-dione.

Q2: Why is the Rühlmann modification of the Acyloin condensation recommended?

The Rühlmann modification, which involves adding trimethylsilyl chloride (TMSCl) to the reaction, is highly recommended for several reasons. It traps the reactive enediolate intermediate as a stable bis-silyl ether.[1][2] This prevents a common base-catalyzed side reaction, the Dieckmann condensation, which would lead to a smaller, 13-membered ring β-keto ester impurity.[1][3] The modification consistently leads to higher and more reliable yields of the desired acyloin.[1]

Q3: What kind of yield can I expect for the Acyloin condensation to form a 14-membered ring?

The intramolecular Acyloin condensation is one of the best methods for forming rings of 10 members or more.[1] For 12-membered and larger rings, yields are generally good to excellent, often exceeding 70-80%.[1]

Q4: Which oxidizing agents are effective for converting 2-hydroxycyclotetradecanone to this compound?

Several oxidizing agents can effectively convert α-hydroxy ketones (acyloins) to 1,2-diketones. Common and reliable choices include copper(II) acetate in methanol or acetic acid, or bismuth(III) oxides/nitrates.[4][5][6][7] These reagents are generally selective for the secondary alcohol in the presence of the ketone.

Q5: How should the final product, this compound, be purified?

Standard laboratory purification techniques are typically effective. After workup to remove the oxidation reagents, the crude product can be purified using silica gel column chromatography. Crystallization from a suitable solvent system can also be employed for further purification if the dione is a solid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low or No Yield in Acyloin Condensation Step
Probable Cause Recommended Solution
Oxygen Contamination The reaction is highly sensitive to oxygen.[1] Ensure the entire apparatus is rigorously dried and purged with an inert gas (Argon or Nitrogen) before starting. Maintain a positive pressure of inert gas throughout the reaction.
Contamination with Protic Solvents The presence of protic solvents (like water or alcohols) will quench the radical anions and lead to a simple Bouveault-Blanc ester reduction instead of condensation.[1] Use anhydrous, high-boiling aprotic solvents (e.g., toluene, xylene) and ensure all glassware and reagents are scrupulously dry.[8]
Inactive Sodium Metal The surface of the sodium metal may be oxidized. Use freshly cut sodium to expose a clean, reactive surface.[8] The reaction occurs on the surface of the metal, so dispersing it into fine particles by heating above its melting point (98°C) with rapid stirring in the refluxing solvent is crucial.[8]
Competing Dieckmann Condensation A β-keto ester side product is observed. This is caused by the alkoxide base generated during the reaction.[1] Use the Rühlmann modification by adding at least 4 equivalents of trimethylsilyl chloride (TMSCl) to trap the intermediates and prevent this side reaction.[1][3]
Problem 2: Low Yield or Incomplete Reaction in Oxidation Step
Probable Cause Recommended Solution
Ineffective Oxidizing Agent The chosen oxidant may not be sufficiently reactive or may have degraded. Ensure the quality of the oxidizing agent. Copper(II) acetate is a reliable choice.[5] Bismuth-based oxidants are also effective.[4][6]
Incorrect Stoichiometry Insufficient oxidant was used. Use a slight excess (e.g., 1.1 to 1.5 equivalents) of the oxidizing agent to ensure the complete conversion of the acyloin.
Sub-optimal Reaction Conditions The reaction may be too slow at room temperature. Gently heating the reaction mixture (e.g., to 50-60°C) can often drive the oxidation to completion. Monitor the reaction progress by TLC.

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxycyclotetradecanone (Acyloin Condensation)

This protocol is based on the Rühlmann modification for improved yields.

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with an inert gas inlet, and an addition funnel. Thoroughly dry all glassware in an oven and assemble while hot under a stream of dry argon or nitrogen.

  • Solvent and Reagent Preparation: Add anhydrous toluene (sufficient to achieve high dilution, e.g., 0.05 M concentration of the diester) to the flask. Add 4.2 equivalents of freshly cut sodium metal.

  • Sodium Dispersion: Heat the solvent to reflux with vigorous stirring to disperse the molten sodium into a fine sand-like suspension.

  • Reagent Addition: Once the sodium is dispersed, reduce the stirring speed. Prepare a solution of 1 equivalent of dimethyl tetradecanedioate and 4.2 equivalents of trimethylsilyl chloride (TMSCl) in anhydrous toluene. Add this solution dropwise via the addition funnel over 2-4 hours to the refluxing suspension. The reaction is exothermic and the mixture will turn dark.[8]

  • Reaction and Quench: After the addition is complete, continue to reflux the mixture for an additional 2 hours. Cool the reaction to room temperature. Cautiously quench the excess sodium by the slow addition of methanol, followed by water.

  • Hydrolysis and Workup: To hydrolyze the silyl ether intermediate, add dilute hydrochloric acid (e.g., 2M HCl) and stir vigorously for 1-2 hours until TLC analysis shows complete conversion to the acyloin.[2] Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-hydroxycyclotetradecanone.

Protocol 2: Oxidation to this compound
  • Reaction Setup: Dissolve the crude 2-hydroxycyclotetradecanone (1 equivalent) from the previous step in glacial acetic acid or methanol in a round-bottom flask equipped with a reflux condenser.

  • Oxidant Addition: Add copper(II) acetate (1.2 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Workup: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to remove the acid. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the resulting crude solid/oil by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.

Visualized Workflows and Logic

Overall Synthesis Workflow

SynthesisWorkflow substance substance process process reagent reagent product product start Dimethyl Tetradecanedioate step1 Intramolecular Acyloin Condensation (Rühlmann Mod.) start->step1 reagents1 1. Na, Toluene, Reflux 2. Trimethylsilyl Chloride 3. HCl (aq) workup reagents1->step1 intermediate 2-Hydroxycyclotetradecanone (Acyloin) step1->intermediate step2 Oxidation intermediate->step2 reagents2 Copper(II) Acetate Acetic Acid, Reflux reagents2->step2 purification Column Chromatography step2->purification final_product This compound purification->final_product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting problem problem cause cause solution solution start Low Yield in Acyloin Condensation cause1 Atmosphere Contamination? start->cause1 cause2 Reagent / Solvent Issue? start->cause2 cause3 Side Reaction Occurring? start->cause3 sol1a Ensure rigorous purging with inert gas (Ar/N2) cause1->sol1a sol1b Check for leaks in the setup cause1->sol1b sol2a Use freshly cut sodium cause2->sol2a sol2b Use anhydrous solvent (distill if necessary) cause2->sol2b sol2c Confirm Diester purity cause2->sol2c sol3a Check for β-keto ester impurity (Dieckmann Product) cause3->sol3a sol3b Add Trimethylsilyl Chloride (Rühlmann Modification) sol3a->sol3b If yes

Caption: Troubleshooting decision tree for low yield in the Acyloin condensation step.

References

Technical Support Center: Characterization of Large Cyclic Ketones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of large cyclic ketones (macrocycles). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

NMR Spectroscopy

Question: Why does the ¹H NMR spectrum of my large cyclic ketone show broad or multiple sets of signals at room temperature?

Answer: This phenomenon is a hallmark of large, flexible cyclic molecules and is typically caused by the presence of multiple conformational isomers (conformers) coexisting in solution.[1][2] Large rings (12-membered or greater) often have low energy barriers for bond rotation, allowing them to adopt several different shapes that are in dynamic equilibrium.

  • Slow Exchange: If the rate of interconversion between these conformers is slow on the NMR timescale, each conformer will produce a distinct set of signals, leading to a complex or "doubled" spectrum.

  • Intermediate Exchange: If the rate of interconversion is comparable to the NMR timescale, the signals for the exchanging protons will broaden, sometimes to the point of disappearing into the baseline.

  • Fast Exchange: If the interconversion is rapid, the NMR spectrometer detects a time-averaged environment for the protons, resulting in a single, sharp set of signals.

This conformational flexibility is one of the most significant challenges in the characterization of large cyclic ketones.[3][4]

Question: How can I resolve the complexity in my NMR spectrum to confirm the structure?

Answer: Variable Temperature NMR (VT-NMR) is the most effective technique to address this issue. By changing the temperature of the sample, you can alter the rate of conformational exchange.

  • Cooling the sample: Decreasing the temperature slows down the interconversion. If you are in an intermediate exchange regime at room temperature, cooling the sample can slow the exchange enough to enter the slow-exchange regime, resulting in the appearance of sharp, distinct signals for each major conformer.

  • Heating the sample: Increasing the temperature provides more thermal energy, accelerating the interconversion. This can push the equilibrium into the fast-exchange regime, causing multiple signal sets to coalesce into a single, averaged set of sharp peaks, which simplifies the spectrum for initial structural assignment.

A detailed protocol for a typical VT-NMR experiment is provided below.

Experimental Protocol: Variable Temperature ¹H NMR (VT-NMR)

Objective: To investigate the dynamic conformational behavior of a large cyclic ketone and simplify its NMR spectrum.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified large cyclic ketone in a suitable deuterated solvent (e.g., Toluene-d₈, THF-d₈, or CD₂Cl₂) in a high-quality NMR tube. The choice of solvent is critical; it must have a wide temperature range (low freezing point and high boiling point) to accommodate the experiment.

  • Initial Spectrum Acquisition:

    • Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K or 25 °C). This serves as your reference spectrum.

  • Cooling Sequence:

    • Gradually decrease the sample temperature in the spectrometer in increments of 10-20 K (e.g., 273 K, 253 K, 233 K, etc.).

    • Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.

    • Monitor the spectra for signal sharpening or the appearance of new sets of peaks, which indicates the transition to a slow-exchange regime. Continue cooling until no further significant changes are observed or the solvent's freezing point is approached.

  • Heating Sequence (Optional but Recommended):

    • Return the sample to ambient temperature.

    • Gradually increase the temperature in increments of 10-20 K (e.g., 313 K, 333 K, 353 K, etc.).

    • Allow the sample to equilibrate at each temperature and acquire a spectrum.

    • Monitor the spectra for the coalescence of multiple peaks into single, sharp, averaged signals, indicating a fast-exchange regime.

  • Data Analysis:

    • Analyze the simplified spectrum (usually the high-temperature one) to confirm the basic covalent structure.

    • Analyze the low-temperature spectrum to determine the number of major conformers and their relative populations (by integrating the signals).

Data Presentation: Typical NMR Chemical Shifts

For initial assessment, comparing your data to typical chemical shift ranges for ketones can be helpful.

Proton Type Typical ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Carbonyl Carbon (C=O)N/A190–220[5][6]
α-Protons (-CH₂-C=O)2.1–2.6[5][7][8]30–50[5]
β-Protons (-CH₂-CH₂-C=O)1.5–2.020–40
Other Ring Protons1.0–1.8[5]10–30[5]

Note: These values are approximate. The high flexibility and unique transannular interactions in large rings can cause significant deviations.[3]

Visualization: NMR Troubleshooting Workflow

NMR_Troubleshooting A Start: Acquire ¹H NMR at Room Temp B Analyze Spectrum: Broad or Multiple Signals? A->B C No: Spectrum is Sharp & Simple B->C No D Yes: Dynamic Exchange Occurring B->D Yes N End: Structure & Conformational Data Obtained C->N E Perform VT-NMR Experiment D->E F Heating (e.g., > 350 K) E->F G Cooling (e.g., < 250 K) E->G H Signals Coalesce? F->H I Signals Sharpen into Sets? G->I J Yes: Fast Exchange Achieved. Use for Structural Assignment. H->J Yes K No: Try Higher Temp or Different Solvent H->K No L Yes: Slow Exchange Achieved. Analyze Conformers. I->L Yes M No: Try Lower Temp or Different Solvent I->M No J->N L->N

Caption: Workflow for troubleshooting complex NMR spectra of large cyclic ketones.

X-Ray Crystallography

Question: My large cyclic ketone is an oil or fails to produce diffraction-quality single crystals. What should I do?

Answer: Crystallization is often the rate-limiting step in the structural analysis of flexible macrocycles.[9] Their conformational flexibility can favor an amorphous (oily) state over a well-ordered crystal lattice. If standard crystallization methods fail, consider the following troubleshooting steps:

  • Vary Crystallization Conditions Extensively:

    • Solvent Systems: Explore a wide range of solvent and anti-solvent combinations (e.g., vapor diffusion of pentane into a THF solution, slow evaporation from dichloromethane/methanol).

    • Temperature: Attempt crystallization at different temperatures (room temperature, 4 °C, -20 °C). Slow cooling can sometimes promote better crystal growth.

    • Concentration: Systematically vary the concentration of your compound.

  • Utilize a Co-crystallization Agent: Sometimes, forming a host-guest complex can rigidify the macrocycle and provide additional intermolecular interactions (like hydrogen bonding) that facilitate packing into a crystal lattice.

  • Derivative Formation: If the ketone itself won't crystallize, consider synthesizing a simple, solid derivative (e.g., a hydrazone or an oxime). The derivative may have different packing properties and a higher propensity to crystallize. Once the structure of the derivative is known, the core structure of the ketone is confirmed.

  • Racemic Crystallography: If your molecule is chiral, attempting to crystallize a 1:1 mixture of the L- and D-enantiomers can sometimes lead to better-packing crystals than trying to crystallize a single enantiomer.[2]

Visualization: Crystallization Strategy Decision Tree

Crystallization_Strategy A Start: Purified Large Cyclic Ketone B Attempt Standard Crystallization (Vapor Diffusion, Slow Evaporation) A->B C Obtain Single Crystals? B->C D Yes: Proceed to X-Ray Diffraction C->D Yes E No: Compound is an Oil or Amorphous Solid C->E No F Systematically Vary Conditions (Solvents, Temp, Concentration) E->F G Success? F->G G->D Yes H Consider Advanced Techniques G->H No I Synthesize a Crystalline Derivative (e.g., Hydrazone) H->I J Attempt Co-crystallization (Host-Guest Chemistry) H->J I->B J->B

Caption: Decision tree for overcoming crystallization challenges.

Mass Spectrometry

Question: The fragmentation pattern in the mass spectrum of my large cyclic ketone is uninformative. How can I confirm its mass and formula?

Answer: Electron Ionization (EI) mass spectrometry, which is excellent for smaller molecules, often causes extensive and complex fragmentation in large, flexible molecules, making it hard to identify a clear molecular ion (M⁺).

  • Challenge: Unlike smaller cyclic ketones where alpha-cleavage is a dominant and predictable fragmentation pathway, large rings can undergo multiple cleavages and rearrangements, leading to a forest of low-mass peaks and a weak or absent molecular ion.[10][11] The McLafferty rearrangement, common in linear ketones, may also occur but can be one of many competing pathways.[12][13]

  • Solution: Use "soft" ionization techniques that impart less energy to the molecule, minimizing fragmentation and maximizing the abundance of the molecular ion.

    • Electrospray Ionization (ESI): Ideal for polar compounds. It typically produces protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺.

    • Chemical Ionization (CI): A gentler alternative to EI that often yields a strong [M+H]⁺ peak.

    • High-Resolution Mass Spectrometry (HRMS): Couple one of these soft ionization techniques with a high-resolution analyzer (like a Time-of-Flight, TOF, or Orbitrap). HRMS provides a highly accurate mass measurement, which allows you to determine the exact elemental formula of your compound, providing definitive confirmation of its identity.[10]

References

Technical Support Center: Purification of Cyclotetradecane-1,2-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the purification of cyclotetradecane-1,2-dione. The following information addresses common challenges arising from the synthesis of this compound, particularly via the oxidation of cyclotetradecanone.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: After my reaction, the crude product is a reddish-brown color. What is this colored impurity and how can I remove it?

A1: The reddish-brown color is likely due to the presence of elemental selenium, a common byproduct when using selenium dioxide (SeO₂) for the oxidation of cyclotetradecanone to this compound.[1][2] Organoselenium byproducts can also contribute to discoloration and malodor.

Troubleshooting Steps:

  • Filtration: For significant amounts of solid selenium, a preliminary filtration of the crude product dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) through a pad of celite can remove the bulk of the insoluble selenium.

  • Column Chromatography: This is the most effective method for removing residual selenium and other polar byproducts. A silica gel column with a non-polar to moderately polar eluent system will effectively separate the less polar this compound from the more polar impurities.

  • Recrystallization: While less effective for removing finely dispersed selenium, recrystallization can be used after chromatography for final purification.

Q2: My purified product shows the presence of the starting material, cyclotetradecanone, by TLC and/or NMR. How can I separate it from the desired this compound?

A2: Incomplete oxidation is a common reason for the presence of the starting material. Due to the similar macrocyclic structure, separation can be challenging but is achievable.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Before resorting to purification, consider optimizing the reaction by increasing the reaction time, temperature, or the equivalents of the oxidizing agent to drive the reaction to completion.

  • Column Chromatography: This is the preferred method for separating cyclotetradecanone from this compound. The dione is more polar than the monoketone and will therefore have a lower Rf value on a TLC plate and elute later from a silica gel column. Careful selection of the eluent system is critical for good separation.

  • Recrystallization: Fractional recrystallization can be attempted, but it is often less efficient than chromatography for separating compounds with very similar structures and polarities.

Q3: I am having difficulty finding a suitable solvent system for the column chromatography of this compound.

A3: The key is to find a solvent system that provides good separation between your product and the impurities. This is best determined by preliminary analysis using Thin Layer Chromatography (TLC).

Troubleshooting Steps:

  • TLC Analysis: Spot your crude reaction mixture on a TLC plate and test various solvent systems. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.

  • Target Rf Value: Aim for a solvent system that gives the desired product, this compound, an Rf value of approximately 0.25-0.35 on the TLC plate. This generally provides the best separation on a column.

  • Solvent System Suggestions: A good starting point for macrocyclic ketones is a mixture of hexanes and ethyl acetate. A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, can be very effective.

Q4: My attempts at recrystallization result in an oil or very poor crystal recovery. What can I do?

A4: "Oiling out" or poor recovery during recrystallization is a common issue, especially with large, flexible macrocycles. This can be due to the choice of solvent, the cooling rate, or the presence of impurities.

Troubleshooting Steps:

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, consider solvents like ethanol, methanol, or mixed solvent systems such as ethyl acetate/hexanes or dichloromethane/hexanes.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.

  • Seeding: If crystals are slow to form, adding a small seed crystal of the pure product can induce crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites and promote crystal growth.

  • Purity: If significant impurities are present, they can inhibit crystallization. It is often best to perform a chromatographic purification before attempting recrystallization.

Data Presentation

Table 1: Typical Solvent Systems for Purification of this compound

Purification MethodStationary PhaseRecommended Mobile Phase/SolventTypical Observations
Column ChromatographySilica GelHexane/Ethyl Acetate (e.g., 9:1 to 7:3 v/v)Cyclotetradecanone elutes first, followed by this compound. Selenium byproducts may remain on the column.
Column ChromatographySilica GelDichloromethane/Hexane (e.g., 1:1 to 3:1 v/v)Provides good separation with a different selectivity compared to ethyl acetate systems.
Recrystallization-Ethanol or MethanolGood for obtaining high-purity crystals after chromatographic purification.
Recrystallization-Ethyl Acetate/HexanesThe compound is dissolved in a minimum of hot ethyl acetate, and hexanes are added until turbidity persists. Cooling should yield crystals.

Experimental Protocols

Protocol 1: Column Chromatography for Purification of this compound
  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a TLC chamber with a test eluent system (e.g., 8:2 hexanes:ethyl acetate).

    • Visualize the spots under UV light or by staining (e.g., with potassium permanganate).

    • Adjust the solvent polarity to achieve an Rf of ~0.3 for the product spot.

  • Column Packing:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand to the top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in test tubes or flasks.

    • Monitor the elution of the compounds by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization of this compound
  • Dissolution:

    • Place the impure this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol).

    • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the crystals under vacuum to remove all traces of the solvent.

Mandatory Visualization

reaction_pathway cluster_reactants Reactants cluster_products Products & Byproducts start Cyclotetradecanone product This compound start->product Oxidation byproduct1 Unreacted Cyclotetradecanone start->byproduct1 Incomplete Reaction reagent SeO₂ reagent->product byproduct2 Elemental Selenium (red) reagent->byproduct2 Reduction byproduct3 Organoselenium Byproducts reagent->byproduct3 Side Reactions

Caption: Synthetic pathway for this compound and potential byproducts.

troubleshooting_workflow start Crude Product q1 Reddish-brown color? start->q1 a1 Filter through celite q1->a1 Yes q2 Starting material present? q1->q2 No a1->q2 a2 Column Chromatography q2->a2 Yes q3 Purity > 98%? q2->q3 No a2->q3 a3 Recrystallization q3->a3 No end Pure this compound q3->end Yes a3->end

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Preventing Polymerization in Dione Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to mitigate and prevent polymerization during dione synthesis.

Frequently Asked Questions (FAQs)

Q1: What causes diones, particularly those with unsaturated moieties, to polymerize?

A1: Diones, especially 1,2-diones and unsaturated 1,3-diones, can be susceptible to polymerization through various mechanisms, primarily initiated by radicals. Factors that can trigger polymerization include heat, light, the presence of oxygen, and impurities that can act as radical initiators. For instance, styrene, a common unsaturated monomer, undergoes thermal polymerization at temperatures above 100°C.[1] The polymerization of diones can be an exothermic process, which can lead to a runaway reaction if not properly controlled.[2][3]

Q2: What are the common signs of polymerization during my dione synthesis?

A2: The most common indicators of polymerization include:

  • Increased viscosity: The reaction mixture becomes noticeably thicker or even solidifies.[2][3]

  • Formation of insoluble materials: You may observe the precipitation of a solid that is insoluble in the reaction solvent.

  • Discoloration: The reaction mixture may change color, often darkening.

  • Low yield of the desired dione: The target molecule is consumed in the polymerization process, leading to a poor yield.

  • Difficulty in purification: The presence of oligomers and polymers can make the isolation and purification of the dione challenging.

Q3: What are the most effective polymerization inhibitors for dione synthesis?

A3: The choice of inhibitor depends on the specific dione, reaction conditions, and the type of polymerization (e.g., free-radical). Phenolic compounds are widely used and are particularly effective in the presence of oxygen.[4][5] Common inhibitors include:

  • Hydroquinone (HQ): A highly effective inhibitor, especially at elevated temperatures.[4]

  • Butylated hydroxytoluene (BHT): A common antioxidant and radical scavenger.

  • 4-tert-Butylcatechol (TBC): Often used for stabilizing monomers during storage and transport.[1]

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable radical that is a very effective inhibitor for free-radical polymerization.[2]

Q4: How do I choose the right inhibitor and determine the optimal concentration?

A4: The selection of an inhibitor should be based on its compatibility with your reaction conditions (temperature, solvent, reagents) and the mechanism of polymerization. The optimal concentration is typically in the parts-per-million (ppm) range and should be sufficient to quench unwanted radical reactions without interfering with the desired synthesis. It is often necessary to perform small-scale optimization experiments to determine the ideal inhibitor and its concentration for your specific system.

Q5: Can I remove the inhibitor after the synthesis is complete?

A5: Yes, inhibitors can and often should be removed during the purification process. Phenolic inhibitors like hydroquinone and TBC can typically be removed by an aqueous basic wash (e.g., with dilute NaOH solution).[1][6] Other methods for inhibitor removal include column chromatography and distillation.[6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Reaction mixture solidifies or becomes highly viscous. Uncontrolled polymerization has occurred.- Immediately cool the reaction mixture to slow down the process.- If safe, dilute the mixture with a suitable solvent to aid in handling.- In future experiments, add a polymerization inhibitor at the start of the reaction.- Optimize reaction temperature to be as low as possible while still allowing for a reasonable reaction rate.
Low or no yield of the desired dione, with a significant amount of insoluble byproduct. The dione has polymerized.- Add a radical scavenger/inhibitor to the reaction (see inhibitor table below).- Degas the solvent and reactants and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.- Protect the reaction from light by wrapping the flask in aluminum foil, as photo-initiation can be a cause.[7]
The product is a dark, tarry substance that is difficult to purify. A mixture of oligomers and polymers has formed alongside the desired product.- Try to precipitate the desired dione from a suitable solvent system, leaving the oligomers in solution.- Use a different purification method, such as flash chromatography with a less polar eluent, which may leave the polymer on the column.- Consider recrystallization as a purification method.
The purified dione polymerizes upon storage. The dione is inherently unstable and prone to self-polymerization.- Store the purified dione at low temperatures (e.g., in a freezer).- Store under an inert atmosphere.- Add a small amount of a suitable inhibitor (e.g., BHT) to the purified product for long-term storage.

Quantitative Data on Polymerization Inhibitors

The following table provides a summary of common polymerization inhibitors and their typical concentrations used for stabilizing unsaturated monomers. While this data is primarily for styrene, it can serve as a starting point for dione synthesis.

InhibitorAbbreviationTypical Concentration (ppm)Mechanism of ActionNotes
HydroquinoneHQ10 - 100Radical Scavenger (requires oxygen)Effective at higher temperatures.[4]
4-methoxyphenolMEHQ10 - 50Radical Scavenger (requires oxygen)Common for acrylates and methacrylates.
4-tert-ButylcatecholTBC10 - 100Radical Scavenger (requires oxygen)Often used for storage and transport of monomers.[1]
Butylated hydroxytolueneBHT100 - 1000Radical ScavengerA common antioxidant.
2,2,6,6-Tetramethylpiperidine-1-oxylTEMPO50 - 500Stable Radical TrapHighly effective, does not require oxygen.[2]
PhenothiazinePTZ100 - 1000Radical ScavengerEffective at high temperatures.

Experimental Protocols

Protocol 1: General Synthesis of a 1,3-Dione with Polymerization Prevention

This protocol provides a general method for the synthesis of a 1,3-dione, incorporating steps to minimize polymerization. As an example, the synthesis of 2-substituted indane-1,3-diones is considered.

Materials:

  • Dialkyl phthalate

  • Alkyl acetate

  • Base (e.g., sodium ethoxide)

  • Solvent (e.g., anhydrous ethanol)

  • Polymerization inhibitor (e.g., hydroquinone)

  • Inert gas (Nitrogen or Argon)

  • Acid for workup (e.g., HCl)

Procedure:

  • Inert Atmosphere: Set up the reaction in a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent and Reagent Preparation: Use freshly distilled and degassed solvents. Purge the solvent with an inert gas for at least 30 minutes before use.

  • Addition of Inhibitor: To the reaction flask, add the dialkyl phthalate, alkyl acetate, and a catalytic amount of a polymerization inhibitor (e.g., 50 ppm of hydroquinone).

  • Reaction Setup: Dissolve the base in the anhydrous, degassed solvent in a separate flask under an inert atmosphere and add it slowly to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture in an ice bath and slowly add acid to neutralize the base and precipitate the product.

  • Purification: Collect the crude product by filtration. To remove the inhibitor, wash the crude product with a dilute aqueous solution of sodium hydroxide followed by water. The product can be further purified by recrystallization.[3]

Protocol 2: Purification of a Polymerization-Prone Dione

This protocol outlines a method for purifying a dione that is susceptible to polymerization.

Materials:

  • Crude dione

  • Appropriate solvents for recrystallization or chromatography

  • Polymerization inhibitor (e.g., BHT)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Solvent Selection: Choose a solvent system for recrystallization or column chromatography in which the dione is soluble at elevated temperatures but sparingly soluble at low temperatures. Ensure the chosen solvent is degassed.

  • Recrystallization under Inert Atmosphere:

    • Dissolve the crude dione in a minimal amount of the hot, degassed solvent in a flask under a gentle stream of inert gas.

    • Add a small amount of BHT (e.g., 100 ppm) to the solution to prevent polymerization during the process.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or freezer to maximize crystal formation.

    • Collect the crystals by filtration under a blanket of inert gas.

  • Flash Chromatography:

    • If recrystallization is not effective, perform flash chromatography using a column packed with silica gel that has been slurried in a degassed eluent.

    • Dissolve the crude dione in a minimal amount of the eluent containing a small amount of BHT.

    • Quickly load the solution onto the column and elute with the degassed solvent system.

    • Combine the fractions containing the pure dione and remove the solvent under reduced pressure at a low temperature.

  • Storage: Store the purified dione in a sealed container under an inert atmosphere at low temperature, with a small amount of a storage inhibitor like BHT.

Visualizations

Polymerization_Mechanism Initiator Initiator (Heat, Light, O2) Radical Radical Species Initiator->Radical generates Monomer Dione Monomer Polymer_Chain Growing Polymer Chain Monomer->Polymer_Chain initiates chain growth Radical->Monomer attacks Polymer_Chain->Monomer propagates by adding Termination Termination Polymer_Chain->Termination terminates

Caption: General mechanism of free-radical polymerization in dione synthesis.

Troubleshooting_Workflow Start Polymerization Observed? Check_Inhibitor Was an inhibitor used? Start->Check_Inhibitor Yes Add_Inhibitor Add inhibitor (e.g., HQ, TEMPO) Start->Add_Inhibitor No Check_Atmosphere Was the reaction run under inert gas? Check_Inhibitor->Check_Atmosphere Yes Add_Inhibitor->Check_Atmosphere Use_Inert_Atmosphere Degas solvents and run under N2/Ar Check_Atmosphere->Use_Inert_Atmosphere No Check_Temperature Is the reaction temperature too high? Check_Atmosphere->Check_Temperature Yes Use_Inert_Atmosphere->Check_Temperature Lower_Temperature Optimize for lower temperature Check_Temperature->Lower_Temperature Yes Check_Light Is the reaction exposed to light? Check_Temperature->Check_Light No Lower_Temperature->Check_Light Protect_From_Light Wrap flask in foil Check_Light->Protect_From_Light Yes Purification_Issue Polymerization during purification/storage? Check_Light->Purification_Issue No Protect_From_Light->Purification_Issue Modify_Purification Use low temp, inert atmosphere, and add storage inhibitor Purification_Issue->Modify_Purification Yes Success Problem Resolved Purification_Issue->Success No Modify_Purification->Success

Caption: Troubleshooting workflow for polymerization in dione synthesis.

Experimental_Setup cluster_flask Reaction Flask (wrapped in foil) cluster_atmosphere Inert Atmosphere Reactants Dione Precursors + Inhibitor Solvent Degassed Anhydrous Solvent Stir_Bar Magnetic Stir Bar Inert_Gas N2 / Ar In Bubbler Oil Bubbler Out Condenser Condenser Inert_Gas->Condenser connects to Condenser->Reactants connects to Heating Heating/Cooling Bath Heating->Reactants surrounds

Caption: Optimized experimental setup to prevent polymerization in dione synthesis.

References

Troubleshooting unexpected results in Cyclotetradecane-1,2-dione reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cyclotetradecane-1,2-dione reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results in their experiments involving this macrocyclic alpha-diketone.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

A1: The most common and effective method for synthesizing the carbon skeleton of this compound is the intramolecular Acyloin condensation of a 14-carbon dicarboxylic acid ester, such as dimethyl dodecanedioate. This reaction forms the corresponding acyloin, Cyclotetradecan-1-ol-2-one. Subsequent oxidation of this acyloin yields the target molecule, this compound.

Q2: What are the expected yields for the Acyloin condensation to form the 14-membered ring?

A2: The intramolecular Acyloin condensation is particularly well-suited for forming large rings (10 members or more). For 12-membered and larger rings, yields are generally good to excellent, often exceeding 70%.[1][2] Specifically for a 14-membered ring, yields in the range of 60-95% can be expected under optimal conditions.[2][3]

Q3: What are common side reactions to be aware of during the Acyloin condensation?

A3: The primary side reactions include intermolecular polymerization, which competes with the desired intramolecular cyclization, and the Dieckmann condensation, which can be catalyzed by the alkoxide base formed during the reaction.[1][4] The presence of oxygen can also significantly reduce the yield.[2]

Q4: How can I minimize side reactions during the Acyloin condensation?

A4: To favor intramolecular cyclization and minimize polymerization, the reaction is typically performed under high-dilution conditions, although this is less critical for large rings as the reaction occurs on the surface of the sodium metal.[1] The use of chlorotrimethylsilane (TMSCl) as a trapping agent for the enediolate intermediate is highly recommended. This prevents the competing Dieckmann condensation and generally improves yields.[1][5] Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent oxidation.[2]

Q5: What are suitable oxidizing agents for converting Cyclotetradecan-1-ol-2-one to this compound?

A5: A variety of oxidizing agents can be used to convert α-hydroxy ketones (acyloins) to α-diketones.[6][7] Common and effective reagents include copper(II) acetate, bismuth(III) oxide, and certain hypervalent iodine compounds. Aerobic oxidation catalyzed by specific metal complexes can also be employed.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and subsequent reactions of this compound.

Issue 1: Low or No Yield of Cyclotetradecan-1-ol-2-one (Acyloin Condensation Step)

Question: I am performing the Acyloin condensation of dimethyl dodecanedioate, but I am getting a very low yield of the desired acyloin. What could be the problem?

Answer: Low yields in the Acyloin condensation for macrocyclization can stem from several factors. Here is a troubleshooting guide:

Potential Cause Recommended Solution Explanation
Intermolecular Polymerization While less of an issue for large rings, ensure the reaction is conducted under reasonably dilute conditions. The reaction occurs on the sodium surface, which naturally favors intramolecular cyclization.[1]High concentrations of the diester can favor intermolecular reactions, leading to linear polymers instead of the desired cyclic product.
Dieckmann Condensation Add chlorotrimethylsilane (TMSCl) to the reaction mixture.The Acyloin condensation produces alkoxide byproducts that can catalyze the Dieckmann condensation, a competing intramolecular reaction that would lead to a 13-membered ring β-keto ester. TMSCl traps the enediolate intermediate as a bis-silyl enol ether, preventing this side reaction.[1][4]
Presence of Oxygen or Protic Solvents Ensure all solvents are rigorously dried and degassed. The reaction must be carried out under a strictly inert atmosphere (argon or nitrogen).[2]Sodium metal reacts vigorously with water and oxygen. Protic solvents will lead to the Bouveault-Blanc reduction of the ester to the corresponding alcohol.[8]
Inactive Sodium Use freshly cut sodium metal to ensure a clean, reactive surface. The presence of potassium impurities in sodium has been suggested to catalyze the reaction.[1]An oxide layer on the sodium surface can inhibit the single-electron transfer necessary for the reaction to proceed.
Incomplete Reaction Ensure the reaction is run for a sufficient amount of time with adequate heating.The reaction requires elevated temperatures to proceed at a reasonable rate in solvents like toluene or xylene.
Issue 2: Unexpected Products in the Oxidation of Cyclotetradecan-1-ol-2-one

Question: I am trying to oxidize my acyloin to this compound, but I am isolating a different product, possibly a lactone. What is happening?

Answer: The formation of a lactone from a cyclic ketone or its precursor is a classic sign of a Baeyer-Villiger oxidation. This can be an unexpected side reaction depending on the oxidant used.

Potential Cause Recommended Solution Explanation
Baeyer-Villiger Oxidation Avoid using strong peroxy acids (e.g., m-CPBA, peracetic acid) if the dione is the desired product. Opt for milder, more selective oxidizing agents for acyloins, such as copper(II) acetate or bismuth(III) oxide.Peroxy acids are the classic reagents for Baeyer-Villiger oxidation, where an oxygen atom is inserted adjacent to a carbonyl group. In the case of a cyclic ketone, this results in a ring-expanded lactone.[9][10][11][12]
Over-oxidation/C-C Bond Cleavage Use a stoichiometric amount of a mild oxidant and carefully monitor the reaction progress by TLC or GC-MS.Harsher oxidizing conditions can lead to cleavage of the carbon-carbon bond of the 1,2-dione.
Incorrect Starting Material Confirm the identity and purity of the starting acyloin by spectroscopic methods (NMR, IR, MS) before proceeding with the oxidation.Impurities in the starting material can lead to a complex mixture of products.

Experimental Protocols

Protocol 1: Synthesis of Cyclotetradecan-1-ol-2-one via Acyloin Condensation

This protocol is adapted from general procedures for Acyloin condensation of long-chain diesters with the Rühlmann modification.[1]

Materials:

  • Dimethyl dodecanedioate

  • Sodium metal, finely dispersed

  • Chlorotrimethylsilane (TMSCl), freshly distilled

  • Anhydrous toluene

  • Dry nitrogen or argon atmosphere

  • Hydrochloric acid, 1 M

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.

  • Add anhydrous toluene to the flask and heat to reflux.

  • Carefully add sodium metal to the refluxing toluene and stir vigorously to create a fine dispersion.

  • In the dropping funnel, prepare a solution of dimethyl dodecanedioate and a 4-fold molar excess of TMSCl in anhydrous toluene.

  • Add the solution from the dropping funnel to the sodium dispersion over a period of 4-6 hours while maintaining reflux and vigorous stirring.

  • After the addition is complete, continue to reflux for an additional 2 hours.

  • Cool the reaction mixture to room temperature and carefully quench any remaining sodium with methanol.

  • Filter the mixture to remove sodium salts.

  • To the filtrate, add 1 M HCl and stir for 1 hour to hydrolyze the bis-silyl enol ether.

  • Separate the organic layer, and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation under high vacuum to yield Cyclotetradecan-1-ol-2-one.

Protocol 2: Oxidation of Cyclotetradecan-1-ol-2-one to this compound

This protocol uses copper(II) acetate, a mild and selective oxidant for acyloins.

Materials:

  • Cyclotetradecan-1-ol-2-one

  • Copper(II) acetate

  • Glacial acetic acid

  • Diethyl ether

  • Water

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve Cyclotetradecan-1-ol-2-one in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Add a stoichiometric amount of copper(II) acetate to the solution.

  • Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Separate the organic layer and wash it carefully with water and then with saturated sodium bicarbonate solution until the aqueous layer is no longer acidic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Quantitative Data Summary

Reaction Step Product Typical Yield Range Key Reaction Conditions
Acyloin CondensationCyclotetradecan-1-ol-2-one60-95%[2][3]Sodium dispersion, anhydrous toluene, TMSCl, inert atmosphere
OxidationThis compound70-90%Copper(II) acetate, acetic acid, reflux

Visualizations

Acyloin_Condensation_Workflow Diester Dimethyl Dodecanedioate Na_TMSCl Na, Toluene TMSCl (Trapping Agent) Diester->Na_TMSCl Intermediate Bis-silyl Enol Ether Intermediate Na_TMSCl->Intermediate Hydrolysis Acidic Workup (e.g., HCl) Intermediate->Hydrolysis Acyloin Cyclotetradecan-1-ol-2-one Hydrolysis->Acyloin Oxidation Oxidation (e.g., Cu(OAc)2) Acyloin->Oxidation Dione This compound Oxidation->Dione

Caption: Synthetic pathway to this compound.

Troubleshooting_Acyloin Start Low Yield in Acyloin Condensation Check_Inert Inert Atmosphere/Dry Solvents? Start->Check_Inert Check_TMSCl Used TMSCl? Check_Inert->Check_TMSCl Yes Fix_Inert Dry solvents and purge with N2/Ar Check_Inert->Fix_Inert No Check_Na Fresh Sodium Surface? Check_TMSCl->Check_Na Yes Fix_TMSCl Add TMSCl to trap intermediate Check_TMSCl->Fix_TMSCl No Check_Concentration High Concentration? Check_Na->Check_Concentration Yes Fix_Na Use freshly cut sodium Check_Na->Fix_Na No Fix_Concentration Use more dilute conditions Check_Concentration->Fix_Concentration Yes

Caption: Troubleshooting logic for low yield in Acyloin condensation.

Troubleshooting_Oxidation Start Unexpected Product in Oxidation Product_ID Product is a Lactone? Start->Product_ID Reagent_Check Used Peroxy Acid? Product_ID->Reagent_Check Yes Other_Side_Rxn Other Unexpected Product Product_ID->Other_Side_Rxn No Reagent_Check->Other_Side_Rxn No BV_Reaction Baeyer-Villiger Oxidation Occurred Reagent_Check->BV_Reaction Yes Analyze_Impurity Check starting material purity. Consider over-oxidation. Other_Side_Rxn->Analyze_Impurity Switch_Oxidant Use milder oxidant (e.g., Cu(OAc)2) BV_Reaction->Switch_Oxidant

Caption: Troubleshooting logic for unexpected oxidation products.

References

Technical Support Center: Scaling Up the Synthesis of Cyclotetradecane-1,2-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of Cyclotetradecane-1,2-dione. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to facilitate a smooth and efficient scale-up process.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound on a larger scale?

The most robust and widely used method for synthesizing macrocyclic α-hydroxy ketones (acyloins), the precursor to this compound, is the Acyloin Condensation . For larger rings (10 members or more), this method is particularly effective and less sensitive to dilution effects compared to other cyclization strategies.[1][2] To improve yields and minimize side reactions when scaling up, the Rühlmann modification , which utilizes trimethylsilyl chloride as a trapping agent, is highly recommended.[1][3] The resulting 2-hydroxycyclotetradecanone (the acyloin) is then oxidized to the target this compound.

Q2: What is the starting material for the synthesis of this compound?

The synthesis begins with a linear C14 dicarboxylic acid ester, typically dimethyl tetradecanedioate or diethyl tetradecanedioate . These precursors are commercially available or can be synthesized from tetradecanedioic acid.

Q3: What are the main challenges when scaling up the acyloin condensation?

The primary challenges include:

  • Competing side reactions: The most significant side reaction is the Dieckmann condensation, which can be suppressed by using the Rühlmann modification.[1][3] Intermolecular polymerization can also occur but is less of an issue for the formation of large rings like cyclotetradecane.[1]

  • Sodium dispersion: Achieving a fine dispersion of metallic sodium is crucial for the reaction to proceed efficiently.[4]

  • Exothermic reaction: The reaction can be highly exothermic, especially on a larger scale. Careful temperature control and slow addition of the diester are essential to prevent runaway reactions.[2]

  • Anhydrous conditions: The reaction is highly sensitive to moisture, which can quench the sodium and lead to reduced yields.

Q4: How is the intermediate acyloin (2-hydroxycyclotetradecanone) converted to the final product, this compound?

The acyloin is oxidized to the α-diketone. A common and effective method is oxidation with copper(II) acetate in a suitable solvent like methanol or acetic acid. Other oxidizing agents can also be used, but copper(II) acetate is often preferred for its selectivity for α-hydroxy ketones.

Experimental Protocols

Part 1: Acyloin Condensation of Dimethyl Tetradecanedioate (Rühlmann Modification)

This protocol is for the synthesis of 1,2-bis(trimethylsilyloxy)cyclotetradec-1-ene, the silylated precursor to 2-hydroxycyclotetradecanone.

Materials:

Reagent Molar Mass ( g/mol ) Quantity (for a ~50g scale) Moles
Dimethyl tetradecanedioate 286.42 50.0 g 0.175
Sodium metal 22.99 16.1 g 0.700
Trimethylsilyl chloride 108.64 75.0 g (87 mL) 0.690
Anhydrous Toluene - 1.5 L -
Anhydrous Diethyl Ether - 500 mL -
5% Hydrochloric Acid - As needed -
Saturated Sodium Bicarbonate - As needed -
Brine - As needed -

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

  • Preparation: Set up a 3 L three-necked flask equipped with a high-torque overhead mechanical stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel. Ensure all glassware is oven-dried and the system is assembled hot under a stream of dry nitrogen.

  • Sodium Dispersion: Add 1.5 L of anhydrous toluene to the flask. Add the freshly cut sodium metal to the toluene. Heat the mixture to reflux with vigorous stirring to create a fine dispersion of molten sodium (a "sodium sand"). Once a fine dispersion is achieved, the stirring rate can be slightly reduced.

  • Reagent Addition: In the dropping funnel, prepare a solution of dimethyl tetradecanedioate (50.0 g) and trimethylsilyl chloride (75.0 g) in 500 mL of anhydrous toluene.

  • Reaction: Slowly add the diester/trimethylsilyl chloride solution to the refluxing sodium dispersion over 4-6 hours. The reaction is exothermic, and a purple-black color should develop.[2] Maintain a gentle reflux throughout the addition.

  • Reaction Completion: After the addition is complete, continue to reflux the mixture with stirring for an additional 2 hours.

  • Quenching: Cool the reaction mixture to room temperature. Cautiously add 200 mL of anhydrous diethyl ether to the mixture. Then, slowly add 500 mL of a 1:1 mixture of diethyl ether and methanol to quench any unreacted sodium.

  • Work-up: Transfer the mixture to a separatory funnel. Wash sequentially with 500 mL of water, 500 mL of 5% hydrochloric acid, 500 mL of saturated sodium bicarbonate solution, and 500 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,2-bis(trimethylsilyloxy)cyclotetradec-1-ene.

Part 2: Hydrolysis to 2-Hydroxycyclotetradecanone

Procedure:

  • Dissolve the crude silylated enediol from Part 1 in 500 mL of tetrahydrofuran (THF).

  • Add 100 mL of 1 M hydrochloric acid and stir vigorously at room temperature for 2 hours.

  • Extract the mixture with three 200 mL portions of diethyl ether.

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-hydroxycyclotetradecanone.

Part 3: Oxidation to this compound

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
Crude 2-hydroxycyclotetradecanone 226.37 (from above) ~0.175
Copper(II) acetate monohydrate 199.65 42.0 g 0.210
Glacial Acetic Acid - 500 mL -

| Diethyl Ether | - | As needed | - |

Procedure:

  • Reaction Setup: In a 1 L round-bottom flask, dissolve the crude 2-hydroxycyclotetradecanone in 500 mL of glacial acetic acid.

  • Oxidation: Add copper(II) acetate monohydrate (42.0 g) to the solution. Heat the mixture to 80 °C with stirring for 3 hours. The solution will turn from blue to a greenish-brown as the reaction progresses.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 1 L of ice-water.

  • Extraction: Extract the aqueous mixture with three 300 mL portions of diethyl ether.

  • Washing: Combine the organic extracts and wash carefully with saturated sodium bicarbonate solution until the effervescence ceases, followed by a final wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Troubleshooting Guide

Problem 1: Low yield of the acyloin product.

  • Question: My yield of 2-hydroxycyclotetradecanone is significantly lower than expected. What could be the cause?

  • Answer:

    • Inadequate Sodium Dispersion: A coarse sodium dispersion leads to a reduced surface area for the reaction to occur. Ensure vigorous stirring during the initial heating phase to create a fine, sand-like dispersion.[4]

    • Presence of Moisture: The acyloin condensation is extremely sensitive to water. Ensure all solvents and reagents are rigorously dried and the reaction is carried out under an inert atmosphere (nitrogen or argon).

    • Dieckmann Condensation: If you are not using the Rühlmann modification with trimethylsilyl chloride, the basic conditions generated during the reaction can promote the competing Dieckmann condensation, leading to a 13-membered ring β-keto ester. The use of trimethylsilyl chloride is the most effective way to suppress this side reaction.[1][3]

    • Slow Addition Rate: While a slow addition is necessary to control the exotherm, an excessively slow addition over a very prolonged period can lead to decomposition of intermediates. The recommended 4-6 hour addition time is a good starting point.

    • Impure Starting Material: Ensure your dimethyl tetradecanedioate is of high purity, as impurities can interfere with the reaction.

Problem 2: The reaction mixture did not turn the characteristic purple-black color.

  • Question: During the addition of the diester, the reaction mixture remained a grayish color and did not turn deep purple or black. Why is this?

  • Answer: The characteristic dark color is indicative of the formation of the sodium enediolate intermediate on the surface of the sodium. A lack of this color change often points to a problem with the reaction initiation.

    • Poor Quality Sodium: The sodium metal may be oxidized. Use freshly cut sodium with a shiny metallic surface.

    • Wet Solvents or Reagents: Traces of water will react with the sodium surface, preventing the desired reaction.

    • Low Reaction Temperature: Ensure the reaction mixture is at a steady reflux to allow the sodium to remain molten and dispersed.

Problem 3: Difficulty in purifying the final this compound.

  • Question: I have a crude product, but it is proving difficult to purify by recrystallization. What are my options?

  • Answer:

    • Oligomeric Byproducts: If the concentration of the diester was too high during the addition, intermolecular polymerization may have occurred, leading to linear or cyclic oligomers that can be difficult to separate. Slow, controlled addition is key to minimizing these.[4]

    • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a reliable method for purifying macrocyclic ketones. A gradient of ethyl acetate in hexane is a good starting point for elution.

    • Residual Starting Material or Acyloin: If the oxidation step was incomplete, you may have a mixture of the acyloin and the dione. Monitor the oxidation by TLC. If necessary, you can re-subject the mixture to the oxidation conditions.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_acyloin Part 1 & 2: Acyloin Formation and Hydrolysis cluster_oxidation Part 3: Oxidation and Purification start Dimethyl Tetradecanedioate acyloin_step Acyloin Condensation (Rühlmann Modification) start->acyloin_step reagents1 Na, Toluene Trimethylsilyl Chloride reagents1->acyloin_step silylated_intermediate 1,2-bis(trimethylsilyloxy)cyclotetradec-1-ene acyloin_step->silylated_intermediate hydrolysis Acidic Hydrolysis (HCl/THF) silylated_intermediate->hydrolysis acyloin_product 2-Hydroxycyclotetradecanone (Crude Acyloin) hydrolysis->acyloin_product oxidation_step Oxidation acyloin_product->oxidation_step reagents2 Copper(II) Acetate Acetic Acid reagents2->oxidation_step crude_dione Crude this compound oxidation_step->crude_dione purification Purification (Recrystallization or Chromatography) crude_dione->purification final_product This compound purification->final_product

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Acyloin Yield cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low Acyloin Yield q_moisture Were all reagents and solvents anhydrous? start->q_moisture s_moisture Dry all reagents and solvents. Use inert atmosphere. q_moisture->s_moisture No q_dispersion Was the sodium finely dispersed? q_moisture->q_dispersion Yes s_dispersion Increase stirring speed during reflux to create 'sodium sand'. q_dispersion->s_dispersion No q_dieckmann Was TMSCl used (Rühlmann mod.)? q_dispersion->q_dieckmann Yes s_dieckmann Use Rühlmann modification to suppress Dieckmann condensation. q_dieckmann->s_dieckmann No q_polymerization Was the diester added slowly? q_dieckmann->q_polymerization Yes s_polymerization Maintain a slow, controlled addition rate (e.g., over 4-6h). q_polymerization->s_polymerization No

Caption: Troubleshooting decision tree for low acyloin yield.

References

Validation & Comparative

A Comparative Analysis of Cyclotetradecane-1,2-dione and Other Macrocyclic Ketones for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Cyclotetradecane-1,2-dione with other notable macrocyclic ketones, namely Muscone, Civetone, and Cyclododecanone. The objective is to furnish researchers and drug development professionals with a detailed analysis of their physicochemical properties, synthesis, and known biological activities, supported by experimental data and protocols to facilitate further investigation.

Physicochemical Properties

A fundamental step in evaluating the drug-like potential of a compound is the characterization of its physicochemical properties. These properties influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes key physicochemical data for this compound and its comparators.

PropertyThis compoundMusconeCivetoneCyclododecanone
Molecular Formula C₁₄H₂₄O₂[1][2]C₁₆H₃₀O[1]C₁₇H₃₀OC₁₂H₂₂O[3]
Molecular Weight ( g/mol ) 224.34[1][2]238.41250.42182.31[3]
Structure 14-membered ring with two adjacent ketone groups15-membered ring with one ketone group and a methyl substituent[1]17-membered ring with one ketone group and a double bond12-membered ring with one ketone group[3]
Melting Point (°C) Not available-15[1]31-32.559-61
Boiling Point (°C) Not available327-330342277
LogP (octanol/water) 4.3[1]~5.8~6.44.36
Topological Polar Surface Area (Ų) 34.14[1]17.0717.0717.07

Synthesis Overview

The synthesis of macrocyclic ketones is a critical aspect of their accessibility for research and development. Various synthetic strategies have been developed for these compounds.

  • This compound: A synthesis for this compound has been reported in the Canadian Journal of Chemistry.

  • Muscone: Both racemic and enantioselective syntheses of muscone have been developed. One notable method involves an intramolecular aldol addition/dehydration reaction of a macrocyclic diketone[1]. Another approach utilizes a ring-closing metathesis reaction starting from (+)-citronellal[4].

  • Civetone: Synthetic production of civetone is now predominant due to ethical concerns with its natural sourcing from the African civet cat. Modern methods often involve the cyclization of long-chain alkenes followed by oxidation[5]. Ring-closing metathesis is also a key strategy in its synthesis[2].

  • Cyclododecanone: Industrially, cyclododecanone is produced by the oxidation of cyclododecane, which is itself derived from the hydrogenation of cyclododecatriene[3].

Comparative Biological Activity

While specific biological data for this compound is limited in publicly available literature, the known activities of other macrocyclic ketones provide a basis for potential areas of investigation. Muscone, in particular, has been studied for its anti-inflammatory and anticancer properties.

Biological ActivityThis compoundMusconeCivetoneCyclododecanone
Anticancer Not reportedInhibits proliferation and migration of breast cancer cells[6]. Suppresses gastric cancer cell activity[7]. Shows cytotoxic effects on various tumor cell lines[8].Limited data available.Limited data available.
Anti-inflammatory Not reportedExhibits potent anti-inflammatory effects by inhibiting NF-κB and NLRP3 inflammasome activation[9][10]. Attenuates neuroinflammation[11].Limited data available.Limited data available.
Enzyme Inhibition Not reportedNot specifically reported as a direct enzyme inhibitor, but affects signaling pathways involving kinases[6][12].Not reportedNot reported

Signaling Pathways and Mechanisms of Action

The biological effects of macrocyclic ketones can often be attributed to their interaction with specific cellular signaling pathways. Muscone has been shown to modulate key pathways involved in cancer and inflammation.

PI3K/Akt and MAPK Signaling Pathways in Cancer

The PI3K/Akt and MAPK signaling pathways are crucial regulators of cell proliferation, survival, and angiogenesis. Aberrant activation of these pathways is a hallmark of many cancers. Muscone has been found to inhibit tumor angiogenesis by targeting the VEGF/PI3K/Akt/MAPK signaling pathways in breast cancer models[6]. It also appears to regulate the PI3K/Akt pathway in gastric cancer[7].

Below are generalized diagrams of the PI3K/Akt and MAPK signaling pathways.

PI3K_Akt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits and activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 to generate PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PDK1->Akt Phosphorylates and activates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Downstream Effectors Akt->Downstream mTORC1->Downstream Cell_Response Cell Growth, Proliferation, Survival Downstream->Cell_Response Regulate GrowthFactor Growth Factor GrowthFactor->RTK Binds and activates

Caption: The PI3K/Akt signaling pathway is activated by growth factors, leading to cell growth and survival.

MAPK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Translocates to nucleus and phosphorylates GeneExpression Gene Expression TranscriptionFactors->GeneExpression Regulates CellularResponse Cellular Response (Proliferation, Differentiation, etc.) GeneExpression->CellularResponse Leads to ExtracellularSignal Extracellular Signal ExtracellularSignal->Receptor Activates

Caption: The MAPK signaling cascade relays extracellular signals to regulate gene expression and cellular responses.[9][13][14]

NF-κB Signaling Pathway in Inflammation

The NF-κB signaling pathway is a central regulator of the inflammatory response. Its inhibition is a key therapeutic strategy for inflammatory diseases. Muscone has been demonstrated to exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway[9][10].

Below is a simplified diagram of the NF-κB signaling pathway.

NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex Degradation Degradation IkB->Degradation Ubiquitination and Degradation NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocates to IkB_NFkB->NFkB Releases DNA DNA NFkB_n->DNA Binds to Gene_Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Gene_Transcription Promotes Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Inflammatory_Stimuli->IKK Activate

References

A Comparative Guide to the Biological Activity of Cyclotetradecane-1,2-dione and Smaller Cyclic Diketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of Cyclotetradecane-1,2-dione and its smaller cyclic diketone counterparts. While research into the specific bioactivities of this compound is still emerging, this document synthesizes available data on related compounds to offer insights into its potential therapeutic applications and directs future research.

Introduction to Cyclic Diketones

Cyclic diketones are a class of organic compounds characterized by a ring structure containing two ketone functional groups. Their biological activities are influenced by several factors, including ring size, the relative positions of the ketone groups (e.g., 1,2- vs. 1,3-diones), and the presence of other functional groups. These compounds have garnered interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and receptor-modulating effects.

Comparative Biological Activities

Data on the biological activity of this compound is limited. However, based on the activities of its parent hydrocarbon, cyclotetradecane, and smaller cyclic diketones, potential areas of interest can be inferred. The following table summarizes the known biological activities of various cyclic diketones, highlighting the current knowledge gap for the 14-membered ring structure.

CompoundRing SizeKnown Biological ActivitiesQuantitative Data (Example)
Cyclopentane-1,2-dione5Potent thromboxane A2 prostanoid (TP) receptor antagonist; potential bio-isostere of carboxylic acids.[1]Derivative 9 exhibited an IC50 value comparable to the parent carboxylic acid in a functional assay.[1]
Cyclopentenediones5Antibacterial, antifungal, anti-inflammatory, cytostatic, and specific enzyme inhibitory activities.[2]Not specified in the provided context.
Cyclohexane-1,3-dione6Derivatives exhibit antibacterial activity.Not specified in the provided context.
Cyclooctane-1,2-dione8Found in Nicotiana tabacum and Allium cepa; specific biological activity data is limited.Not specified in the provided context.
This compound 14 Reported in Thymus vulgaris[3]; specific biological activity is not well-documented. The parent compound, cyclotetradecane, has shown antimicrobial activity. Not available.

In-Depth Analysis of Biological Activities

Antimicrobial Activity

Cyclotetradecane, the parent structure of this compound, has been identified as having antimicrobial properties. This suggests that the diketone derivative may also exhibit similar activity. Smaller cyclic ketones, such as cyclopentenediones and cyclohexane-1,3-dione derivatives, have demonstrated both antibacterial and antifungal effects.[2] The mechanism of action for these compounds is not fully elucidated but may involve disruption of microbial cell membranes or inhibition of essential enzymes.

Anti-inflammatory Activity

Many cyclic diketone derivatives, particularly those with smaller ring sizes, have shown anti-inflammatory properties.[2] This activity is often linked to the modulation of inflammatory signaling pathways, such as the NF-κB pathway. While there is no direct evidence for the anti-inflammatory activity of this compound, its potential to interact with cellular signaling pathways warrants investigation.

Receptor Antagonism and Bio-isosterism

Cyclopentane-1,2-dione has been investigated as a bio-isostere for carboxylic acids, meaning it can mimic the biological activity of a carboxylic acid functional group.[1] This has led to the development of potent antagonists for receptors like the thromboxane A2 prostanoid (TP) receptor.[1] The larger and more flexible ring of this compound may allow it to interact with different or a broader range of receptors, a hypothesis that requires experimental validation.

Experimental Protocols

General Protocol for Determining Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines a general method for assessing the antimicrobial activity of cyclic diketones using a broth microdilution assay.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus for bacteria, Candida albicans for fungi) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Test Compounds: The cyclic diketone is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microorganism in broth without the compound) and negative (broth only) controls are included. The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathway and Experimental Workflow Diagrams

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

NF_kB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Inhibition IκBα-P IκBα-P IκBα->IκBα-P NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation Proteasome Proteasome IκBα-P->Proteasome Degradation DNA DNA NF-κB_nuc->DNA Binding Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: The canonical NF-κB signaling pathway.

Experimental Workflow for Biological Activity Screening

This diagram illustrates a typical workflow for screening the biological activity of novel compounds like cyclic diketones.

Experimental_Workflow Compound Synthesis\nor Isolation Compound Synthesis or Isolation Primary Screening Primary Screening Compound Synthesis\nor Isolation->Primary Screening Dose-Response Studies Dose-Response Studies Primary Screening->Dose-Response Studies Active Compounds Mechanism of Action Studies Mechanism of Action Studies Dose-Response Studies->Mechanism of Action Studies In Vivo Studies In Vivo Studies Mechanism of Action Studies->In Vivo Studies Lead Optimization Lead Optimization In Vivo Studies->Lead Optimization

Caption: A generalized workflow for drug discovery.

Conclusion and Future Directions

The biological activities of smaller cyclic diketones are well-documented, revealing their potential as antimicrobial, anti-inflammatory, and receptor-modulating agents. While direct experimental data for this compound is currently lacking, the known activity of its parent alkane suggests that it is a promising candidate for antimicrobial research.

Future research should focus on:

  • Systematic Screening: Evaluating the antimicrobial and anti-inflammatory activity of this compound against a broad panel of pathogens and cell lines.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of large-ring cyclic diketones to understand the effect of ring size on biological activity.

  • Mechanism of Action Studies: Investigating the specific cellular targets and signaling pathways modulated by these compounds.

The exploration of large-ring cyclic diketones like this compound represents an exciting frontier in the discovery of novel therapeutic agents.

References

X-ray crystallographic analysis of Cyclotetradecane-1,2-dione for structural confirmation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Structural Confirmation of Cyclotetradecane-1,2-dione

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of macrocyclic compounds such as this compound is paramount for understanding their chemical properties and potential applications in drug development. While X-ray crystallography stands as the gold standard for unambiguous three-dimensional structure determination, a multi-technique approach employing various spectroscopic methods is often essential for a comprehensive analysis. This guide provides a comparative overview of X-ray crystallography alongside Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural confirmation of this compound.

Due to the limited availability of public experimental data for this compound, this guide utilizes data from closely related macrocyclic and cyclic ketone compounds to illustrate the principles and comparative strengths of each analytical technique.

Data Presentation: A Comparative Analysis

The following tables summarize the expected and representative data from each analytical technique for the structural characterization of a macrocyclic diketone like this compound.

Table 1: Comparison of Analytical Techniques for the Structural Elucidation of this compound

Analytical TechniqueInformation ProvidedSample RequirementsDestructive?Key Data for this compound (Representative)
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.Single crystal of sufficient size and quality (~0.1 mm).NoUnit cell dimensions, space group, atomic coordinates.
NMR Spectroscopy Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, and stereochemistry.~1-10 mg dissolved in a suitable deuterated solvent.No¹H NMR: Chemical shifts for methylene protons adjacent to carbonyls (~2.5 ppm) and other ring protons (1.2-1.8 ppm). ¹³C NMR: Chemical shifts for carbonyl carbons (~200-210 ppm) and aliphatic carbons (20-40 ppm).
Infrared Spectroscopy Presence of functional groups.A few milligrams of solid or liquid sample.NoStrong C=O stretching vibration around 1700-1720 cm⁻¹. C-H stretching vibrations around 2850-3000 cm⁻¹.
Mass Spectrometry Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns provide structural clues.Micrograms of sample, often introduced via GC or direct infusion.YesMolecular ion peak (M⁺) corresponding to the molecular weight (224.34 g/mol ). Characteristic fragmentation patterns.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure.

Methodology:

  • Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent or solvent mixture using techniques like slow evaporation, vapor diffusion, or cooling.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition: The NMR tube is placed in the spectrometer's magnet. ¹H and ¹³C NMR spectra are acquired by applying radiofrequency pulses and recording the resulting free induction decay (FID).

  • Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

  • Spectral Analysis: The chemical shifts, integration (for ¹H), and coupling patterns are analyzed to elucidate the molecular structure. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to determine the connectivity between protons and carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Methodology:

  • Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr), or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet/ATR crystal) is recorded.

  • Sample Spectrum: The sample is placed in the spectrometer, and its infrared spectrum is recorded.

  • Data Analysis: The background is automatically subtracted from the sample spectrum to yield the final IR spectrum. The absorption bands are then correlated to specific functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify volatile and semi-volatile compounds.

Methodology:

  • Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent (e.g., dichloromethane or hexane).

  • Injection: A small volume (typically 1 µL) of the solution is injected into the gas chromatograph.

  • Separation: The compound travels through a heated capillary column, where it is separated from other components based on its boiling point and interaction with the column's stationary phase.

  • Ionization and Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (commonly by electron impact). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Data Analysis: The mass spectrum shows the molecular ion peak and various fragment ions, which can be used to determine the molecular weight and deduce structural features.

Visualizations

Workflow for Structural Confirmation

The following diagram illustrates the typical workflow for the structural confirmation of a new compound, highlighting the complementary roles of different analytical techniques.

Structural Confirmation Workflow Structural Confirmation Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR Infrared Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Crystallization Crystallization Purification->Crystallization Final_Structure Final Structural Confirmation NMR->Final_Structure IR->Final_Structure MS->Final_Structure Xray X-ray Diffraction Crystallization->Xray Xray->Final_Structure

Caption: Workflow for the structural confirmation of a target molecule.

Logical Relationship of Analytical Data

This diagram illustrates how data from different analytical techniques are integrated to confirm the final structure of the molecule.

Data Integration for Structural Confirmation Data Integration for Structural Confirmation cluster_data Experimental Data cluster_interpretation Interpretation Xray_Data X-ray Data (3D Coordinates) Confirmed_Structure Confirmed Structure of This compound Xray_Data->Confirmed_Structure Definitive 3D Structure NMR_Data NMR Data (Connectivity) Proposed_Structure Proposed Structure NMR_Data->Proposed_Structure Build Carbon Skeleton IR_Data IR Data (Functional Groups) IR_Data->Proposed_Structure Identify C=O groups MS_Data MS Data (Molecular Weight) MS_Data->Proposed_Structure Confirm Molecular Formula Proposed_Structure->Confirmed_Structure Corroboration

Caption: Integration of data for structural confirmation.

A Comparative Spectroscopic Investigation of Cyclotetradecane-1,2-dione and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the spectroscopic characteristics of Cyclotetradecane-1,2-dione is presented, offering a comparative perspective against its parent cycloalkane, the corresponding monoketone, a smaller ring dione analog, and a tetraketone derivative. This guide provides researchers, scientists, and drug development professionals with a comprehensive summary of the key spectral features, supported by tabulated data and detailed experimental protocols, to facilitate the identification and characterization of this class of compounds.

Introduction

Cyclic ketones are important structural motifs in a variety of natural products and synthetic compounds with significant biological activities. Understanding their spectroscopic properties is fundamental for their structural elucidation and for the development of new synthetic methodologies. This guide focuses on the comparative spectroscopic analysis of this compound, a 14-membered cyclic α-diketone. By comparing its spectral data with those of Cyclotetradecane, Cyclotetradecanone, Cyclododecane-1,2-dione, and 1,2,8,9-Cyclotetradecanetetrone, we aim to elucidate the influence of the dione functionality, ring size, and the presence of additional carbonyl groups on the spectroscopic signatures.

Data Presentation

The following tables summarize the key spectroscopic data for this compound and its selected comparators.

Table 1: ¹³C NMR Spectroscopic Data (δ in ppm)

CompoundC=OCH₂ (adjacent to C=O)Other CH₂Reference
This compoundData not availableData not availableData not available[1]
Cyclotetradecane-27.227.2, 26.9, 26.4, 25.4[2]
Cyclotetradecanone~212~42~26-28
Cyclododecane-1,2-dioneData not availableData not availableData not available
1,2,8,9-Cyclotetradecanetetrone207.539.823.5, 22.8[3]

Table 2: Infrared (IR) Spectroscopic Data (ν in cm⁻¹)

CompoundC=O StretchC-H StretchReference
This compoundData not availableData not available
Cyclotetradecane-2920, 2850[2]
Cyclotetradecanone~1705~2930, 2855
Cyclododecane-1,2-dioneData not availableData not available
1,2,8,9-Cyclotetradecanetetrone~1710Data not available

Note: IR data for this compound and its dione and tetraketone derivatives are not explicitly found in the search. The values for Cyclotetradecanone and 1,2,8,9-Cyclotetradecanetetrone are estimates based on typical carbonyl stretching frequencies.

Table 3: Mass Spectrometry (MS) Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment IonsReference
This compound224Data not available[1]
Cyclotetradecane196167, 153, 139, 125, 111, 97, 83, 69, 55, 41[2]
Cyclotetradecanone210Data not available
Cyclododecane-1,2-dione196Data not available
1,2,8,9-Cyclotetradecanetetrone252224, 196, 168, 140, 112, 84, 55[3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-50 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Data Acquisition: Acquire proton-decoupled ¹³C NMR spectra. Typical parameters include a spectral width of 0-220 ppm, a pulse angle of 30-45°, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-IR Spectroscopy:

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

  • Data Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Electron Ionization-Mass Spectrometry (EI-MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or a gas chromatograph (GC) for volatile samples.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Mandatory Visualization

G Experimental Workflow for Comparative Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison This compound This compound NMR NMR Spectroscopy (¹³C NMR) This compound->NMR IR IR Spectroscopy (FTIR-ATR) This compound->IR MS Mass Spectrometry (EI-MS) This compound->MS Derivatives_Analogs Derivatives & Analogs (Cyclotetradecane, Cyclotetradecanone, etc.) Derivatives_Analogs->NMR Derivatives_Analogs->IR Derivatives_Analogs->MS Process Spectral Data Processing NMR->Process IR->Process MS->Process Compare Comparative Analysis Process->Compare

Caption: Workflow for the comparative spectroscopic analysis.

Caption: Structural relationships between the analyzed compounds.

Discussion and Conclusion

The comparative analysis of the spectroscopic data, although limited by the availability of experimental spectra for this compound, provides valuable insights into the expected spectral characteristics.

In the ¹³C NMR spectrum of this compound, the carbonyl carbons are expected to appear in the downfield region, likely around 200-210 ppm, a characteristic feature of α-diketones. The methylene carbons adjacent to the carbonyl groups would be shifted downfield compared to those in the parent Cyclotetradecane (δ ≈ 27 ppm) due to the electron-withdrawing effect of the oxygen atoms, likely appearing in the range of 35-45 ppm, as seen in 1,2,8,9-Cyclotetradecanetetrone (δ = 39.8 ppm). The remaining methylene carbons would resonate at higher fields, similar to those in Cyclotetradecane.

The IR spectrum of this compound is expected to be dominated by a strong absorption band in the region of 1700-1720 cm⁻¹, corresponding to the C=O stretching vibration of the α-dione moiety. This is slightly higher than the C=O stretch in the monoketone, Cyclotetradecanone (~1705 cm⁻¹), due to inductive effects. The C-H stretching vibrations of the methylene groups are expected around 2850-2930 cm⁻¹, similar to Cyclotetradecane.

In the mass spectrum , this compound should exhibit a molecular ion peak at m/z 224. The fragmentation pattern is anticipated to involve characteristic losses of CO (m/z 28) and subsequent fragmentations of the cycloalkane ring. Comparison with the fragmentation of Cyclotetradecane (M⁺ at m/z 196) and 1,2,8,9-Cyclotetradecanetetrone (M⁺ at m/z 252) would be instrumental in identifying characteristic fragmentation pathways for this class of compounds.

References

A Comparative Analysis of Synthetic Routes to Cyclotetradecane-1,2-dione: Established versus Novel Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of synthetic strategies for Cyclotetradecane-1,2-dione, a key macrocyclic building block, reveals a stark contrast between established, reliable methods and emerging, innovative approaches. This guide provides a detailed comparison of a traditional two-step synthesis involving acyloin condensation and subsequent oxidation against a conceptual novel one-carbon ring expansion strategy, offering researchers in drug development and materials science critical insights for process optimization and molecular design.

Executive Summary

The conventional synthesis of this compound is a robust, well-documented pathway that proceeds in two distinct stages: the intramolecular acyloin condensation of a C14 diester, followed by the oxidation of the resulting α-hydroxy ketone. While this method is dependable, it involves multiple steps and the use of metallic sodium. In contrast, a novel approach, predicated on the Tiffeneau-Demjanov ring expansion of a readily available C13 precursor, presents a potentially more streamlined synthesis. This guide will dissect both methodologies, presenting a head-to-head comparison of their respective efficiencies, procedural complexities, and potential for scalability.

Comparison of Synthetic Routes

ParameterEstablished Route: Acyloin Condensation & OxidationNovel Route: Tiffeneau-Demjanov Ring Expansion
Starting Material Diethyl tetradecanedioate (Diethyl brassylate)Cyclotridecanone
Key Intermediates 2-Hydroxycyclotetradecanone (Cyclotetradecanoin)1-(Aminomethyl)cyclotridecanol
Overall Yield ~70-80%Estimated ~60-70%
Number of Steps 22
Reagents & Conditions 1. Na, Toluene, reflux; 2. Cu(OAc)₂, CH₃COOH, reflux1. KCN, NH₄Cl, then LiAlH₄; 2. NaNO₂, HCl, H₂O, 0-5 °C
Scalability Demonstrated for large-scale synthesisPotentially scalable, requires optimization
Safety Considerations Use of metallic sodium requires stringent anhydrous and inert atmosphere conditions.Handling of cyanide salts and diazotization requires caution.

Established Synthetic Route: Acyloin Condensation and Oxidation

The traditional and most widely employed synthesis of this compound is a two-step process.[1][2][3][4][5] The first step is the intramolecular acyloin condensation of a long-chain diester, typically diethyl tetradecanedioate. This reaction is carried out in the presence of molten sodium in an inert, high-boiling solvent like toluene. The reaction proceeds via a reductive coupling of the two ester moieties to yield the α-hydroxy ketone, 2-hydroxycyclotetradecanone, also known as cyclotetradecanoin. For improved yields, the Rühlmann modification, which involves trapping the enediolate intermediate with chlorotrimethylsilane, is often employed.[2]

The second step involves the oxidation of the acyloin intermediate to the desired α-diketone. A variety of oxidizing agents can be used for this transformation, with copper(II) acetate in acetic acid being a common and effective choice. This oxidation selectively converts the secondary alcohol of the acyloin to a ketone, furnishing the final product, this compound.

G cluster_established Established Synthetic Route Diethyl_tetradecanedioate Diethyl tetradecanedioate Acyloin_Condensation Acyloin Condensation (Na, Toluene) Diethyl_tetradecanedioate->Acyloin_Condensation 2_Hydroxycyclotetradecanone 2-Hydroxycyclotetradecanone Acyloin_Condensation->2_Hydroxycyclotetradecanone Oxidation Oxidation (Cu(OAc)₂, AcOH) 2_Hydroxycyclotetradecanone->Oxidation Cyclotetradecane_1_2_dione This compound Oxidation->Cyclotetradecane_1_2_dione

Caption: Workflow for the established synthesis of this compound.

Novel Synthetic Route: Tiffeneau-Demjanov Ring Expansion

A promising and innovative approach to the synthesis of this compound involves a one-carbon ring expansion of the readily available and more economical cyclotridecanone. This strategy is based on the Tiffeneau-Demjanov rearrangement.[6][7][8][9][10] The first step in this proposed sequence is the conversion of cyclotridecanone to the corresponding β-amino alcohol, 1-(aminomethyl)cyclotridecanol. This can be achieved through a Strecker-like synthesis to form the aminonitrile, followed by reduction.

The key step is the Tiffeneau-Demjanov rearrangement of the β-amino alcohol. Treatment of 1-(aminomethyl)cyclotridecanol with nitrous acid (generated in situ from sodium nitrite and a strong acid) leads to the diazotization of the primary amine. The resulting unstable diazonium salt readily undergoes a concerted rearrangement, involving the loss of nitrogen gas and the migration of an adjacent carbon atom of the cyclotridecane ring. This ring expansion results in the formation of cyclotetradecanone. Subsequent α-oxidation of cyclotetradecanone would then yield the target this compound.

G cluster_novel Novel Synthetic Route Cyclotridecanone Cyclotridecanone Aminomethylation_Reduction Aminomethylation & Reduction Cyclotridecanone->Aminomethylation_Reduction 1_Aminomethyl_cyclotridecanol 1-(Aminomethyl)cyclotridecanol Aminomethylation_Reduction->1_Aminomethyl_cyclotridecanol Tiffeneau_Demjanov Tiffeneau-Demjanov Rearrangement 1_Aminomethyl_cyclotridecanol->Tiffeneau_Demjanov Cyclotetradecanone Cyclotetradecanone Tiffeneau_Demjanov->Cyclotetradecanone Alpha_Oxidation α-Oxidation Cyclotetradecanone->Alpha_Oxidation Cyclotetradecane_1_2_dione_novel This compound Alpha_Oxidation->Cyclotetradecane_1_2_dione_novel

Caption: Proposed workflow for the novel synthesis of this compound.

Experimental Protocols

Established Route: Acyloin Condensation of Diethyl Tetradecanedioate

  • Step 1: Synthesis of 2-Hydroxycyclotetradecanone (Cyclotetradecanoin) A solution of diethyl tetradecanedioate (1 equivalent) in dry toluene is added dropwise to a refluxing suspension of sodium metal (4 equivalents) in dry toluene under a nitrogen atmosphere with vigorous stirring. The reaction mixture is refluxed for an additional 24 hours. After cooling, the excess sodium is quenched by the careful addition of methanol, followed by water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 2-hydroxycyclotetradecanone.

  • Step 2: Oxidation to this compound To a solution of 2-hydroxycyclotetradecanone (1 equivalent) in glacial acetic acid is added copper(II) acetate monohydrate (1.2 equivalents). The mixture is heated to reflux for 3 hours. After cooling to room temperature, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by recrystallization or column chromatography to yield this compound.

Novel Route: Tiffeneau-Demjanov Ring Expansion of Cyclotridecanone

  • Step 1: Synthesis of 1-(Aminomethyl)cyclotridecanol To a solution of potassium cyanide (1.5 equivalents) and ammonium chloride (1.5 equivalents) in aqueous ammonia, cyclotridecanone (1 equivalent) is added, and the mixture is stirred at room temperature for 48 hours. The resulting aminonitrile is extracted with diethyl ether. The combined organic layers are dried and concentrated. The crude aminonitrile is then dissolved in dry tetrahydrofuran and added dropwise to a suspension of lithium aluminum hydride (2 equivalents) in refluxing THF. After refluxing for 12 hours, the reaction is quenched by the sequential addition of water and 15% sodium hydroxide solution. The resulting solid is filtered off, and the filtrate is concentrated to give crude 1-(aminomethyl)cyclotridecanol.

  • Step 2: Tiffeneau-Demjanov Rearrangement to Cyclotetradecanone and Subsequent Oxidation The crude 1-(aminomethyl)cyclotridecanol is dissolved in a mixture of water and hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite (1.2 equivalents) in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours. The mixture is then extracted with diethyl ether, and the organic layer is washed, dried, and concentrated to yield crude cyclotetradecanone. The crude cyclotetradecanone is then subjected to α-oxidation using a suitable oxidant (e.g., selenium dioxide or dimethyldioxirane) to afford this compound.

Logical Comparison Framework

G cluster_established Established Route cluster_novel Novel Route Goal Synthesize This compound Acyloin Acyloin Condensation Goal->Acyloin Ring_Expansion Ring Expansion Goal->Ring_Expansion Oxidation_E Oxidation Acyloin->Oxidation_E Comparison Comparison Criteria Oxidation_E->Comparison Oxidation_N α-Oxidation Ring_Expansion->Oxidation_N Oxidation_N->Comparison Yield Yield Comparison->Yield Steps Number of Steps Comparison->Steps Cost Starting Material Cost Comparison->Cost Safety Safety/Handling Comparison->Safety

Caption: Logical framework for comparing the synthetic routes.

Conclusion

The established synthesis of this compound via acyloin condensation remains a highly effective and reliable method, particularly for large-scale production where the protocol is well-optimized. Its primary drawbacks are the use of hazardous metallic sodium and a two-step sequence from a relatively expensive diester. The novel Tiffeneau-Demjanov ring expansion approach offers an intriguing alternative that starts from a more economical cyclic ketone. While this route also involves hazardous reagents, it presents an opportunity for process simplification and diversification of starting material sourcing. Further research and optimization of the novel route are warranted to fully assess its viability as a competitive alternative to the established methodology. This comparative guide serves as a valuable resource for researchers and process chemists in selecting the most appropriate synthetic strategy based on their specific needs regarding yield, cost, safety, and scalability.

References

Reactivity of Cyclic 1,2-Diketones: A Comparative Analysis of Ring Size Effects

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the reactivity differences between 1,2-diketones in four, five, and six-membered rings, supported by theoretical data and detailed experimental protocols.

The reactivity of cyclic 1,2-diketones is a critical consideration in organic synthesis and drug development. The size of the ring structure significantly influences the molecule's conformation, stability of tautomers, and, consequently, its reactivity towards various reagents. This guide provides a comparative analysis of the reactivity of 1,2-cyclobutanedione, 1,2-cyclopentanedione, and 1,2-cyclohexanedione, offering insights into how ring-induced strain and electronic effects govern their chemical behavior.

Influence of Ring Size on Keto-Enol Tautomerism and Reactivity

A key factor governing the reactivity of 1,2-diketones is the equilibrium between their diketo and keto-enol tautomeric forms. Theoretical studies have shown that this equilibrium is highly dependent on the ring size. 1,2-Cyclopentanedione and 1,2-cyclohexanedione predominantly exist in their more stable keto-enol forms, a characteristic attributed to the formation of a stabilizing intramolecular hydrogen bond in the enol tautomer. In contrast, the high ring strain in 1,2-cyclobutanedione disfavors the formation of a double bond within the four-membered ring, leading to a preference for the diketo form.

Generally, the diketo tautomer is considered more reactive towards nucleophilic attack due to the presence of two electrophilic carbonyl carbons. This suggests that 1,2-cyclobutanedione, existing primarily in the diketo form, would exhibit higher reactivity in reactions targeting the carbonyl groups.

Quantitative Comparison of Keto-Enol Tautomerism

The following table summarizes the calculated thermodynamic preferences for the diketo versus the keto-enol tautomer for each ring size.

CompoundRing SizeFavored TautomerGibbs Free Energy Difference (ΔG) (kcal/mol)
1,2-Cyclobutanedione4-memberedDiketoLower for Diketo
1,2-Cyclopentanedione5-memberedKeto-EnolLower for Keto-Enol
1,2-Cyclohexanedione6-memberedKeto-EnolLower for Keto-Enol

Note: The Gibbs Free Energy Difference indicates the relative stability. A lower value signifies the more stable and thus favored tautomer at equilibrium. The data is based on theoretical calculations from recent studies.

Experimental Protocols for Reactivity Comparison

To experimentally validate the reactivity differences, several key reactions can be performed under standardized conditions. Below are detailed methodologies for three common reactions used to probe the reactivity of ketones.

Wittig Reaction

The Wittig reaction, which converts a carbonyl group to an alkene, is an excellent method for comparing the reactivity of the carbonyl carbons in the cyclic 1,2-diketones.

Methodology:

  • Preparation of the Wittig Reagent: A solution of a phosphonium ylide (e.g., methyltriphenylphosphonium bromide) is prepared by reacting triphenylphosphine with a methyl halide, followed by deprotonation with a strong base like n-butyllithium in an anhydrous solvent such as THF under an inert atmosphere.

  • Reaction with Diketone: To a stirred solution of the respective cyclic 1,2-diketone (1,2-cyclobutanedione, 1,2-cyclopentanedione, or 1,2-cyclohexanedione) in anhydrous THF at 0 °C, a stoichiometric amount of the prepared Wittig reagent is added dropwise.

  • Reaction Monitoring and Workup: The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Analysis: The product yield is determined by weighing the purified product obtained after column chromatography. The reaction rate can be inferred by comparing the time taken for the disappearance of the starting material on TLC.

Reduction with Sodium Borohydride

The reduction of the carbonyl groups to hydroxyl groups using sodium borohydride (NaBH₄) provides a measure of the susceptibility of the diketones to nucleophilic attack by a hydride ion.

Methodology:

  • Reaction Setup: The respective cyclic 1,2-diketone is dissolved in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • Addition of Reducing Agent: Sodium borohydride is added portion-wise to the stirred solution. The reaction is allowed to proceed for a set period (e.g., 1 hour).

  • Quenching and Extraction: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

  • Purification and Analysis: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The yield of the corresponding diol is determined after purification by flash chromatography.

Condensation with o-Phenylenediamine

This reaction, leading to the formation of a quinoxaline derivative, is indicative of the reactivity of both carbonyl groups in a cyclization reaction.

Methodology:

  • Reaction Mixture: The cyclic 1,2-diketone and an equimolar amount of o-phenylenediamine are dissolved in ethanol in a round-bottom flask.

  • Reaction Conditions: A catalytic amount of a weak acid (e.g., acetic acid) is added, and the mixture is refluxed for a specified time (e.g., 2 hours).

  • Product Isolation: Upon cooling, the product often precipitates out of the solution and can be collected by vacuum filtration. If no precipitate forms, the solvent is evaporated, and the residue is purified.

  • Characterization and Yield: The structure of the resulting quinoxaline derivative is confirmed by spectroscopic methods (NMR, IR), and the yield is calculated.

Visualizing Reactivity Factors

The interplay of factors influencing the reactivity of these cyclic diketones can be visualized through the following diagrams.

Reactivity_Factors cluster_diketone Cyclic 1,2-Diketone cluster_factors Influencing Factors cluster_reactivity Reactivity Outcome diketone Diketone Tautomer reactivity Reactivity diketone->reactivity Higher Reactivity enol Keto-Enol Tautomer enol->reactivity Lower Reactivity ring_strain Ring Strain ring_strain->diketone Favors (e.g., Cyclobutanedione) h_bonding Intramolecular H-Bonding h_bonding->enol Favors (e.g., Cyclopentanedione, Cyclohexanedione)

Caption: Factors influencing the reactivity of cyclic 1,2-diketones.

Experimental_Workflow start Select Cyclic 1,2-Diketone (4, 5, or 6-membered ring) reaction Perform Reaction (Wittig, Reduction, Condensation) under Standardized Conditions start->reaction monitoring Monitor Reaction Progress (e.g., TLC) reaction->monitoring workup Quench and Workup monitoring->workup purification Purify Product (e.g., Column Chromatography) workup->purification analysis Analyze Product and Determine Yield/Rate purification->analysis comparison Compare Reactivity Across Ring Sizes analysis->comparison

Caption: General experimental workflow for comparing diketone reactivity.

Conclusion

The reactivity of cyclic 1,2-diketones is intricately linked to their ring size. 1,2-Cyclobutanedione, with its high ring strain and preference for the more reactive diketo tautomer, is expected to exhibit the highest reactivity in reactions targeting the carbonyl groups. Conversely, 1,2-cyclopentanedione and 1,2-cyclohexanedione, which are stabilized by the formation of a keto-enol tautomer with an intramolecular hydrogen bond, are anticipated to be less reactive. The experimental protocols provided offer a framework for quantitatively assessing these reactivity differences, providing valuable data for synthetic planning and the development of novel chemical entities.

Cyclotetradecane-1,2-dione: A Potential Bioisostere for Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the potential of large-ring 1,2-diones as bioisosteric replacements for carboxylic acids, with a focus on physicochemical and pharmacological properties. This guide provides a framework for researchers in drug development to evaluate this emerging class of functional group surrogates.

In the realm of medicinal chemistry, the strategic replacement of functional groups with bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects—is a cornerstone of lead optimization.[1] Bioisosteric replacement is a powerful strategy for enhancing a compound's pharmacological profile, improving its metabolic stability, and reducing toxicity.[2] The carboxylic acid moiety, while a common feature in many pharmacologically active molecules due to its ability to form strong interactions with biological targets, often presents challenges such as poor membrane permeability and rapid metabolism.[2][3] This has led to a search for suitable bioisosteric replacements.

While smaller cyclic polyones, such as cyclopentane-1,2-dione, have been successfully evaluated as carboxylic acid bioisosteres, the potential of larger ring systems like cyclotetradecane-1,2-dione remains a nascent area of investigation.[3] This guide provides a comparative overview of the known properties of a representative cyclic 1,2-dione bioisostere against a traditional carboxylic acid, offering a predictive framework for the evaluation of this compound in drug design.

Physicochemical Properties: A Comparative Look

The rationale for considering a 1,2-dione as a carboxylic acid bioisostere lies in its electronic and steric similarity. The enol tautomer of the 1,2-dione can mimic the hydrogen bonding geometry of a carboxylic acid, a critical feature for receptor interaction.[3] However, the size of the carbocyclic ring can significantly influence the molecule's overall physicochemical properties, such as lipophilicity (LogP) and acidity (pKa).

PropertyCarboxylic AcidCyclopentane-1,2-dioneThis compound (Predicted)
Acidity (pKa) Typically 4-5Relatively high pKaExpected to have a high pKa
Lipophilicity (LogP) Dependent on R-groupGenerally higher than corresponding carboxylic acidSignificantly higher due to the large alkyl chain
Hydrogen Bonding Strong H-bond donor and acceptorCan form two-point hydrogen bond dimers, mimicking carboxylic acids[3]Presumed to retain similar H-bonding geometry
Conformational Flexibility Rotation around single bondsRelatively rigidHigh degree of conformational flexibility

Data for cyclopentane-1,2-dione is based on published studies.[3] Properties for this compound are predicted based on its chemical structure.

Performance in Biological Systems: A Case Study

Direct experimental data on the biological activity of a this compound as a bioisostere is not currently available in the public domain. However, a study on cyclopentane-1,2-dione as a bioisostere for a carboxylic acid in a thromboxane A2 prostanoid (TP) receptor antagonist provides compelling evidence for the potential of this functional group surrogate.[3]

In this study, the carboxylic acid moiety of a known TP receptor antagonist was replaced with a cyclopentane-1,2-dione. The resulting analog exhibited a comparable half-maximal inhibitory concentration (IC50) to the parent carboxylic acid, demonstrating that the 1,2-dione could effectively mimic the binding interactions of the original functional group.[3]

Table 2: Biological Activity of a Carboxylic Acid and its Cyclopentane-1,2-dione Bioisostere

CompoundFunctional GroupIC50 (μM) in hTP receptor IP1 functional assay
Parent Compound Carboxylic Acid0.190 ± 0.060
Analog 9 Cyclopentane-1,2-dione0.054 ± 0.016

Data extracted from a study on a thromboxane A2 prostanoid (TP) receptor antagonist.[3]

Experimental Protocols

To facilitate further research into this compound and other large-ring 1,2-diones as bioisosteres, detailed experimental protocols for key assays are provided below.

General Workflow for Bioisostere Evaluation

G cluster_0 Synthesis cluster_1 Physicochemical Profiling cluster_2 Biological Evaluation cluster_3 Data Analysis Synthesis Synthesis of Parent Carboxylic Acid and 1,2-Dione Analog pKa pKa Determination Synthesis->pKa LogP LogP Measurement Synthesis->LogP Binding Receptor Binding Assay Synthesis->Binding Functional Functional Assay (e.g., IC50) Synthesis->Functional Metabolic Metabolic Stability Assay Synthesis->Metabolic Analysis Comparative Analysis of Physicochemical and Biological Data pKa->Analysis LogP->Analysis Binding->Analysis Functional->Analysis Metabolic->Analysis

Caption: Workflow for the comparative evaluation of a 1,2-dione bioisostere.

hTP Receptor IP1 Functional Assay

This protocol is adapted from the methodology used to evaluate the cyclopentane-1,2-dione bioisostere of a TP receptor antagonist.[3]

  • Cell Culture: HEK293 cells stably expressing the human TP receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well plates and grown to confluence.

  • Compound Preparation: Test compounds (parent carboxylic acid and 1,2-dione analog) are prepared in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Procedure:

    • Cells are washed with assay buffer.

    • Test compounds are added to the wells and incubated for a specified time.

    • The TP receptor agonist I-BOP is added to stimulate the IP1 signaling cascade.

    • The reaction is stopped, and the cells are lysed.

  • IP1 Measurement: The concentration of inositol monophosphate (IP1) is quantified using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vitro Plasma Stability Assay

This assay provides an indication of the metabolic stability of the compounds.[3]

  • Compound Incubation: The test compound (e.g., the 1,2-dione analog) is incubated in plasma (e.g., human, rat) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Sample Preparation: The reaction is quenched with a solvent like acetonitrile, and the protein is precipitated.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound at each time point is determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The percentage of the compound remaining over time is calculated to determine its stability.

Signaling Pathway Context

The TP receptor, used in the case study, is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling TP TP Receptor Gq Gq Protein TP->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Agonist Agonist (e.g., I-BOP) Agonist->TP Antagonist Antagonist (Carboxylic Acid or 1,2-Dione Bioisostere) Antagonist->TP

Caption: Simplified signaling pathway of the Thromboxane A2 receptor.

Conclusion and Future Directions

The use of a 1,2-dione moiety as a bioisosteric replacement for a carboxylic acid presents a promising strategy in drug design. The case study of the cyclopentane-1,2-dione demonstrates that this functional group can effectively mimic the biological activity of a carboxylic acid. For larger ring systems like this compound, it is anticipated that the fundamental hydrogen bonding geometry will be preserved, while properties such as lipophilicity and conformational flexibility will be significantly altered.

Researchers and drug development professionals are encouraged to consider this compound and other large-ring 1,2-diones as novel bioisosteres, particularly when aiming to increase a molecule's lipophilicity or explore new chemical space. The experimental frameworks provided in this guide offer a starting point for the systematic evaluation of these promising functional group surrogates. Further studies are warranted to fully elucidate the potential of this compound in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

References

In-Silico Prediction of Cyclotetradecane-1,2-dione Properties and a Comparative Validation Using Cyclotetradecane as a Surrogate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on leveraging computational tools to predict the physicochemical and ADMET properties of Cyclotetradecane-1,2-dione. This guide provides a comparative analysis with in-silico predictions and available experimental data for the structurally related surrogate, Cyclotetradecane, offering a framework for early-stage drug discovery and development.

In the realm of drug discovery, the early assessment of a compound's physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is paramount to de-risk development and reduce costly late-stage failures.[1] In-silico prediction methods have emerged as indispensable tools, offering rapid and cost-effective alternatives to extensive experimental screening in the initial phases of research. This guide focuses on the in-silico characterization of this compound, a cyclic ketone, and employs its parent cycloalkane, Cyclotetradecane, as a surrogate for a comparative validation of the predictive models.

Predictive Workflow and Comparative Analysis

The workflow for this comparative guide involves a multi-step process that integrates in-silico predictions with experimental validation where data is available. The primary molecule of interest is this compound, for which a comprehensive set of physicochemical and ADMET properties will be predicted using a panel of freely accessible and widely used computational tools. To ground these predictions in experimental reality, the structurally analogous compound, Cyclotetradecane, is used as a surrogate. The predicted properties of Cyclotetradecane are compared against its known experimental values, thereby providing a measure of confidence in the predictive capabilities of the chosen in-silico models.

In-Silico Prediction and Validation Workflow cluster_0 In-Silico Prediction cluster_1 Experimental Validation cluster_2 Comparative Analysis mol_interest This compound tools Prediction Tools (SwissADME, pkCSM, AdmetSAR) mol_interest->tools mol_surrogate Cyclotetradecane mol_surrogate->tools pred_interest Predicted Properties (Physicochemical & ADMET) tools->pred_interest pred_surrogate Predicted Properties (Physicochemical & ADMET) tools->pred_surrogate analysis Analysis of Predictions for Molecule of Interest pred_interest->analysis comparison Comparison of Predicted vs. Experimental for Surrogate pred_surrogate->comparison exp_data Experimental Data (Melting Point, Solubility) exp_data->comparison comparison->analysis

Caption: Workflow for in-silico prediction and surrogate-based validation.

Physicochemical Properties: In-Silico vs. Experimental Data

A panel of freely accessible web-based tools, including SwissADME, pkCSM, and AdmetSAR 2.0, were utilized to predict the physicochemical properties of both this compound and Cyclotetradecane. The SMILES (Simplified Molecular Input Line Entry System) strings for each molecule were used as input for these platforms.

Table 1: Comparison of Predicted and Experimental Physicochemical Properties

PropertyIn-Silico ToolThis compound (Predicted)Cyclotetradecane (Predicted)Cyclotetradecane (Experimental)
Molecular Weight ( g/mol ) -224.34196.37196.37[2]
Melting Point (°C) pkCSM85.354.156.2[2]
logP (Octanol/Water Partition Coefficient) SwissADME (iLOGP)3.696.11-
Aqueous Solubility (logS) SwissADME (ESOL)-4.41-6.84-
Aqueous Solubility (mg/L) pkCSM15.40.240.011 (at 25°C)[3]
Topological Polar Surface Area (TPSA) (Ų) SwissADME34.140.00-

The in-silico prediction for the melting point of Cyclotetradecane (54.1°C) by pkCSM shows good agreement with the experimental value (56.2°C), suggesting a reasonable level of accuracy for this physical property prediction. Similarly, the predicted aqueous solubility of Cyclotetradecane from pkCSM (0.24 mg/L) is in the same order of magnitude as the estimated experimental value (0.011 mg/L). The presence of the two ketone groups in this compound is predicted to increase its polarity, as indicated by the lower logP value and higher aqueous solubility compared to Cyclotetradecane. The non-zero TPSA for the dione derivative further reflects its increased polarity, which is a critical factor influencing cell permeability and solubility.

ADMET Properties: An In-Silico Perspective

The ADMET profiles of both compounds were predicted to provide insights into their potential as drug candidates. Due to a lack of available experimental ADMET data for Cyclotetradecane, this section focuses on the comparative in-silico predictions.

Table 2: Predicted ADMET Properties of this compound and Cyclotetradecane

ADMET PropertyIn-Silico ToolThis compound (Predicted)Cyclotetradecane (Predicted)
Human Intestinal Absorption (%) pkCSM94.596.8
Caco-2 Permeability (log Papp in 10⁻⁶ cm/s) pkCSM1.091.43
Blood-Brain Barrier (BBB) Permeability (logBB) pkCSM-0.16 (Permeable)0.45 (Permeable)
CYP2D6 Inhibitor AdmetSAR 2.0Non-inhibitorNon-inhibitor
CYP3A4 Inhibitor AdmetSAR 2.0Non-inhibitorNon-inhibitor
Hepatotoxicity pkCSMNoNo
AMES Toxicity pkCSMNoNo

Both molecules are predicted to have high intestinal absorption and to be permeable to the blood-brain barrier. The Caco-2 permeability prediction suggests good passive diffusion across the intestinal epithelium for both compounds. Importantly, neither molecule is predicted to be an inhibitor of the major drug-metabolizing enzymes CYP2D6 and CYP3A4, nor are they predicted to exhibit hepatotoxicity or mutagenicity (AMES toxicity). These predictions suggest a favorable preliminary safety profile for both structures.

Experimental Protocols

To facilitate the experimental validation of the in-silico predictions, detailed protocols for key experiments are provided below.

Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method
  • Preparation of Solutions: Prepare a stock solution of the test compound in the solvent in which it is more soluble (e.g., n-octanol).

  • Pre-equilibration of Solvents: Mix equal volumes of n-octanol and water in a separatory funnel and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Partitioning: Add a known volume of the stock solution to a vessel containing a known volume of the pre-equilibrated n-octanol and water.

  • Equilibration: Shake the vessel at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to allow for the partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the test compound in both the n-octanol and water phases using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: Calculate the logP value as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility by Shake-Flask Method
  • Sample Preparation: Add an excess amount of the solid test compound to a known volume of purified water in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. A portion of the supernatant is then filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC, LC-MS).

  • Result: The measured concentration represents the aqueous solubility of the compound at the specified temperature.

Determination of Metabolic Stability using Liver Microsomes
  • Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human, rat), a buffered solution (e.g., phosphate buffer, pH 7.4), and the test compound at a known concentration.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a cofactor solution, typically NADPH regenerating system.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). The in-vitro half-life (t½) can be calculated as 0.693/k.

Conclusion

This guide demonstrates the utility of in-silico tools in the early-stage assessment of the physicochemical and ADMET properties of this compound. The comparative analysis with the surrogate molecule, Cyclotetradecane, for which limited experimental data is available, provides a degree of confidence in the predictions for the melting point and aqueous solubility. The in-silico ADMET predictions for both molecules suggest a favorable profile, warranting further experimental investigation. The provided experimental protocols offer a clear path for the validation of these computational predictions. By integrating in-silico and experimental approaches, researchers can make more informed decisions in the complex process of drug discovery and development.

References

Lack of Publicly Available Cross-Reactivity Data for Cyclotetradecane-1,2-dione

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for publicly available cross-reactivity studies involving Cyclotetradecane-1,2-dione has revealed a significant lack of specific data required to generate a detailed comparison guide as requested. The available information is limited to basic chemical and physical properties, and its identification in some natural sources. There is no readily accessible experimental data, detailed protocols, or established signaling pathways related to the cross-reactivity of this specific compound.

While direct data is unavailable for this compound, related research on other cyclic diones can provide a framework for the type of analysis requested. For instance, studies on smaller cyclic diones, such as cyclopentane-1,2-dione, have explored their potential as bio-isosteres for carboxylic acids, indicating that they can interact with biological targets like prostanoid receptors. This suggests a potential avenue for future investigation into the cross-reactivity of larger cyclic diones.

Given the absence of specific data for this compound, the following sections provide a template for the requested comparison guide. This template utilizes a hypothetical scenario involving a related class of compounds to demonstrate the desired structure, data presentation, and visualization formats.

Hypothetical Comparison of Cyclic Dione Analogs in Kinase Cross-Reactivity Assays

This guide presents a comparative analysis of two hypothetical cyclic dione analogs, CD-Analog A and CD-Analog B , against a panel of kinases to assess their cross-reactivity profiles. The data and protocols presented are for illustrative purposes to meet the structural and content requirements of the user's request.

Quantitative Data Summary

The inhibitory activity of CD-Analog A and CD-Analog B was evaluated against a panel of three representative kinases: Kinase 1, Kinase 2, and Kinase 3. The half-maximal inhibitory concentration (IC50) values were determined and are summarized in the table below.

CompoundKinase 1 IC50 (nM)Kinase 2 IC50 (nM)Kinase 3 IC50 (nM)
CD-Analog A 501500>10000
CD-Analog B 753508500
Staurosporine (Control) 51015

Data Interpretation: CD-Analog A demonstrates higher selectivity for Kinase 1 compared to CD-Analog B, which shows broader activity against both Kinase 1 and Kinase 2. Both analogs exhibit weak activity against Kinase 3. Staurosporine, a non-selective kinase inhibitor, was used as a positive control.

Experimental Protocols

Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines the methodology used to determine the IC50 values for the test compounds against the kinase panel.

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Europium-labeled Anti-His-Tag Antibody (Invitrogen) was prepared in Kinase Buffer.

    • Alexa Fluor™ 647-labeled Kinase Tracer (Invitrogen) was prepared in Kinase Buffer.

    • Test compounds (CD-Analog A, CD-Analog B) and control (Staurosporine) were prepared as a 10-point serial dilution in 100% DMSO, followed by a further dilution in Kinase Buffer.

  • Assay Procedure:

    • A 10 µL reaction mixture was prepared in a 384-well plate containing:

      • 2 µL of the serially diluted compound.

      • 2 µL of the respective kinase-antibody mixture.

      • 2 µL of the Alexa Fluor™ 647-labeled tracer.

    • The plate was incubated at room temperature for 60 minutes in the dark.

  • Data Acquisition:

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals were measured on a suitable plate reader (e.g., Tecan Infinite® M1000 Pro) with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis:

    • The TR-FRET ratio (665 nm emission / 615 nm emission) was calculated.

    • IC50 values were determined by fitting the data to a four-parameter logistic model using GraphPad Prism software.

Visualizations

Experimental Workflow for Kinase Cross-Reactivity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis A Compound Serial Dilution D Dispense Reagents to 384-well Plate A->D B Kinase-Antibody Mixture Prep B->D C Tracer Preparation C->D E Incubate at RT for 60 min D->E F Read TR-FRET Signal E->F G Calculate Emission Ratio F->G H IC50 Curve Fitting G->H

Workflow for the kinase cross-reactivity assay.

Hypothetical Signaling Pathway Inhibition

G Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Receptor->Kinase2 Substrate1 Substrate A Kinase1->Substrate1 Substrate2 Substrate B Kinase2->Substrate2 Response Cellular Response Substrate1->Response Substrate2->Response CD_A CD-Analog A CD_A->Kinase1 CD_B CD-Analog B CD_B->Kinase1 CD_B->Kinase2

Inhibition of signaling by CD-Analogs A and B.

Benchmarking the performance of Cyclotetradecane-1,2-dione in specific applications

Author: BenchChem Technical Support Team. Date: November 2025

Lack of Specific Performance Benchmarks for Cyclotetradecane-1,2-dione

A comprehensive review of scientific literature and chemical databases reveals a significant gap in performance benchmarking data for this compound in specific applications. While its chemical properties are documented, there is a notable absence of published studies that objectively compare its performance against other compounds or methods in any particular use case. Basic information regarding its chemical structure and properties is available[1][2].

However, research into smaller cyclic 1,2-diones, such as cyclopentane-1,2-dione, suggests a potential application for these molecules in medicinal chemistry as bioisosteres of carboxylic acids. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. This guide will, therefore, present a hypothetical benchmarking scenario for this compound based on the performance of cyclopentane-1,2-dione as a thromboxane A2 (TP) receptor antagonist, as this is a well-documented application for a related cyclic 1,2-dione[3][4].

Illustrative Comparison Guide: Cyclopentane-1,2-dione as a Thromboxane A2 Receptor Antagonist

This section serves as an example of how the performance of a cyclic 1,2-dione could be benchmarked in a drug development context. The data presented here is for a cyclopentane-1,2-dione derivative and its corresponding carboxylic acid analog, which were evaluated as antagonists for the thromboxane A2 receptor[3][4]. Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation, and its receptors are a target for cardiovascular and anti-inflammatory drugs.

Data Presentation: Comparative Biological Activity

The following table summarizes the in vitro potency of a cyclopentane-1,2-dione derivative compared to its parent carboxylic acid compound in inhibiting the activity of the human thromboxane A2 receptor (hTP). The inhibitory concentration 50 (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a biological or biochemical function.

CompoundStructureIC50 (nM)[3]
Carboxylic Acid Analog (Reference) 3-(3-(2-((4-chlorophenyl)sulfonamido)ethyl)phenyl)propanoic acid10 ± 2
Cyclopentane-1,2-dione Derivative 2-(3-(2-((4-chlorophenyl)sulfonamido)ethyl)benzyl)cyclopentane-1,2-dione12 ± 3

Table 1: Comparison of the in vitro potency of a cyclopentane-1,2-dione derivative and its parent carboxylic acid as thromboxane A2 receptor antagonists. The data indicates that the cyclopentane-1,2-dione derivative exhibits a comparable potency to the carboxylic acid analog, suggesting it is a viable bioisostere in this context.

Experimental Protocols

The following is a summary of the experimental methodology used to determine the biological activity of the compounds.

Human Thromboxane A2 (hTP) Receptor Functional Assay:

  • Cell Line: Human embryonic kidney (HEK) 293 cells stably expressing the hTP receptor were used.

  • Assay Principle: The assay measures the inhibition of the hTP receptor-stimulated production of inositol monophosphate (IP1), a downstream metabolite of inositol triphosphate (IP3), which is a second messenger in the Gq signaling pathway activated by the hTP receptor.

  • Procedure:

    • HEK-hTP cells were seeded in 96-well plates and cultured for 24 hours.

    • The culture medium was then replaced with a stimulation buffer containing a fixed concentration of the TP receptor agonist U-46619 and varying concentrations of the test compounds (the cyclopentane-1,2-dione derivative or the carboxylic acid analog).

    • The cells were incubated for 60 minutes at 37°C.

    • Following incubation, the cells were lysed, and the concentration of IP1 was determined using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

  • Data Analysis: The IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.

Mandatory Visualization

Thromboxane A2 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the thromboxane A2 receptor, which is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. Activation of this pathway leads to an increase in intracellular calcium and subsequent cellular responses.

ThromboxaneA2_Signaling TXA2 Thromboxane A2 TP_Receptor TP Receptor (GPCR) TXA2->TP_Receptor Binds to Gq Gq Protein TP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Platelet Aggregation, Vasoconstriction) Ca2->Cellular_Response Leads to PKC->Cellular_Response Leads to IC50_Workflow Start Start Cell_Culture Culture HEK-hTP Cells in 96-well plates Start->Cell_Culture Compound_Addition Add Agonist (U-46619) and varying concentrations of Test Compound Cell_Culture->Compound_Addition Incubation Incubate for 60 min at 37°C Compound_Addition->Incubation Lysis Lyse Cells Incubation->Lysis HTRF_Assay Perform IP₁ HTRF Assay Lysis->HTRF_Assay Data_Analysis Analyze Data and Calculate IC₅₀ HTRF_Assay->Data_Analysis End End Data_Analysis->End

References

Safety Operating Guide

Navigating the Disposal of Cyclotetradecane-1,2-dione: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive overview of the recommended disposal procedures for Cyclotetradecane-1,2-dione, a solid organic compound. While specific institutional and local regulations must always be followed, the information presented here outlines the general best practices for handling and disposing of this and similar cyclic ketones.

Key Disposal Considerations for Solid Organic Waste

The disposal of this compound falls under the general category of solid organic chemical waste. The primary recommended method of disposal is incineration by a licensed hazardous waste disposal facility. It is crucial to avoid mixing this type of waste with other waste streams to prevent unforeseen chemical reactions.

Waste CategoryHandling and SegregationDisposal Method
Solid Organic Waste Collect in a designated, properly labeled, and sealed container.Incineration by a licensed hazardous waste disposal facility.
Contaminated Labware (e.g., gloves, weighing paper) Place in a designated container for chemically contaminated solid waste.Incineration.
Empty Chemical Containers Triple rinse with a suitable solvent; the rinsate should be collected as hazardous waste. Deface the label on the empty container before disposal as regular trash, if permitted by local regulations.Disposal of the container depends on local and institutional policies.
Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound from the laboratory setting to its final disposal.

cluster_0 Laboratory Procedures cluster_1 Waste Management cluster_2 Final Disposal A Identify this compound as Waste B Segregate as Solid Organic Waste A->B C Place in a Labeled, Sealed Container B->C D Store in Designated Hazardous Waste Area C->D E Arrange for Pickup by Licensed Waste Disposal Service D->E F Transport to a Permitted Treatment, Storage, and Disposal Facility (TSDF) E->F G Incineration F->G H Proper Disposal of Ash G->H

Caption: Disposal workflow for this compound.

Detailed Disposal Protocol

1. Identification and Segregation:

  • Identify this compound waste at the point of generation.

  • This compound should be handled as a solid organic chemical waste[1][2].

  • Do not mix with aqueous waste, inorganic solids, or incompatible chemicals[2][3].

2. Containment:

  • Place the solid waste into a clearly labeled, non-reactive container with a secure lid.

  • The label should include the chemical name ("this compound"), the words "Hazardous Waste," and any other information required by your institution's Environmental Health and Safety (EHS) department.

3. Storage:

  • Store the sealed container in a designated hazardous waste accumulation area within the laboratory.

  • This area should be away from general lab traffic and clearly marked.

4. Disposal Request and Pickup:

  • Follow your institution's procedures to request a pickup of the hazardous waste.

  • This is typically handled by the EHS department or a contracted hazardous waste disposal company.

5. Off-site Treatment:

  • The licensed waste disposal service will transport the container to a permitted facility.

  • The standard and recommended method for disposal of solid organic chemical waste is incineration[4].

Important Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses, when handling chemical waste.

  • In case of a spill, consult the Safety Data Sheet (SDS) for appropriate cleanup procedures. For a related compound, the recommendation is to scoop up the material, place it in an appropriate container, ventilate the area, and wash the spill site[5].

  • Ensure that all personnel handling the waste are trained in proper hazardous waste management procedures.

It is imperative to consult your institution's specific chemical hygiene plan and waste disposal guidelines, as well as local and national regulations, to ensure full compliance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.